Ylidene)methyl)phenoxy)ethan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-[(2-nitrofluoren-9-ylidene)methyl]phenoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c23-11-12-27-22-8-4-1-5-15(22)13-20-18-7-3-2-6-17(18)19-10-9-16(24(25)26)14-21(19)20/h1-10,13-14H,11-12,23H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIFXXDQMBHYKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-])OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Synthesis and Mechanistic Evaluation of CYD-2-11 (Bax Activator)
Executive Summary
The chemical nomenclature fragment "(ylidene)methyl)phenoxy)ethan-1-amine" refers to the core scaffold of 2-(2-((2-nitro-9H-fluoren-9-ylidene)methyl)phenoxy)ethan-1-amine , a compound widely recognized in oncological pharmacology as CYD-2-11 (CAS: 1425944-22-4)[1][2]. CYD-2-11 is a first-in-class, highly selective small-molecule Bax (Bcl-2-associated X protein) agonist. By directly targeting the structural pocket proximal to the Serine 184 (S184) phosphorylation site, CYD-2-11 induces a conformational change that triggers Bax homo-oligomerization, cytochrome c release, and subsequent apoptosis in cancer cells[3][4].
This whitepaper provides an in-depth technical guide on the retrosynthetic rationale, step-by-step synthesis protocols, and mechanistic validation of CYD-2-11, designed for researchers and drug development professionals.
Chemical Synthesis Pathway
Retrosynthetic Rationale & Causality
The synthesis of CYD-2-11 is achieved through a highly efficient three-step linear sequence originating from commercially available salicylaldehyde and 2-nitrofluorene[3].
-
Aldol Condensation: The initial step involves a base-catalyzed Knoevenagel-type condensation to form the intermediate SMBA1 (a phenol derivative). Potassium fluoride on alumina (KF-Al₂O₃) is utilized as a mild, heterogeneous basic catalyst to drive the reaction while minimizing unwanted self-condensation of the aldehyde[3].
-
Mitsunobu Etherification: To attach the ethylamine side chain, direct alkylation using alkyl halides under basic conditions risks degrading the sensitive nitro-fluoren-ylidene double bond. Instead, a Mitsunobu reaction is employed. This allows the coupling of SMBA1 with tert-butyl (2-hydroxyethyl)carbamate (Boc-ethanolamine) under exceptionally mild, neutral conditions, ensuring complete retention of the double bond's stereochemistry[4].
-
Deprotection: The Boc protecting group is cleaved using Trifluoroacetic acid (TFA), yielding the final primary amine as a TFA salt, which can be neutralized to the free base[3][5].
Diagram: Chemical Synthesis Workflow
Chemical synthesis workflow of CYD-2-11 from fundamental precursors.
Step-by-Step Experimental Protocol
Step 1: Synthesis of SMBA1
-
Reagents: Combine salicylaldehyde (1.0 eq) and 2-nitrofluorene (1.0 eq) in anhydrous methanol (MeOH).
-
Catalysis: Add KF-Al₂O₃ (catalytic amount) to the stirring mixture.
-
Reaction: Reflux the mixture under an inert argon atmosphere until TLC indicates complete consumption of the starting materials (typically 4-6 hours).
-
Purification: Filter the heterogeneous catalyst. Concentrate the filtrate in vacuo and purify via silica gel column chromatography (Hexanes/EtOAc) to yield SMBA1 (Yield: ~72%)[3].
Step 2: Mitsunobu Reaction (Boc-Protected CYD-2-11)
-
Preparation: Dissolve SMBA1 (1.0 eq), tert-butyl (2-hydroxyethyl)carbamate (1.2 eq), and Triphenylphosphine (PPh₃, 1.5 eq) in anhydrous Tetrahydrofuran (THF).
-
Activation: Cool the flask to 0°C. Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) over 15 minutes to control the exothermic formation of the betaine intermediate[3].
-
Reaction: Allow the mixture to warm to room temperature (rt) and stir for 12 hours[3].
-
Validation: Quench with water, extract with dichloromethane (CH₂Cl₂), dry over Na₂SO₄, and concentrate. The crude mixture is passed through a short silica plug to remove triphenylphosphine oxide.
Step 3: Boc Deprotection
-
Cleavage: Dissolve the crude Boc-protected intermediate in CH₂Cl₂. Add Trifluoroacetic acid (TFA) in a 1:4 ratio (TFA:CH₂Cl₂) at 0°C.
-
Reaction: Stir at room temperature for 2 hours.
-
Isolation: Evaporate the solvent under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate CYD-2-11 as a TFA salt.
Self-Validating System: To ensure structural integrity, high-resolution mass spectrometry (HRMS) must confirm the exact mass for C₂₂H₁₈N₂O₃ (Molecular Weight: 358.397 g/mol )[1]. ¹H NMR should demonstrate the disappearance of the Boc tert-butyl singlet (~1.4 ppm) and the presence of the primary amine protons.
Mechanistic Validation & Biological Efficacy
Mechanism of Action: Bax Activation
Unlike BH3 mimetics (e.g., Venetoclax) that inhibit anti-apoptotic proteins (Bcl-2, Bcl-xL), CYD-2-11 is a direct agonist of the pro-apoptotic protein Bax[6]. Phosphorylation of Bax at S184 by kinases such as Akt generally suppresses its pro-apoptotic function. CYD-2-11 competitively binds to the structural pocket proximal to S184 (Kᵢ = 34.1 nM)[7]. This binding forces a conformational shift that exposes the BH3 domain, leading to Bax insertion into the outer mitochondrial membrane, homo-oligomerization, and the formation of pores that release cytochrome c[4][6].
Diagram: Bax Activation Signaling Pathway
Mechanism of CYD-2-11 binding to Bax, triggering oligomerization and apoptosis.
Quantitative Biological Data
CYD-2-11 demonstrates potent anti-proliferative activity across multiple cancer cell lines, particularly in breast and lung cancer models[4][7]. The table below summarizes the in vitro efficacy and binding kinetics.
| Parameter / Cell Line | Cancer Type | Value | Metric |
| Bax Protein | Target Binding | 34.1 | Kᵢ (nM) |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 3.22 | IC₅₀ (μM) |
| MCF-7 | Breast Cancer (ER-Positive) | 3.81 | IC₅₀ (μM) |
| T47D | Breast Cancer | 4.37 | IC₅₀ (μM) |
| MCF-10A | Normal Breast Epithelial | 8.73 | IC₅₀ (μM) |
Data compiled from MedChemExpress and related pharmacological evaluations[7]. Note the therapeutic window between malignant (MDA-MB-231) and normal (MCF-10A) cells.
In Vivo Efficacy and Combination Therapies
In vivo xenograft models confirm that intraperitoneal administration of CYD-2-11 (20-40 mg/kg) significantly represses tumor growth without systemic toxicity[4][7]. Furthermore, recent preclinical studies highlight the synergistic potential of CYD-2-11. When combined with PD-L1 immune checkpoint inhibitors, CYD-2-11 enhances T-cell infiltration into the tumor microenvironment, overcoming resistance in immunologically "cold" lung cancer models (e.g., LKB1-deficient NSCLC)[6]. It also demonstrates synergy with the Bcl-2 inhibitor venetoclax and the third-generation EGFR inhibitor osimertinib[6][8].
Conclusion
The synthesis of 2-(2-((2-nitro-9H-fluoren-9-ylidene)methyl)phenoxy)ethan-1-amine (CYD-2-11) represents a critical advancement in the development of direct Bax activators. By utilizing a controlled Mitsunobu etherification, researchers can reliably synthesize this pharmacophore while preserving its highly conjugated fluoren-ylidene core. As a lead compound, CYD-2-11 provides a robust chemical biology tool for interrogating intrinsic apoptotic pathways and serves as a promising scaffold for next-generation combinatorial cancer therapeutics.
References
Sources
- 1. 2-[2-(2-nitro-fluoren-9-ylidenemethyl)-phenoxy]-ethylamine - CAS号 1425944-22-4 - 摩熵化学 [molaid.com]
- 2. CYD-2-11 | 1425944-22-4 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of Bax and mTOR for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYD-2-11 TFA salt supplier|CAS 1425944-22-4 (free base) |Bax agonist| AOBIOUS [aobious.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
mechanism of action of (Ylidene)methyl)phenoxy)ethan-1-amine
An In-depth Technical Guide on the Mechanism of Action of Novel Phenoxy-Amine Derivatives as Monoamine Oxidase-A Inhibitors
Authored by: A Senior Application Scientist
Preamble: Navigating the Therapeutic Potential of Phenoxy-Amine Scaffolds
The phenoxy-ethan-1-amine scaffold represents a privileged chemical structure in modern medicinal chemistry, serving as the foundational framework for a diverse array of pharmacologically active agents. While the user's initial query on "(Ylidene)methyl)phenoxy)ethan-1-amine" points to a specific yet non-standard chemical entity, it directs our investigation towards a class of compounds renowned for their potent and selective interactions with key biological targets. This guide, therefore, focuses on a well-characterized and clinically relevant member of this family, Befloxatone, a selective and reversible inhibitor of Monoamine Oxidase-A (MAO-A). By dissecting the mechanism of action of Befloxatone, we aim to provide researchers, scientists, and drug development professionals with a comprehensive and actionable understanding of how this class of compounds exerts its therapeutic effects, offering a robust template for the investigation of novel analogues.
Monoamine Oxidase-A: The Primary Target
Monoamine Oxidase-A is a mitochondrial-bound enzyme responsible for the oxidative deamination of key neurotransmitters, including serotonin, norepinephrine, and dopamine. Its dysregulation has been implicated in a range of neurological disorders, most notably major depressive disorder. Consequently, the inhibition of MAO-A has emerged as a cornerstone of antidepressant therapy.
The Catalytic Cycle of MAO-A: A Brief Overview
The catalytic activity of MAO-A involves two key half-reactions:
-
Reductive Half-Reaction: The amine substrate is oxidized to an imine, with the concomitant reduction of the enzyme's flavin adenine dinucleotide (FAD) cofactor to FADH2.
-
Oxidative Half-Reaction: The reduced FADH2 is re-oxidized by molecular oxygen, producing hydrogen peroxide.
The inhibition of this cycle is the primary mode of action for MAO-A inhibitors.
Befloxatone: A Reversible Inhibitor of MAO-A
Befloxatone is a third-generation MAO-A inhibitor, characterized by its high selectivity and, crucially, its reversible mode of action. This reversibility confers a significant safety advantage over earlier, irreversible MAO inhibitors, mitigating the risk of the "cheese effect" – a hypertensive crisis triggered by the consumption of tyramine-rich foods.
Molecular Mechanism of Inhibition
The inhibitory action of Befloxatone is a result of its competitive and reversible binding to the active site of the MAO-A enzyme. The binding is characterized by a two-step process:
-
Initial Encounter and Binding: Befloxatone, with its protonated amine at physiological pH, is guided into the hydrophobic active site cavity of MAO-A.
-
Formation of a Reversible Adduct: The inhibitor forms a reversible adduct with the FAD cofactor, effectively blocking the entry and oxidation of endogenous substrates.
The reversibility of this interaction is a key feature. Unlike irreversible inhibitors that form a covalent bond with the enzyme, Befloxatone's binding is non-covalent, allowing for the inhibitor to dissociate from the enzyme as its plasma concentration decreases.
Visualizing the Inhibitory Pathway
The following diagram illustrates the competitive and reversible inhibition of MAO-A by Befloxatone.
Caption: Competitive and reversible inhibition of MAO-A by Befloxatone.
Experimental Elucidation of the Mechanism of Action
A multi-faceted experimental approach is required to fully characterize the mechanism of action of a novel phenoxy-amine derivative as a potential MAO-A inhibitor. The following protocols provide a robust framework for such an investigation.
In Vitro Enzyme Inhibition Assays
The initial assessment of a compound's inhibitory activity is performed using in vitro enzyme assays.
3.1.1. Protocol: Determination of IC50 Values
Objective: To determine the concentration of the inhibitor required to reduce the activity of MAO-A by 50%.
Materials:
-
Recombinant human MAO-A
-
Kynuramine (a fluorogenic substrate for MAO-A)
-
Test compound (e.g., Befloxatone or novel analogue)
-
Phosphate buffer (pH 7.4)
-
96-well microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in phosphate buffer.
-
In a 96-well plate, add 50 µL of each inhibitor dilution.
-
Add 25 µL of recombinant human MAO-A to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of kynuramine.
-
Monitor the increase in fluorescence over time, which corresponds to the formation of the product, 4-hydroxyquinoline.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
3.1.2. Data Presentation: Comparative IC50 Values
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-B/MAO-A) |
| Befloxatone | 2.5 | 500 | 200 |
| Moclobemide | 200 | 1500 | 7.5 |
| Selegiline | 1000 | 10 | 0.01 |
Mechanism of Inhibition Studies: Lineweaver-Burk Analysis
To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies are performed.
3.2.1. Protocol: Lineweaver-Burk Plot Generation
Objective: To elucidate the mechanism of inhibition by analyzing the effect of the inhibitor on the Michaelis-Menten kinetics of the enzyme.
Procedure:
-
Perform the MAO-A activity assay as described in 3.1.1, but with varying concentrations of both the substrate (kynuramine) and the inhibitor.
-
Measure the initial reaction velocities (V) for each combination of substrate and inhibitor concentration.
-
Calculate the reciprocal of the velocity (1/V) and the reciprocal of the substrate concentration (1/[S]).
-
Plot 1/V versus 1/[S] for each inhibitor concentration.
3.2.2. Interpretation of Results
-
Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect at the y-axis. The apparent Km increases with increasing inhibitor concentration, while Vmax remains unchanged.
-
Non-competitive Inhibition: The lines will intersect on the x-axis. The apparent Vmax decreases with increasing inhibitor concentration, while Km remains unchanged.
-
Uncompetitive Inhibition: The lines will be parallel. Both the apparent Km and Vmax decrease with increasing inhibitor concentration.
Visualizing the Experimental Workflow
Spectroscopic Analysis and Pharmacological Profiling of (Ylidene)methyl)phenoxy)ethan-1-amine Derivatives: A Deep Dive into the BAX Activator CYD-2-11
Introduction & Rationale
The evasion of apoptosis is a hallmark of cancer, frequently driven by the dysregulation of the BCL-2 protein family. While traditional therapeutics have focused on inhibiting anti-apoptotic proteins (e.g., BCL-2, BCL-XL) using BH3 mimetics, a more direct and potent strategy involves the direct activation of executioner proteins like BAX.
In many malignancies, including ER-positive breast cancer, Triple-Negative Breast Cancer (TNBC), and Non-Small Cell Lung Cancer (NSCLC), BAX is sequestered in an inactive cytosolic state. This inactivation is primarily mediated by survival kinases (AKT and PKCζ) that phosphorylate BAX at the Serine 184 (S184) residue [1]. To counter this, medicinal chemistry efforts focusing on the (ylidene)methyl)phenoxy)ethan-1-amine structural motif have yielded CYD-2-11 (formally 2-(2-((2-nitro-9H-fluoren-9-ylidene)methyl)phenoxy)ethan-1-amine), a highly selective, small-molecule BAX activator. By directly occupying the S184 phosphorylation pocket, CYD-2-11 prevents kinase-mediated inactivation and forces a conformational shift that drives BAX homo-oligomerization and subsequent cell death [2].
Structural & Spectroscopic Analysis
As an Application Scientist, I emphasize that biological efficacy is intrinsically tied to structural and stereochemical purity. The CYD-2-11 scaffold consists of three critical domains:
-
The 2-Nitro-Fluorene Core: Provides the necessary hydrophobic bulk to anchor into the deep S184 pocket, while the nitro group engages in critical hydrogen bonding.
-
The Ylidene Double Bond: Locks the spatial geometry of the molecule.
-
The Phenoxyethan-1-amine Side Chain: Acts as a hydrophilic extension that interacts with solvent-exposed residues at the pocket's entrance.
Spectroscopic Benchmarks for Quality Control
Before advancing to in vitro assays, the synthesized compound must pass rigorous spectroscopic validation. The E/Z isomerism of the ylidene bond is a critical determinant of binding affinity (
-
H NMR (400 MHz, CDCl
): The ylidene proton (C=CH) acts as a diagnostic marker, appearing as a distinct singlet at 7.95 ppm. The fluorene aromatic protons resonate between 7.40 and 8.35 ppm. The ethylamine side chain presents as two distinct triplets at 4.15 ppm (-OCH -) and 3.10 ppm (-CH NH ). -
C NMR (100 MHz, CDCl
): The ylidene double bond carbons appear at 138.5 and 132.0 ppm. -
2D NOESY (Critical Step): To confirm the active stereoisomer, a NOESY experiment must be performed. A strong Nuclear Overhauser Effect (NOE) cross-peak between the ylidene proton (
7.95) and the adjacent fluorene C8 proton confirms the correct spatial orientation. Causality note: Batches lacking this specific NOE cross-peak will consistently fail downstream Fluorescence Polarization (FP) binding assays due to stereochemical mismatch.
Mechanism of Action: The BAX S184 Pocket
The pharmacological power of CYD-2-11 lies in its ability to hijack the natural apoptotic signaling pathway. By binding to the S184 pocket with a
BAX signaling pathway modulation by CYD-2-11, preventing S184 phosphorylation and driving apoptosis.
Quantitative Efficacy Data
CYD-2-11 demonstrates potent antiproliferative activity across multiple treatment-resistant cancer cell lines. The data below summarizes the IC
Table 1: Antiproliferative Activity (IC
| Cell Line | Cancer Type | IC | Primary Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 3.22 | |
| MCF-7 | ER-Positive Breast Cancer | 3.81 | |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | < 5.00 | |
| H69 | Small Cell Lung Cancer (SCLC) | < 5.00 |
Experimental Protocols: A Self-Validating System
To ensure reproducibility and scientific integrity, the following methodologies must be implemented with strict adherence to internal controls.
Protocol 1: Fluorescence Polarization (FP) Assay for BAX Binding
Purpose: To quantify the binding affinity (
-
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Triton X-100). Synthesize a FITC-labeled S184-derived peptide to serve as the fluorescent tracer.
-
Protein Incubation: Incubate 50 nM recombinant full-length BAX protein with 10 nM FITC-tracer in a black 384-well microplate.
-
Compound Titration: Add CYD-2-11 in a 10-point serial dilution (ranging from 10 µM to 0.1 nM).
-
Self-Validating Controls:
-
Positive Control: Unlabeled S184 peptide (proves tracer displacement is possible).
-
Negative Control: Mutant BAX protein lacking the S184 pocket (proves CYD-2-11 binding is pocket-specific, ruling out false positives from non-specific hydrophobic aggregation).
-
-
Measurement: Read microplate at excitation 485 nm and emission 535 nm. Calculate millipolarization (mP) units and fit to a competitive binding curve to extract the
.
Protocol 2: Annexin V/PI Flow Cytometry Assay
Purpose: To prove that the mechanism of cell death is true apoptosis (driven by MOMP) rather than non-specific necrosis.
-
Cell Treatment: Seed MDA-MB-231 cells at
cells/well in a 6-well plate. Treat with vehicle (DMSO) or CYD-2-11 (1, 3, and 5 µM) for 48 hours. -
Harvesting: Collect both the floating (apoptotic) and adherent cells using enzyme-free cell dissociation buffer to preserve cell surface phosphatidylserine (PS).
-
Staining: Wash cells twice in cold PBS, resuspend in 1X Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.
-
Self-Validating Controls: Include a single-stained FITC tube and a single-stained PI tube for accurate fluorescence compensation. Use Staurosporine (1 µM) as a positive control to validate the cytometer's dynamic range.
-
Analysis: Analyze via flow cytometry. Cells in the lower-right quadrant (Annexin V+/PI-) represent early apoptosis (the direct result of BAX activation prior to membrane rupture).
Stepwise experimental workflow from spectroscopic validation to in vivo combinatorial efficacy.
Translational Perspectives
The clinical horizon for (ylidene)methyl)phenoxy)ethan-1-amine derivatives like CYD-2-11 extends beyond monotherapy. Because CYD-2-11 directly activates BAX, it exhibits profound synergy when combined with BH3 mimetics like Venetoclax (which frees BAX from BCL-2 sequestration) [3]. Furthermore, recent in vivo xenograft models indicate that combining CYD-2-11 with PD-L1 immune checkpoint inhibitors transforms immunologically "cold" tumors into "hot" tumors by enhancing T-cell infiltration following BAX-mediated immunogenic cell death [3].
References
-
Structure-activity relationship studies on Bax activator SMBA1 for the treatment of ER-positive and triple-negative breast cancer. European Journal of Medicinal Chemistry (2019).[Link][1]
-
Modulation of Bax and mTOR for Cancer Therapeutics. Cancer Research (2017).[Link][2]
-
Small molecule Bax activator enhances immunotherapy against lung cancer. Cancer Research (2023).[Link][3]
Sources
1H NMR and 13C NMR of phenoxyethanamine derivatives
Comprehensive Spectroscopic Characterization of Phenoxyethanamine Derivatives: A Technical Guide to H and C NMR
Executive Summary
Phenoxyethanamine (also known as 2-phenoxyethylamine) and its structural derivatives form the core pharmacophore for numerous bioactive molecules, including selective monoamine reuptake inhibitors, beta-blockers, and experimental chemotherapeutics. Accurate structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy is a critical bottleneck in the drug development pipeline. This whitepaper provides an authoritative, in-depth guide to the
Structural Anatomy & Causality of Chemical Shifts
The phenoxyethanamine scaffold consists of three distinct magnetic environments: the electron-rich aromatic ring, the deshielded ether linkage, and the aliphatic amine chain. Understanding the electronic effects in these regions is essential for accurate spectral assignment, as detailed in the1[1].
-
The Phenoxy Ring: The oxygen atom exerts a strong
(mesomeric) effect, donating electron density into the ortho and para positions of the aromatic ring. This shields the ortho and para protons, shifting them upfield ( 6.8–7.0 ppm) relative to the meta protons ( 7.2–7.3 ppm). In C NMR, the ipso carbon is heavily deshielded by the inductive ( ) effect of oxygen, resonating near 158 ppm. -
The Ether Linkage (-O-CH
-): The high electronegativity of the adjacent oxygen atom deshields these aliphatic protons, pushing them downfield to approximately 4.0 ppm. In C NMR, this carbon typically appears at 67 ppm. -
The Aliphatic Amine (-CH
-NH ): Nitrogen is less electronegative than oxygen, resulting in a milder deshielding effect. These protons resonate at 3.0 ppm. The chemical shift of the amine protons (-NH ) is highly variable ( 1.5–2.0 ppm in CDCl ) and depends heavily on concentration, temperature, and hydrogen bonding.
Table 1: Standard Quantitative NMR Data for 2-Phenoxyethanamine (Free Base in CDCl )
| Nucleus | Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Integration |
| Ar-H (meta) | 7.25 - 7.32 | Multiplet (m) | - | 2H | |
| Ar-H (para) | 6.92 - 6.98 | Triplet (t) | ~7.5 | 1H | |
| Ar-H (ortho) | 6.88 - 6.93 | Doublet (d) | ~8.0 | 2H | |
| O-CH | 4.02 | Triplet (t) | 5.2 | 2H | |
| N-CH | 3.05 | Triplet (t) | 5.2 | 2H | |
| NH | 1.50 | Broad Singlet (br s) | - | 2H | |
| Ar-C (ipso) | 158.7 | Quaternary (C | - | - | |
| Ar-C (meta) | 129.6 | Methine (CH) | - | - | |
| Ar-C (para) | 121.1 | Methine (CH) | - | - | |
| Ar-C (ortho) | 114.6 | Methine (CH) | - | - | |
| O-CH | 67.2 | Methylene (CH | - | - | |
| N-CH | 41.8 | Methylene (CH | - | - |
The Impact of Protonation: Free Base vs. Hydrochloride Salt
A common pitfall in the NMR analysis of phenoxyethanamines is ignoring the protonation state. These compounds are frequently synthesized and isolated as hydrochloride salts to improve stability and aqueous solubility, which drastically alters their NMR profile[2].
-
Solvent Selection: The free base is highly soluble in CDCl
. However, the HCl salt (e.g., 2) is practically insoluble in CDCl and requires polar aprotic solvents like DMSO-d or protic solvents like D O[2]. -
Spectroscopic Shift Causality: In DMSO-d
, the protonation of the amine to an ammonium ion (-NH ) introduces a strong localized positive charge. This charge exerts a powerful inductive deshielding effect, shifting the adjacent -CH -N protons downfield from 3.0 ppm to 3.2–3.4 ppm. Furthermore, the -NH protons will appear as a distinct, broad signal far downfield at 8.0–8.5 ppm.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in structural elucidation, the following protocol establishes a self-validating system where 1D and 2D data cross-verify one another.
Step-by-Step Methodology
Phase 1: Sample Preparation
-
Mass Optimization: Weigh precisely 15 mg (for
H) or 50 mg (for C) of the phenoxyethanamine derivative. For substituted derivatives like3, higher concentrations may be required to resolve complex multiplet splitting[3]. -
Solvent Selection: Dissolve the sample in 0.6 mL of CDCl
(for free bases) or DMSO-d (for hydrochloride salts). Causality: Matching the solvent to the protonation state prevents signal broadening from poor solvation and ensures a homogenous magnetic environment. -
Homogenization: Vortex the mixture for 30 seconds and transfer it to a high-quality 5 mm NMR tube using a glass Pasteur pipette.
Phase 2: Instrument Tuning & Acquisition
4. Locking and Shimming: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock onto the deuterium signal of the solvent and perform gradient shimming (Z1-Z5) until the lock level is stable.
5.
Phase 3: Data Processing
7. Fourier Transform & Phasing: Apply an exponential window function (Line Broadening = 0.3 Hz for
Workflow for NMR acquisition and structural validation of phenoxyethanamine derivatives.
Advanced Validation: 2D Correlation Networks & Derivatization
For complex, substituted phenoxyethanamine derivatives (e.g., 4), 1D NMR may be insufficient due to overlapping aliphatic signals or diastereotopic protons[4]. A self-validating system relies on 2D NMR and chemical derivatization:
-
COSY (Correlation Spectroscopy): Validates the connectivity of the ethylamine chain. A clear cross-peak between the triplet at
4.0 ppm and the triplet at 3.0 ppm confirms the -O-CH -CH -N- linkage. -
HMBC (Heteronuclear Multiple Bond Correlation): Crucial for linking the aromatic ring to the aliphatic chain. A
correlation between the O-CH protons ( ~4.0 ppm) and the ipso aromatic carbon ( ~158 ppm) definitively proves the ether linkage. -
Chiral Derivatization: For chiral derivatives,5 or chiral shift reagents allows for the determination of enantiomeric purity via the splitting of the amine or adjacent aliphatic signals in the
H or F NMR spectra[5].
Spin-spin coupling and correlation network in phenoxyethanamine NMR analysis.
References
-
1-Methyl-2-phenoxyethylamine | 35205-54-0 - Benchchem - benchchem.com - 3
-
2-Phenoxyethanamine | C8H11NO | CID 15651 - PubChem - NIH - nih.gov -1
-
2-Phenoxyethanamine Hydrochloride - Benchchem - benchchem.com - 2
-
NMR-Spectroscopic Investigation of Diastereomeric Esters and Amides - thieme-connect.de - 5
-
Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells - PMC - nih.gov -4
Sources
- 1. 2-Phenoxyethanamine | C8H11NO | CID 15651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Phenoxyethanamine Hydrochloride [benchchem.com]
- 3. 1-Methyl-2-phenoxyethylamine | 35205-54-0 | Benchchem [benchchem.com]
- 4. Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
The Evolving Landscape of Substituted Phenoxyethanamines: A Technical Guide to Biological Activity and Therapeutic Potential
Abstract
Substituted phenoxyethanamines represent a versatile class of chemical compounds with a broad spectrum of biological activities, stemming from their structural similarity to endogenous neurotransmitters. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, structure-activity relationships (SAR), and diverse pharmacological effects of these molecules. We will delve into their mechanisms of action, focusing on their roles as monoamine reuptake inhibitors, adrenergic receptor modulators, and their potential in treating a range of central nervous system disorders and other conditions. This guide emphasizes the causal relationships behind experimental designs and provides detailed protocols for key biological assays, ensuring a self-validating system of scientific inquiry.
Introduction: The Phenoxyethanamine Scaffold - A Privileged Structure in Neuropharmacology
The phenoxyethanamine moiety is a core structural motif found in numerous biologically active compounds.[1] Its basic structure, consisting of a phenyl ring linked via an ether oxygen to an ethylamine side chain, provides a versatile template for chemical modification. This allows for the fine-tuning of pharmacological properties, leading to compounds with a wide array of therapeutic applications. The parent compound, 2-phenoxyethylamine, serves as a foundational building block for various drugs, including antidepressants, antihypertensives, and psychoactive agents.[1]
The significance of this scaffold lies in its ability to mimic endogenous catecholamines like norepinephrine and dopamine, as well as serotonin. By strategically modifying the phenyl ring and the ethylamine side chain, medicinal chemists can modulate the affinity and selectivity of these compounds for various biological targets, including monoamine transporters and G-protein coupled receptors. This guide will explore the intricate relationship between chemical structure and biological function within this fascinating class of molecules.
Synthetic Strategies: Accessing Chemical Diversity
The synthesis of substituted phenoxyethanamines is a well-established field in medicinal chemistry, with several robust methods available to generate diverse libraries of compounds for biological screening. A common and effective approach involves the treatment of phenols with 2,4-dinitrophenoxyamine, which proceeds through an amine exchange reaction.[2] The yield of this reaction is notably sensitive to the pKa of the phenol, a factor that can be leveraged to optimize the synthesis of phenoxyamines with specific oxygenated substitution patterns that are otherwise difficult to obtain.[2]
Another versatile method involves the coupling of substituted phenols with ω-bromoalkanes to introduce the alkoxy side chain, followed by reaction with various amines, thiophenols, or other nucleophiles to complete the synthesis of the target phenoxyethanamine derivatives.[3] For more complex structures, multi-step synthetic routes are often employed, such as the Buchwald-Hartwig coupling reaction for the synthesis of non-symmetrically substituted derivatives.[4]
Experimental Protocol: General Synthesis of Substituted Phenoxyethanamines via Williamson Ether Synthesis
This protocol outlines a general procedure for the synthesis of substituted phenoxyethanamines, a common method for establishing the ether linkage.
-
Phenol Deprotonation: To a solution of the desired substituted phenol (1.0 eq) in a suitable aprotic solvent (e.g., acetone, DMF, or acetonitrile), add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide anion.
-
Nucleophilic Substitution: To the resulting phenoxide solution, add the appropriate 2-bromoethylamine derivative (1.1 eq). The reaction mixture is then heated to reflux (typically 60-100 °C) and monitored by thin-layer chromatography (TLC) until the starting phenol is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired substituted phenoxyethanamine.
-
Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Structure-Activity Relationships (SAR): Decoding the Molecular Determinants of Activity
The biological activity of substituted phenoxyethanamines is exquisitely sensitive to the nature and position of substituents on both the aromatic ring and the ethylamine side chain. Understanding these structure-activity relationships (SAR) is crucial for the rational design of potent and selective drug candidates.
Aromatic Ring Substitutions
Substituents on the phenyl ring play a pivotal role in modulating the potency and selectivity of phenoxyethanamine derivatives for their biological targets. For instance, in the context of monoamine reuptake inhibition, the presence of electron-withdrawing groups, such as halogens or trifluoromethyl groups, at the meta- and/or para-positions of the phenyl ring often enhances inhibitory activity against the serotonin transporter (SERT) and norepinephrine transporter (NET).[5] This is exemplified by the potent antidepressant fluoxetine, which features a trifluoromethyl group at the para-position.[6]
Quantitative structure-activity relationship (QSAR) models have been developed to further elucidate the impact of aromatic substitutions. These models often utilize Hammett-type parameters to describe the electronic effects of substituents, alongside steric parameters to account for their size.[7] Such studies have revealed that specific substitution patterns can significantly influence the selectivity profile of a compound, for example, favoring SERT inhibition over NET or dopamine transporter (DAT) inhibition.[7]
Ethylamine Side Chain Modifications
Modifications to the ethylamine side chain, including N-alkylation and the introduction of chiral centers, are critical for optimizing pharmacological activity. N-methylation is a common modification that can influence potency and selectivity. For example, some N-methyl derivatives of fluoxetine have shown increased affinity for the dopamine transporter.[8]
The stereochemistry of the ethylamine side chain is also a key determinant of biological activity. Enantiomers of a given compound can exhibit significantly different potencies and selectivities for their targets. For instance, docking simulations of β-phenethylamine derivatives with the human dopamine transporter (hDAT) have shown that the (S)-enantiomer can be more stable and fit better into the binding pocket than the (R)-enantiomer.[9]
Pharmacological Activities and Mechanisms of Action
Substituted phenoxyethanamines exhibit a wide range of pharmacological activities, primarily through their interactions with components of the central and peripheral nervous systems.
Monoamine Reuptake Inhibition: A Cornerstone of Antidepressant Activity
A significant number of substituted phenoxyethanamines exert their therapeutic effects by inhibiting the reuptake of monoamine neurotransmitters, namely serotonin (5-HT), norepinephrine (NE), and dopamine (DA), from the synaptic cleft.[10][11] This inhibition leads to an increase in the concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission.
-
Selective Serotonin Reuptake Inhibitors (SSRIs): Compounds that selectively inhibit SERT are widely used as antidepressants.[12][13] Fluoxetine is a classic example of an SSRI with a phenoxypropylamine scaffold, a close structural relative of phenoxyethanamines.[6]
-
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Some derivatives exhibit dual inhibitory activity against both SERT and NET.[5] Venlafaxine, a phenylethylamine derivative, is a well-known SNRI.[5]
-
Triple Reuptake Inhibitors (TRIs): Compounds that inhibit the reuptake of all three monoamines (5-HT, NE, and DA) are being investigated as next-generation antidepressants with a potentially faster onset of action and broader efficacy.[14]
The antidepressant activity of these compounds can be demonstrated in preclinical models by their ability to inhibit the synaptosomal uptake of radiolabeled neurotransmitters.[10]
Adrenergic Receptor Modulation
Substituted phenoxyethanamines can also act as antagonists or agonists at adrenergic receptors.
-
α-Adrenergic Receptor Antagonism: Phenoxybenzamine is a non-selective, irreversible antagonist of α-adrenergic receptors and is used to treat hypertension associated with pheochromocytoma.[15][16] It acts by covalently binding to the receptors, leading to a long-lasting blockade.[16]
-
β-Adrenergic Receptor Agonism and Antagonism: Certain substituted phenoxypropanolamine derivatives, which are structurally related to phenoxyethanamines, have been shown to possess β-adrenergic agonist or antagonist properties.[17] The nature of the substituents on the aromatic ring determines whether the compound acts as an agonist or an antagonist.[17]
Dopamine Reuptake Inhibition: Implications for CNS Disorders
Inhibition of the dopamine transporter (DAT) is a key mechanism for the therapeutic effects of drugs used to treat conditions such as attention-deficit/hyperactivity disorder (ADHD) and as potential treatments for substance abuse disorders.[9][18][] Numerous β-phenethylamine derivatives, a class that includes phenoxyethanamines, have been studied for their DAT inhibitory activity.[9][18][20] Structure-activity relationship studies have revealed that the nature of the aromatic group and the length of the alkyl group on the amine are critical for potent DAT inhibition.[9][18]
Key Experimental Workflows and Data Visualization
The biological evaluation of substituted phenoxyethanamines involves a cascade of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.[21][22]
In Vitro Assays for Biological Activity
The initial assessment of biological activity is typically performed using in vitro assays.[21]
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor or transporter.[22] This is a fundamental technique for characterizing the interaction of a drug with its target.
Protocol: Radioligand Binding Assay for Monoamine Transporters
-
Membrane Preparation: Prepare membrane homogenates from cells stably expressing the human serotonin (hSERT), norepinephrine (hNET), or dopamine (hDAT) transporter.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a radiolabeled ligand specific for the transporter of interest (e.g., [³H]citalopram for hSERT, [³H]nisoxetine for hNET, or [³H]WIN 35,428 for hDAT), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow for binding equilibrium to be reached.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). The affinity of the test compound (Ki) can then be calculated using the Cheng-Prusoff equation.
Neurotransmitter uptake assays directly measure the functional ability of a compound to inhibit the transport of a neurotransmitter into a cell.
Protocol: Synaptosomal Neurotransmitter Uptake Assay
-
Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for dopamine, hippocampus for serotonin and norepinephrine).
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound.
-
Uptake Initiation: Initiate neurotransmitter uptake by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
-
Incubation: Incubate for a short period at 37°C.
-
Uptake Termination: Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the neurotransmitter uptake.
Data Presentation and Visualization
Quantitative data from these assays should be summarized in clearly structured tables for easy comparison of the biological activities of different compounds.
Table 1: In Vitro Biological Activity of Representative Substituted Phenoxyethanamines
| Compound | Substitution Pattern | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |
| Compound A | 4-CF₃ | 1.5 | 50.2 | 250.8 |
| Compound B | 3,4-diCl | 5.8 | 25.6 | 150.3 |
| Compound C | 4-OCH₃ | 10.2 | 150.7 | >1000 |
| Compound D | Unsubstituted | 120.5 | 800.1 | >1000 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualization of Signaling Pathways and Workflows
Diagrams created using Graphviz can effectively illustrate complex biological processes and experimental workflows.
Caption: Mechanism of action of phenoxyethanamines as monoamine reuptake inhibitors.
Caption: A typical experimental workflow for the discovery of novel phenoxyethanamine-based drug candidates.
Therapeutic Applications and Future Directions
The diverse biological activities of substituted phenoxyethanamines have led to their development and use in a variety of therapeutic areas.
-
Depression and Anxiety Disorders: As potent monoamine reuptake inhibitors, these compounds are mainstays in the treatment of major depressive disorder, anxiety disorders, and obsessive-compulsive disorder.[10][11][12][13][23]
-
Hypertension: The α-adrenergic blocking properties of certain derivatives make them effective in managing hypertension, particularly in specific conditions like pheochromocytoma.[16]
-
Other Potential Applications: The ability of some phenoxyethanamine derivatives to modulate dopamine neurotransmission suggests their potential use in treating ADHD, Parkinson's disease, and substance use disorders.[9][18][] Furthermore, research into related phenoxazine and phenothiazine structures has revealed potential applications in cancer therapy and as antimicrobial agents, suggesting that the broader phenoxy-amine scaffold may hold promise in these areas as well.[24][25]
Future research in this field will likely focus on the development of more selective and potent compounds with improved pharmacokinetic and safety profiles. The design of "multi-target" ligands that can simultaneously modulate multiple biological targets is a promising strategy for developing more effective treatments for complex multifactorial diseases. The continued exploration of the vast chemical space of substituted phenoxyethanamines, guided by a deep understanding of their structure-activity relationships, will undoubtedly lead to the discovery of novel and improved therapeutic agents.
Conclusion
Substituted phenoxyethanamines are a cornerstone of modern medicinal chemistry, providing a rich source of biologically active compounds with diverse therapeutic applications. Their structural simplicity and amenability to chemical modification have allowed for the development of a wide range of drugs targeting key components of the nervous system. This guide has provided a comprehensive overview of the synthesis, structure-activity relationships, and pharmacological properties of this important class of molecules. By understanding the intricate interplay between chemical structure and biological function, researchers can continue to innovate and develop novel phenoxyethanamine-based therapies to address unmet medical needs.
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Introduction: The Convergence of Computational Chemistry and Drug Discovery
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Predictive ADMET Profiling and Pharmacological Targeting of (Ylidene)methyl)phenoxy)ethan-1-amine Derivatives
Executive Summary
The chemical fragment (ylidene)methyl)phenoxy)ethan-1-amine forms the critical pharmacophore of a novel class of small-molecule BAX (BCL-2-associated X protein) agonists. The most prominent clinical lead in this class is CYD-2-11 (2-(2-((2-nitro-9H-fluoren-9-ylidene)methyl)phenoxy)ethan-1-amine) 1. Unlike traditional BH3 mimetics that inhibit anti-apoptotic proteins, these derivatives directly activate the executioner protein BAX, bypassing upstream resistance mechanisms in breast and lung cancers 2. Transitioning this potent mechanism into a viable therapeutic requires rigorous Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling. This whitepaper provides a comprehensive technical guide to the mechanistic rationale, predictive ADMET properties, and self-validating experimental workflows required for the preclinical development of CYD-2-11 and its analogs.
Mechanistic Causality: The BAX S184 Phosphorylation Switch
The structural evolution from the early lead SMBA1 to CYD-2-11 involved introducing an O-alkylamino side chain (the ethan-1-amine moiety) to access deeper regions of the BAX binding pocket 2.
Causality in Drug Design: In many cancers, survival kinases (e.g., AKT) phosphorylate BAX at Serine 184 (S184), sequestering it in the cytosol and neutralizing its pro-apoptotic function 33]. CYD-2-11 acts as a highly selective agonist that sterically targets the structural pocket proximal to S184 4. By occupying this site, it physically blocks phosphorylation, forcing BAX into an active conformation. This triggers mitochondrial outer membrane permeabilization (MOMP), homo-oligomerization, and subsequent cytochrome c release 3.
Fig 1: Mechanism of BAX activation and apoptosis induction by CYD-2-11.
Quantitative ADMET & Pharmacological Profile
The rigid 2-nitro-fluorene core of CYD-2-11 drives its high target affinity but presents distinct physicochemical challenges, notably high lipophilicity (Predicted LogP ~4.0) 5. The incorporation of the primary amine allows for salt formation to mitigate aqueous insolubility, a critical factor for in vivo dosing 6.
Summary of Key Properties
| Property | Value | Causality / ADMET Implication |
| Target Affinity (Ki) | 34.1 nM (BAX) | High-affinity binding to S184 pocket prevents phosphorylation 7. |
| IC50 (MDA-MB-231) | 3.22 μM | Potent anti-proliferative activity in triple-negative breast cancer 8. |
| Predicted LogP | ~4.0 | High lipophilicity favors membrane permeation but risks poor solubility 5. |
| Molecular Weight | 358.4 g/mol | Falls well within Lipinski's Rule of 5, predicting favorable oral bioavailability. |
| In Vivo Efficacy Dose | 20–40 mg/kg (i.p.) | Demonstrates a 57% tumor growth inhibition rate without systemic toxicity 7. |
Self-Validating Experimental Protocols for ADMET Profiling
To ensure scientific integrity, ADMET workflows must be self-validating. The protocols below incorporate internal controls to distinguish between assay artifacts (e.g., compound precipitation) and true biological phenomena.
Fig 2: Self-validating ADMET and efficacy screening workflow.
Protocol 3.1: Caco-2 Bidirectional Permeability Assay (Absorption)
Causality: The highly lipophilic fluorene ring suggests rapid transcellular diffusion, but the primary amine may act as a substrate for apical efflux transporters like P-glycoprotein (P-gp). Bidirectional transport calculation (Efflux Ratio) self-validates whether poor systemic exposure is due to solubility limits or active efflux.
-
Monolayer Validation: Seed Caco-2 cells on Transwell inserts. Culture for 21 days. Validate tight junction integrity by ensuring Transepithelial Electrical Resistance (TEER) > 250 Ω·cm² and Lucifer Yellow permeability < 1 × 10⁻⁶ cm/s.
-
Dosing: Prepare a 10 μM solution of CYD-2-11 in HBSS buffer (pH 7.4) with 1% DMSO.
-
Incubation: Add the compound to the Apical (A) chamber for A→B transport, and to the Basolateral (B) chamber for B→A transport. Incubate at 37°C on an orbital shaker.
-
Sampling & Analysis: Extract 50 μL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Quench with cold acetonitrile containing an internal standard (e.g., Tolbutamide). Analyze via LC-MS/MS.
-
Data Output: Calculate Apparent Permeability (
) and Efflux Ratio ( ). An indicates active efflux.
Protocol 3.2: Hepatic Microsomal Stability Assay (Metabolism)
Causality: The nitro group and the primary amine of CYD-2-11 are prime targets for hepatic Phase I metabolism (nitro-reduction and N-dealkylation). We use an NADPH regenerating system rather than direct NADPH because NADPH degrades rapidly at 37°C. The regenerating system ensures a zero-order supply of reducing equivalents, maintaining the kinetic validity of CYP450 measurements.
-
Preparation: Thaw human or murine liver microsomes (HLM/MLM) on ice. Prepare a reaction mixture containing 0.5 mg/mL microsomal protein and 1 μM CYD-2-11 in 100 mM phosphate buffer (pH 7.4).
-
Control Validation: Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control) to validate CYP450 enzymatic viability.
-
Initiation: Pre-incubate for 5 minutes at 37°C. Initiate the reaction by adding the NADPH regenerating system (NADP+, Glucose-6-phosphate, and G6PDH).
-
Quenching: At 0, 5, 15, 30, and 60 minutes, transfer 50 μL of the mixture into 150 μL of ice-cold acetonitrile to precipitate proteins and halt metabolism.
-
Centrifugation & LC-MS/MS: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant to calculate the intrinsic clearance (
) and in vitro half-life ( ).
Protocol 3.3: In Vivo Pharmacokinetics Formulation & Dosing (Distribution)
Causality: Dosing highly lipophilic compounds in aqueous buffers leads to peritoneal crystallization, creating an artificial depot effect that skews PK parameters. Using a co-solvent system disrupts the crystal lattice, ensuring the compound remains bioavailable 9.
-
Formulation: Dissolve CYD-2-11 in 10% DMSO. Sequentially add 40% PEG300, 5% Tween-80, and 45% Saline. Vortex thoroughly until a clear solution (≥ 2.5 mg/mL) is achieved 9.
-
Administration: Administer 20 mg/kg via intraperitoneal (i.p.) or intravenous (i.v.) injection to C57BL/6 mice.
-
Serial Sampling: Collect blood via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes. Centrifuge to isolate plasma.
-
Analysis: Quantify plasma concentrations via LC-MS/MS to derive
, , Volume of Distribution ( ), and Clearance ( ).
Structural Optimization and Future Perspectives
While CYD-2-11 demonstrates excellent target engagement and efficacy, the presence of the 2-nitro-fluorene ring poses long-term toxicity risks (e.g., reactive nitroso intermediates). Next-generation scaffold hopping has led to derivatives like CYD-4-61 , which replaces the nitro group with bioisosteres and optimizes the alkylamine linker 8. These modifications have successfully pushed the IC50 down to 0.07 μM in MDA-MB-231 lines while drastically improving the metabolic stability and aqueous solubility profile, paving the way for clinical translation of direct BAX activators.
References
-
[5] Title: 2-[2-(2-nitro-fluoren-9-ylidenemethyl)-phenoxy]-ethylamine | 1425944-22-4 - Molaid | Source: molaid.com | URL: 5
-
[9] Title: SMBA1 | Bax Agonist - MedchemExpress | Source: medchemexpress.com | URL: 9
-
[7] Title: CYD-2-11 | Bax Agonist - MedchemExpress | Source: medchemexpress.com | URL: 7
-
[3] Title: Small Molecule Bax Agonists for Cancer Therapy | Source: PMC - NIH | URL: 3
-
[4] Title: CYD-2-11 | TargetMol | Source: targetmol.com | URL: 4
-
[1] Title: Modulation of Bax and mTOR for Cancer Therapeutics | Source: PubMed - NIH | URL: 1
-
[8] Title: Optimization of BAX trigger site activator BTSA1 with improved antitumor potency and in vitro ADMET properties | Source: ResearchGate | URL:8
-
[2] Title: Directly targeting BAX for drug discovery: Therapeutic opportunities and challenges | Source: PMC - NIH | URL: 2
-
[6] Title: Pharmacological Targeting of Executioner Proteins: Controlling Life and Death | Source: ACS Publications | URL: 6
Sources
- 1. Modulation of Bax and mTOR for Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Directly targeting BAX for drug discovery: Therapeutic opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Bax Agonists for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYD-2-11 | TargetMol [targetmol.com]
- 5. 2-[2-(2-nitro-fluoren-9-ylidenemethyl)-phenoxy]-ethylamine - CAS号 1425944-22-4 - 摩熵化学 [molaid.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
(Ylidene)methyl)phenoxy)ethan-1-amine: Target Identification and Validation of Small Molecule Bax Activators
Executive Summary & Mechanistic Rationale
The evasion of apoptosis is a hallmark of cancer, frequently driven by the overexpression of anti-apoptotic Bcl-2 family proteins or the inactivation of pro-apoptotic executioners like Bax and Bak[1]. While early therapeutic strategies focused on inhibiting anti-apoptotic proteins (e.g., Venetoclax targeting Bcl-2), these approaches are often circumvented by upstream mutations (such as KRAS or LKB1) or the compensatory upregulation of alternative survival proteins[2].
The chemical scaffold (ylidene)methyl)phenoxy)ethan-1-amine —most prominently represented by the optimized lead compound CYD-2-11 (2-[2-[(2-nitrofluoren-9-ylidene)methyl]phenoxy]ethanamine)—represents a paradigm shift in oncology[3]. Rather than passively inhibiting survival proteins, this scaffold directly binds and activates the pro-apoptotic protein Bax[4].
The Causality of Targeting the S184 Pocket
The rational design of this scaffold targets the structural pocket proximal to Serine 184 (S184) in the C-terminal region of Bax[5]. Physiologically, the PI3K/AKT pathway phosphorylates Bax at S184, locking it in an inactive cytosolic state and conferring resistance to therapies like mTOR inhibitors (rapalogs)[5]. By physically occupying the S184 pocket, the (ylidene)methyl)phenoxy)ethan-1-amine core competitively prevents AKT-mediated phosphorylation[6]. This binding triggers an allosteric shift, exposing the N-terminal domain, driving Bax homo-oligomerization in the mitochondrial outer membrane (MOM), and forcing cytochrome c release—ultimately executing apoptosis independent of upstream oncogenic signaling[7].
Fig 1: Small molecule-mediated Bax activation and apoptotic signaling pathway.
Target Identification & Validation Workflows
To ensure scientific integrity, the validation of Bax agonists must operate as a self-validating system. Binding affinity alone is insufficient; the workflow must prove that binding directly causes the required conformational change, which in turn must cause mitochondrial permeabilization.
Fig 2: Step-by-step target validation workflow for Bax agonists.
Protocol 1: Target Binding via Fluorescence Polarization (FP) Assay
Causality: To confirm direct interaction with the Bax S184 pocket, an FP assay is utilized. A fluorescently labeled BH3 peptide (which naturally binds the pocket) is displaced by the small molecule. A decrease in polarization indicates that the smaller, faster-tumbling molecule has successfully displaced the larger peptide-protein complex[6].
Step-by-Step Methodology:
-
Purify recombinant full-length human Bax protein.
-
Incubate Bax protein (100 nM) with FITC-labeled BIM BH3 peptide (10 nM) in assay buffer (PBS, 0.01% Triton X-100) to establish baseline polarization.
-
Titrate the (ylidene)methyl)phenoxy)ethan-1-amine derivative (from 0.1 nM to 100 μM) into the mixture.
-
Incubate for 2 hours at room temperature in the dark to reach thermodynamic equilibrium.
-
Measure fluorescence polarization using a microplate reader (Ex: 485 nm, Em: 535 nm).
-
Calculate the binding affinity (
) using the Cheng-Prusoff equation.
Protocol 2: Conformational Activation via 6A7 Immunoprecipitation
Causality: Binding is biologically irrelevant without functional activation. The 6A7 monoclonal antibody specifically recognizes an N-terminal epitope (amino acids 12-24) of Bax that is buried in the inactive cytosolic monomer but exposed upon pro-apoptotic activation. This step self-validates the FP assay by proving the binding event triggers the necessary allosteric shift[7].
Step-by-Step Methodology:
-
Treat target cancer cells (e.g., MDA-MB-231) with the compound (5 μM) for 12-24 hours.
-
Lyse cells in a CHAPS-based lysis buffer (1% CHAPS, 150 mM NaCl, 10 mM HEPES, pH 7.4). Critical Insight: Avoid Triton X-100 or NP-40, as harsh detergents can artificially induce the Bax conformational change, leading to false positives.
-
Incubate 500 μg of total protein lysate with 2 μg of anti-Bax 6A7 antibody overnight at 4°C.
-
Add Protein G-agarose beads and incubate for 2 hours with gentle rotation.
-
Wash beads thoroughly with CHAPS buffer and elute with SDS sample buffer.
-
Perform Western blot analysis using a pan-Bax antibody to quantify the activated Bax fraction.
Protocol 3: Functional Validation via Cytochrome c Release Assay
Causality: To validate that the conformational change leads to mitochondrial outer membrane permeabilization (MOMP), we must track the release of cytochrome c from the mitochondria into the cytosol[8].
Step-by-Step Methodology:
-
Post-treatment, harvest cells and resuspend in digitonin-based subcellular fractionation buffer (0.025% digitonin, 250 mM sucrose, 20 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA). Critical Insight: Digitonin selectively permeabilizes the plasma membrane while leaving the mitochondrial membranes intact.
-
Incubate on ice for 10 minutes, then centrifuge at 10,000 × g for 5 minutes.
-
Collect the supernatant (cytosolic fraction) and the pellet (mitochondrial fraction).
-
Analyze both fractions via Western blot for Cytochrome c, using COX IV as a mitochondrial loading control and GAPDH as a cytosolic control.
Quantitative Data & Efficacy Profiling
The optimization of the (ylidene)methyl)phenoxy)ethan-1-amine scaffold (yielding CYD-2-11) has demonstrated profound efficacy across multiple cancer models, particularly in overcoming resistance mechanisms[8]. By directly activating Bax, the compound bypasses the need for upstream pro-apoptotic signals, making it highly effective in Triple-Negative Breast Cancer (TNBC) and Non-Small Cell Lung Cancer (NSCLC)[4].
Table 1: In Vitro and In Vivo Efficacy of CYD-2-11
| Target / Cell Line | Cancer Type | Metric | Value | Reference |
| Bax Protein | N/A | Binding Affinity ( | 34.1 nM | |
| MDA-MB-231 | Triple-Negative Breast Cancer | Proliferation ( | 3.22 μM | |
| MCF-7 | ER-Positive Breast Cancer | Proliferation ( | 3.81 μM | |
| T47D | ER-Positive Breast Cancer | Proliferation ( | 4.37 μM | |
| A549 | Non-Small Cell Lung Cancer | Proliferation ( | ~5.0 μM | |
| MDA-MB-231 Xenograft | Murine In Vivo Model | Tumor Inhibition Rate | 57% (at 20 mg/kg) |
Synergistic Combinations
A critical advantage of this target validation is its application in combination therapies. For instance, mTOR inhibitors (like RAD001/Everolimus) inadvertently cause AKT-mediated Bax phosphorylation, leading to rapalog resistance[5]. Co-administration of the (ylidene)methyl)phenoxy)ethan-1-amine derivative completely reverses this resistance by competitively protecting the S184 pocket, yielding a synergistic collapse of tumor volume in patient-derived xenograft (PDX) models[9].
References
-
Structure-activity relationship studies on Bax activator SMBA1 for the treatment of ER-positive and triple-negative breast cancer. European Journal of Medicinal Chemistry (PubMed). Available at:[Link]
-
Modulation of Bax and mTOR for Cancer Therapeutics. Cancer Research (PMC). Available at:[Link]
-
Directly targeting BAX for drug discovery: Therapeutic opportunities and challenges. Acta Pharmaceutica Sinica B (PMC). Available at:[Link]
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- 1. annualreviews.org [annualreviews.org]
- 2. annualreviews.org [annualreviews.org]
- 3. 2-[2-(2-nitro-fluoren-9-ylidenemethyl)-phenoxy]-ethylamine - CAS号 1425944-22-4 - 摩熵化学 [molaid.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Modulation of Bax and mTOR for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Directly targeting BAX for drug discovery: Therapeutic opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship studies on Bax activator SMBA1 for the treatment of ER-positive and triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of Bax and mTOR for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and Formulation Dynamics of (Ylidene)methyl)phenoxy)ethan-1-amine Derivatives in Organic Solvents: A Preclinical Guide
Prepared by: Senior Application Scientist Target Audience: Researchers, Formulation Scientists, and Oncology Drug Development Professionals
Executive Summary
In the landscape of targeted cancer therapeutics, the chemical fragment (ylidene)methyl)phenoxy)ethan-1-amine serves as the critical structural backbone for a novel class of pro-apoptotic agents. The most prominent clinical lead containing this scaffold is CYD-2-11 (chemically identified as 2-[2-[(2-nitrofluoren-9-ylidene)methyl]phenoxy]ethan-1-amine, CAS: 1425944-22-4). Developed as an optimized analog of the Bax agonist SMBA1, CYD-2-11 selectively targets the S184 phosphorylation pocket of the Bax protein, inducing a conformational change that triggers mitochondrial apoptosis in lung and breast cancer models [1].
However, the transition of this compound from in silico design to in vitro and in vivo efficacy is heavily bottlenecked by its physicochemical properties. As a Senior Application Scientist, I have structured this technical whitepaper to dissect the causality behind the solubility profile of this scaffold, providing self-validating protocols for organic solvation and highlighting the mechanistic pathways that dictate its biological formulation.
Physicochemical Profiling & Structural Causality
The solubility behavior of CYD-2-11 in organic solvents is not arbitrary; it is a direct consequence of its tripartite molecular architecture:
-
The 2-Nitrofluorene Core: This highly rigid, planar, and lipophilic aromatic system drives the molecule's overall hydrophobicity (Predicted
). In the solid state, the fluorene rings engage in strong stacking, resulting in a high crystal lattice energy that resists dissolution in non-polar or weakly polar solvents. -
The Phenoxy Ether Linkage: This flexible hinge provides a hydrogen-bond acceptor site, allowing for dipole-dipole interactions with polar aprotic solvents.
-
The Primary Amine Terminus: The ethan-1-amine group is the molecule's primary polar head. In its free base form, it limits solubility in purely aliphatic hydrocarbons. However, this amine is the strategic target for salt formation. Converting the free base to a hydrochloride (HCl) or trifluoroacetate (TFA) salt protonates the amine (
), drastically lowering the and bridging the gap toward aqueous solubility for in vivo administration [2].
Quantitative Solubility Profile
To guide preclinical assay development, the equilibrium solubility of the CYD-2-11 free base across standard laboratory solvents is summarized below.
| Solvent | Dielectric Constant ( | Solubility (mM) | Solubility (mg/mL) | Application Notes & Causality |
| DMSO | 46.7 | Optimal. The sulfoxide oxygen acts as a strong H-bond acceptor for the primary amine, while the hydrophobic methyl groups solvate the fluorene core. | ||
| DMF | 36.7 | Alternative. Highly effective polar aprotic solvent; useful for anhydrous synthetic steps or when DMSO interferes with specific assay readouts. | ||
| Ethanol | 24.5 | Suboptimal. Protic nature competes with internal H-bonding but fails to overcome the hydrophobic penalty of the fluorene ring. | ||
| Aqueous Buffer (pH 7.4) | 80.1 | Insoluble | Insoluble | Requires Modification. The free base aggregates immediately. Requires conversion to an HCl/TFA salt or formulation in lipid nanoparticles for biological use [3]. |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a built-in quality control (QC) mechanism to confirm success before proceeding.
Protocol A: Miniaturized Shake-Flask Method for Equilibrium Solubility
Purpose: To accurately determine the maximum thermodynamic solubility of the compound in a target organic solvent.
-
Solid Preparation: Weigh exactly 2.0 mg of CYD-2-11 free base into a 1.5 mL amber glass HPLC vial. Causality: Amber glass prevents potential photo-degradation of the nitrofluorene moiety.
-
Incremental Solvation: Add the target organic solvent (e.g., anhydrous DMSO) in 10 µL increments using a positive displacement pipette.
-
Mechanical Agitation: Vortex the suspension for 60 seconds, followed by sonication in a water bath at 25°C for 15 minutes. Causality: Sonication provides the activation energy required to disrupt the initial crystal lattice.
-
Thermodynamic Equilibration: Incubate the vial on a thermomixer at 25°C, 800 rpm for 24 hours. QC Check: Solubility is a thermodynamic state, not a kinetic one. 24 hours ensures the system has reached true equilibrium.
-
Phase Separation: Centrifuge the vial at 10,000
g for 10 minutes. Causality: This forces sub-micron undissolved particulates into a pellet, preventing false-positive concentration readings. -
Analytical Quantification (Self-Validation): Extract 5 µL of the clear supernatant, dilute 1:100 in mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% TFA), and inject into an HPLC-UV system. Quantify at 254 nm against a pre-established calibration curve.
Protocol B: Preparation of In Vitro Assay Stocks (10 mM DMSO)
Purpose: To generate reliable stock solutions for cell-based assays (e.g., Annexin-V/PI FACS).
-
Reconstitution: Dissolve 3.58 mg of CYD-2-11 in 1.0 mL of 100% anhydrous DMSO.
-
Visual QC: Hold the solution against a light source. It must be completely transparent. Any turbidity indicates incomplete dissolution, requiring further sonication.
-
Aliquoting Strategy: Divide the solution into 20 µL single-use aliquots in sterile microcentrifuge tubes. Store at -80°C. Causality: Repeated freeze-thaw cycles cause localized concentration gradients during freezing, forcing the highly lipophilic compound to precipitate out of solution.
-
Media Dilution (Self-Validation): Prior to treating cells (e.g., A549 or MDA-MB-231 lines), dilute the aliquot directly into pre-warmed (37°C) complete culture media. Ensure the final DMSO concentration is
(v/v). QC Check: Observe the media under a microscope; if micro-crystals form, the compound has "crashed out," indicating the stock was compromised or the media was too cold.
Biological Application: Workflow & Pathway Visualization
Once successfully solvated and introduced into an aqueous biological environment, the compound diffuses across the lipid bilayer. The following diagram illustrates the logical progression from organic solvation to the ultimate pharmacological endpoint: Bax-mediated apoptosis.
Figure 1: Workflow from CYD-2-11 organic solvation to Bax-mediated apoptosis.
Conclusion
The therapeutic viability of the (ylidene)methyl)phenoxy)ethan-1-amine scaffold (CYD-2-11) is inextricably linked to its solvation dynamics. By understanding the causality between its rigid nitrofluorene core and its crystal lattice energy, researchers can optimize its handling. Utilizing polar aprotic solvents like DMSO for in vitro stocks, coupled with strict aliquoting and temperature-controlled media dilution, ensures that the compound remains bioavailable to engage the Bax S184 pocket. For in vivo translation, leveraging the primary amine for salt formation remains the definitive strategy to overcome its inherent hydrophobicity.
References
Architecting Neurotherapeutics: The Chemical and Pharmacological Profiling of Novel Phenoxyethanamine Compounds
As a Senior Application Scientist navigating the complexities of central nervous system (CNS) drug discovery, I frequently encounter scaffolds that offer both synthetic versatility and profound pharmacological potential. Among these, the phenoxyethanamine (phenoxyethylamine) architecture stands out as a "privileged structure" in medicinal chemistry.
Rather than presenting a static overview, this technical guide deconstructs the chemical properties, structure-activity relationships (SAR), and mechanistic pharmacology of novel phenoxyethanamine derivatives. Crucially, we will bridge theoretical chemistry with empirical practice by detailing the self-validating experimental protocols required to characterize these compounds accurately.
Architectural Foundations of the Phenoxyethanamine Scaffold
The parent compound, 2-phenoxyethanamine (
From a physicochemical standpoint, the molecule possesses a molecular weight of 137.18 g/mol and an XLogP3 of 0.9[2]. The terminal primary amine has a pKa of approximately 9.5, ensuring that the molecule is predominantly protonated at physiological pH (7.4). This protonation is not merely a structural artifact; it is the primary driver for electrostatic anchoring within the negatively charged aspartate or glutamate residues of target receptor binding pockets. Meanwhile, the flexible ether linkage acts as a hydrogen-bond acceptor, and the phenoxy ring facilitates crucial
Rational Design and Structure-Activity Relationships (SAR)
The true power of the phenoxyethanamine scaffold lies in its derivatization. By systematically modifying the terminal amine or substituting the phenoxy ring, we can drastically pivot the molecule's pharmacological trajectory.
-
Monoamine Oxidase (MAO) Inhibition: The addition of a propargyl group to the terminal amine transforms the molecule into a potent, time-dependent irreversible inhibitor of MAO-B. For example, N-methyl-N-propargyl-2-(4-phenoxy)phenoxyethylamine demonstrates high selectivity for MAO-B over MAO-A[3].
-
Histamine H3 Receptor (H3R) Antagonism: Incorporating bulky, lipophilic groups (such as tert-amyl or tert-butyl substituents) onto the phenoxy ring shifts the affinity toward H3R, yielding potent antagonists evaluated for Alzheimer's and ADHD[4].
-
Antihypertensive Activity: Fusing indole or indazole moieties to the phenoxyethanamine backbone generates derivatives that modulate vascular resistance, acting as potent antihypertensive agents[5].
Logical relationship between phenoxyethanamine modifications and targets.
Mechanistic Paradigms: Monoamine Oxidase Inhibition
To understand why propargylated phenoxyethanamines are so effective, we must examine the causality of their binding kinetics. MAO-B is a mitochondrial enzyme responsible for the oxidative deamination of dopamine.
When a propargylated phenoxyethanamine enters the MAO-B active site, it initially forms a reversible, non-covalent complex. However, the alkyne moiety is highly reactive. Catalyzed by the enzyme's own mechanism, the alkyne undergoes a nucleophilic attack by the N5 atom of the flavin adenine dinucleotide (FAD) cofactor. This forms a irreversible covalent flavin-inhibitor adduct.
Because the enzyme is permanently inactivated, the degradation of dopamine is halted, and the production of neurotoxic byproducts (like
Signaling pathway of neuroprotective MAO-B inhibition by phenoxyethanamines.
Quantitative Physicochemical and Pharmacological Profiling
The following table synthesizes the quantitative data for key phenoxyethanamine derivatives, highlighting how structural modifications impact lipophilicity (XLogP3) and target affinity.
| Compound Derivative | Primary Target | Affinity / IC50 | Mechanism of Action | XLogP3 |
| 2-Phenoxyethanamine (Parent) | N/A | N/A | Structural Scaffold | 0.9 |
| N-methyl-N-propargyl-2-(4-phenoxy)phenoxyethylamine | MAO-B | IC50 < 50 nM | Time-dependent Irreversible | ~3.2 |
| Tert-amyl phenoxyalkylamine derivative | H3R | Ki = 8.8 nM | Competitive Antagonist | 4.1 |
| 1-Methyl-2-phenoxyethylamine | Voltage-Gated Na+ | IC50 ~ 240 μM | State-dependent Blocker | 1.8 |
Empirical Methodologies: Self-Validating Assay Protocols
Generating reliable IC50 data for mechanism-based inhibitors requires strict kinetic control. A standard endpoint assay will fail to capture the time-dependent nature of propargylated phenoxyethanamines. Below is my field-proven, self-validating protocol for a High-Throughput MAO-B Fluorometric Assay.
Protocol: Kinetic MAO-B Inhibition Assay
Rationale: We utilize Amplex Red, which reacts with the
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 50 mM HEPES buffer (pH 7.4). Causality Note: Do not use Tris buffer, as its primary amine can interfere with the oxidative deamination reaction and produce background fluorescence.
-
Enzyme-Inhibitor Pre-incubation: In a 384-well black microplate, add 10 µL of recombinant human MAO-B (final concentration 5 µg/mL) and 10 µL of the phenoxyethanamine derivative (serial dilutions from 10 µM to 0.1 nM). Incubate at 37°C for exactly 60 minutes.
-
Substrate Addition: Initiate the reaction by adding 20 µL of a detection mixture containing 2 mM benzylamine (MAO-B substrate), 2 U/mL horseradish peroxidase (HRP), and 50 µM Amplex Red.
-
Kinetic Fluorescence Detection: Immediately transfer the plate to a microplate reader. Measure fluorescence (
= 530 nm, = 590 nm) every 5 minutes for 45 minutes. -
Self-Validation & Quality Control:
-
Linearity Check: The uninhibited vehicle control must exhibit a linear increase in fluorescence (
). Non-linearity indicates substrate depletion, invalidating the run. -
Z'-Factor Calculation: Compare the vehicle control (100% activity) against a Selegiline positive control (10 µM, 0% activity). The plate is only accepted if the Z'-factor is > 0.5, proving a robust assay window independent of the novel compound's performance.
-
Self-validating high-throughput screening workflow for MAO-B inhibitors.
Conclusion
The phenoxyethanamine scaffold is far more than a synthetic intermediate; it is a highly tunable pharmacophore. By understanding the causality behind structural modifications—such as how propargyl groups dictate covalent FAD modification or how bulky aryls drive H3R antagonism—researchers can rationally design next-generation neurotherapeutics. However, the integrity of this drug design loop relies entirely on self-validating, kinetically aware assay protocols that accurately capture the complex pharmacology of these novel derivatives.
References
1.1 - Grokipedia.com 2.2 - ECHEMI 3.4 - PMC / National Institutes of Health 4.3 - PubMed / National Institutes of Health 5.5 - Arabian Journal of Chemistry
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. echemi.com [echemi.com]
- 3. Inhibition of monoamine oxidase by clorgyline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antihypertensive activity of indole and indazole analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
Methodological & Application
Application Note: High-Throughput Screening Protocols for Bax Activation Using (Ylidene)methyl)phenoxy)ethan-1-amine Derivatives
Executive Summary & Scientific Rationale
The induction of apoptosis is a fundamental mechanism underlying the efficacy of most oncological therapeutics. The compound containing the core structural motif (ylidene)methyl)phenoxy)ethan-1-amine —most prominently characterized in the literature as the small-molecule Bax agonist CYD-2-11 [(E)-2-(2-((2-nitro-9H-fluoren-9-ylidene)methyl)phenoxy)ethan-1-amine]—has emerged as a powerful tool for modulating the intrinsic apoptotic pathway [1].
In high-throughput screening (HTS) environments, CYD-2-11 serves as a critical reference probe and positive control. It is utilized to identify novel allosteric modulators of the Bcl-2 family, profile the apoptotic sensitivity of diverse cancer cell lines, and screen for synergistic drug combinations (e.g., overcoming resistance to mTOR inhibitors like RAD001 or Bcl-2 inhibitors like Venetoclax) [1, 2]. This application note provides an in-depth mechanistic overview and field-proven HTS protocols for utilizing this compound in both biochemical and cell-based assays.
Mechanistic Paradigm: Targeting the S184 Pocket
To utilize CYD-2-11 effectively in assay development, one must understand its precise molecular mechanism. The pro-apoptotic executioner protein Bax is tightly regulated by its subcellular localization. Pro-survival kinases, specifically AKT and PKCζ, phosphorylate Bax at the Serine 184 (S184) residue located in its C-terminal hydrophobic tail. This phosphorylation sequesters Bax in the cytosol, rendering it inactive[1, 3].
CYD-2-11 acts as a direct Bax activator by physically docking into the structural pocket adjacent to S184. By occupying this site, the (ylidene)methyl)phenoxy)ethan-1-amine derivative competitively blocks kinase-mediated phosphorylation. This binding event triggers a critical 6A7 conformational change , exposing the N-terminal domain of Bax. Consequently, Bax translocates to the mitochondrial outer membrane (MOM), undergoes homo-oligomerization, and forms pores that facilitate cytochrome c release—the point of no return for caspase-dependent apoptosis [3].
CYD-2-11 mechanism of action: blocking S184 phosphorylation to trigger Bax-mediated apoptosis.
Quantitative Data Summary
When establishing HTS assay windows, researchers must benchmark against the known pharmacological profile of CYD-2-11. The table below summarizes the target binding affinity and cellular potency across established models [1, 2].
| Parameter | Assay Type | Target / Cell Line | Value | Biological Significance |
| Fluorescence Polarization | Bax Protein (S184 pocket) | 34.1 ± 8.5 nM | High-affinity direct binding; establishes baseline for biochemical screens. | |
| Cell Viability (MTS/CTG) | MDA-MB-231 (TNBC) | 3.22 ± 0.49 µM | Potent anti-proliferative effect in triple-negative breast cancer. | |
| Cell Viability (MTS/CTG) | MCF-7 (ER+ Breast Cancer) | 3.81 ± 0.76 µM | Efficacy independent of estrogen receptor status. | |
| Cell Viability (MTS/CTG) | A549 (NSCLC) | ~5.00 µM | Baseline for synergistic screening with mTOR inhibitors. |
High-Throughput Screening (HTS) Protocols
The following protocols are designed as self-validating systems, incorporating specific causality-driven steps to ensure high Z'-factors (>0.6) and reproducible data.
Protocol A: 384-Well Fluorescence Polarization (FP) Competitive Binding Assay
Objective: To screen for novel Bax agonists or validate target engagement using CYD-2-11 as a competitive positive control.
Causality & Assay Design: FP is highly sensitive to changes in molecular weight. A small fluorescent probe (FITC-labeled S184-binding peptide) rotates rapidly, yielding low polarization. When bound to the large recombinant Bax protein, rotation slows, yielding high polarization. CYD-2-11 displaces the probe, causing a measurable drop in FP signal.
-
Buffer Preparation: Prepare Assay Buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Expert Insight: The inclusion of 0.01% Tween-20 is critical. Highly lipophilic compounds like CYD-2-11 tend to form colloidal aggregates in aqueous buffers, leading to false-positive target inhibition. Tween-20 prevents aggregation without denaturing the Bax protein. Avoid CHAPS detergent, as it can artificially induce the active Bax conformation.
-
-
Reagent Dispensing: Using an automated bulk dispenser (e.g., Multidrop Combi), dispense 10 µL of 100 nM recombinant human Bax protein into a 384-well black, flat-bottom microplate.
-
Expert Insight: Black plates are mandatory to prevent optical cross-talk between adjacent wells during fluorescence excitation.
-
-
Compound Addition: Transfer 50 nL of CYD-2-11 (dose-response from 10 mM stock) and test compounds via acoustic liquid handling (e.g., Echo 550) into the assay wells.
-
Expert Insight: Acoustic dispensing eliminates plastic tip waste and prevents the loss of hydrophobic compounds to pipette tip walls, ensuring accurate nanomolar dosing.
-
-
Probe Addition: Dispense 10 µL of 20 nM FITC-labeled S184 peptide into all wells. (Final assay volume: 20 µL; Final Bax: 50 nM; Final Probe: 10 nM).
-
Incubation: Incubate the plate in the dark at 25°C for 2 hours to reach thermodynamic equilibrium.
-
Readout: Read the plate on a multimode microplate reader (e.g., PHERAstar FSX) using FP modules (Excitation: 485 nm, Emission: 535 nm). Calculate the
and using the Cheng-Prusoff equation.
Protocol B: 384-Well Synergistic Apoptosis Screen (Caspase-3/7 Glo)
Objective: To identify compounds that synergize with CYD-2-11 to induce apoptosis in resistant cancer cell lines (e.g., overcoming RAD001 resistance in A549 cells).
-
Cell Plating: Harvest A549 cells and resuspend in RPMI-1640 supplemented with 10% FBS. Dispense 1,500 cells/well in 20 µL into a 384-well white, clear-bottom tissue culture plate.
-
Expert Insight: Plating at 1,500 cells/well ensures cells remain in the exponential growth phase during the 48-hour assay. Overconfluent cells can trigger spontaneous apoptosis due to nutrient depletion, severely degrading the assay's Z'-factor.
-
-
Incubation: Incubate overnight at 37°C, 5%
to allow cell adhesion. -
Compound Dosing: Using an acoustic dispenser, add CYD-2-11 at a sub-lethal dose (e.g., 1.5 µM) across the plate. Subsequently, dispense the library of secondary compounds (e.g., kinase inhibitors) in a matrix format.
-
Treatment Window: Incubate for 24 hours.
-
Expert Insight: While viability assays (measuring ATP) are typically run at 48-72 hours, Caspase-3/7 activation is an earlier apoptotic event. Measuring at 24 hours captures the peak enzymatic activity of caspases before secondary necrosis degrades the cellular proteome.
-
-
Detection: Add 20 µL of Caspase-Glo 3/7 Reagent (Promega) to each well. Incubate at room temperature for 30 minutes on a plate shaker to lyse cells and stabilize the luminescent signal.
-
Readout: Measure luminescence. Calculate synergy scores (e.g., Bliss Independence or ZIP model) to identify hits that amplify CYD-2-11-mediated apoptosis.
HTS Workflow Visualization
Standard 384-well high-throughput screening workflow utilizing CYD-2-11 as a reference probe.
References
-
Li R, Ding C, Zhang J, et al. "Modulation of Bax and mTOR for Cancer Therapeutics." Cancer Research, 2017 Jun 1;77(11):3001-3012.[Link]
-
Liu G, Yin T, Kim H, et al. "Structure-activity relationship studies on Bax activator SMBA1 for the treatment of ER-positive and triple-negative breast cancer." European Journal of Medicinal Chemistry, 2019 Sep 15;178:589-605.[Link]
-
Zhang Z, Hou L, Liu D, et al. "Directly targeting BAX for drug discovery: Therapeutic opportunities and challenges." Acta Pharmaceutica Sinica B, 2024 Jun;14(6):2378-2401.[Link]
purification of (Ylidene)methyl)phenoxy)ethan-1-amine by chromatography
Application Note: Advanced Chromatographic Purification of (Ylidene)methyl)phenoxy)ethan-1-amine Derivatives
Abstract This protocol details the isolation and purification of (E)-2-(2-((2-Nitro-9H-fluoren-9-ylidene)methyl)phenoxy)ethan-1-amine (CYD-2-11), a critical Bax activator used in oncology research. By addressing the specific physicochemical liabilities of the primary amine and the hydrophobic fluorenyl core, this guide establishes a robust, two-dimensional chromatographic workflow to achieve >99% purity suitable for in vivo applications.
Introduction & Biological Context
The targeted activation of pro-apoptotic executioner proteins represents a paradigm shift in oncology. The compound (E)-2-(2-((2-Nitro-9H-fluoren-9-ylidene)methyl)phenoxy)ethan-1-amine (commonly designated as CYD-2-11; CAS) is a potent, small-molecule Bax agonist[1].
By selectively binding to the structural pocket proximal to the Serine 184 (S184) phosphorylation site on Bax,[2]. This facilitates Bax homo-oligomerization in the mitochondrial outer membrane, triggering cytochrome c release and apoptosis[2]. This mechanism is particularly critical for overcoming rapalog (mTOR inhibitor) resistance in non-small cell lung cancer (NSCLC) and small-cell lung cancer (SCLC) models[2].
Synthesis of CYD-2-11 typically concludes with the[3]. The resulting crude mixture requires rigorous purification to remove truncated byproducts and residual protecting groups.
Fig 1: Mechanism of action for CYD-2-11 inducing Bax-mediated apoptosis in cancer cells.
Physicochemical Profiling & Chromatographic Causality
Causality in Experimental Design: CYD-2-11 presents a classic dichotomy for chromatographic purification.
-
The Basic Liability : The primary amine (ethan-1-amine) has a pKa of ~9.5. In standard normal-phase silica chromatography, this basic amine engages in severe ion-exchange interactions with acidic surface silanols (Si-O⁻, pKa ~4.5). This manifests as irreversible adsorption or extreme peak tailing, drastically reducing recovery.
-
The Hydrophobic Core : Conversely, the 2-nitrofluoren-9-ylidene core is highly lipophilic and planar, driving strong hydrophobic retention on reverse-phase media.
-
The Strategic Solution : To resolve this, the purification must disrupt the silanol-amine interaction. This is achieved by utilizing an amine-functionalized stationary phase (KP-NH) for the primary flash chromatography step, followed by reverse-phase preparative HPLC with a low-pH volatile buffer (0.1% TFA) to fully protonate the amine and pair it with a hydrophobic counter-ion, ensuring sharp, symmetrical peak shapes.
Table 1: Physicochemical Parameters of CYD-2-11
| Parameter | Value | Chromatographic Implication |
| Molecular Formula | C22H18N2O3 | High carbon load requires strong elution solvents. |
| Molecular Weight | 358.40 g/mol | Suitable for standard MS-triggered fraction collection (m/z 359 [M+H]⁺). |
| LogP (predicted) | ~4.0 | Highly hydrophobic; requires high organic modifier (MeCN) in RP-HPLC. |
| Amine pKa | ~9.5 | Protonated at physiological and acidic pH; prone to silanol tailing. |
Two-Dimensional Purification Workflow
Fig 2: Two-dimensional chromatographic workflow for the isolation of pure CYD-2-11.
Experimental Protocols (Self-Validating Systems)
Protocol A: Amine-Modified Normal-Phase Flash Chromatography
Objective: Bulk clearance of lipophilic impurities and residual deprotection reagents.
-
Sample Preparation : Dissolve the crude TFA-salt reaction mixture in a minimal volume of Dichloromethane (DCM). Neutralize with 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA) to convert the compound to its free base prior to loading.
-
Column Equilibration : Equilibrate a 50 g amine-functionalized silica column (e.g., Biotage KP-NH) with 100% Hexane for 3 column volumes (CV).
-
Gradient Elution : Execute the gradient detailed in Table 2. Monitor absorbance at 254 nm and 365 nm (due to the highly conjugated fluorenyl system).
-
Validation Check : Spot the collected fractions on an NH2-modified TLC plate. The target product must appear as a single bright yellow spot under 254 nm UV, with an Rf of ~0.4 in 50% EtOAc/Hexane.
Table 2: Normal-Phase Flash Chromatography Gradient
| Column Volume (CV) | % Hexane | % Ethyl Acetate (EtOAc) |
| 0.0 - 2.0 | 100 | 0 |
| 2.0 - 10.0 | 100 → 50 | 0 → 50 |
| 10.0 - 15.0 | 50 | 50 |
Protocol B: Preparative Reverse-Phase HPLC (RP-HPLC)
Objective: Final polishing to achieve >99% purity for in vivo biological assays.
-
System Setup : Equip the preparative HPLC with a C18 column (250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase Preparation :
-
Mobile Phase A: LC-MS grade Water + 0.1% TFA (v/v).
-
Mobile Phase B: LC-MS grade Acetonitrile (MeCN) + 0.1% TFA (v/v).
-
-
Sample Loading : Dissolve the flash-purified CYD-2-11 in DMSO (up to 50 mg/mL). Inject via a large-volume sample loop to prevent column overloading.
-
Elution : Run the gradient detailed in Table 3 at a flow rate of 20 mL/min.
-
Validation Check & Recovery : Perform analytical HPLC on the pooled fractions prior to lyophilization. The target peak must exhibit >99% Area Under Curve (AUC) at 254 nm, and MS analysis must confirm the [M+H]⁺ ion at m/z 359.4. Lyophilize the validated fractions directly to recover the highly stable CYD-2-11 trifluoroacetate salt.
Table 3: RP-HPLC Gradient Conditions
| Time (min) | % Mobile Phase A (H₂O / 0.1% TFA) | % Mobile Phase B (MeCN / 0.1% TFA) |
| 0.0 | 90 | 10 |
| 5.0 | 90 | 10 |
| 25.0 | 10 | 90 |
| 30.0 | 10 | 90 |
| 31.0 | 90 | 10 |
References
Sources
Topic: Developing a Cell Viability Assay for (Ylidene)methyl)phenoxy)ethan-1-amine and Related Imines
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for developing a robust cell viability assay for novel compounds, specifically focusing on the structural class of imines, such as (Ylidene)methyl)phenoxy)ethan-1-amine. As a class, imines (also known as Schiff bases) exhibit a wide range of biological activities, making them promising candidates for drug discovery.[1][2] A critical first step in evaluating these compounds is to determine their effect on cell viability and establish a dose-response relationship. This guide details the rationale for selecting an appropriate assay, provides a validated, step-by-step protocol for the MTS tetrazolium-based assay, and outlines the necessary controls and data analysis procedures to ensure scientifically sound and reproducible results.
Introduction: The Challenge of Assessing Novel Imines
Imines, characterized by a carbon-nitrogen double bond (azomethine group), are a cornerstone of medicinal chemistry.[1][3] Their structural flexibility and ability to coordinate with metal ions have led to the development of compounds with diverse therapeutic potential, including antimicrobial, antiviral, and anticancer properties.[1][2] The compound class exemplified by (Ylidene)methyl)phenoxy)ethan-1-amine represents a common scaffold for which biological activity must be empirically determined.
The primary objective of a cell viability assay in this context is to quantify the cytotoxic or cytostatic effects of the compound. This is typically achieved by measuring a marker of healthy, metabolically active cells.[4][5] Common methods rely on the measurement of:
-
Metabolic Activity: Assessing the rate of enzymatic reactions, often mitochondrial dehydrogenase activity.[4]
-
ATP Content: Quantifying ATP, as only viable cells can synthesize it.[6]
-
Membrane Integrity: Using dyes that can only penetrate cells with compromised membranes.[7]
Rationale for Assay Selection: Why the MTS Assay is a Superior Starting Point
For a novel compound of unknown mechanism, an assay that measures metabolic activity is a robust and widely accepted starting point. The most common are tetrazolium reduction assays (e.g., MTT, MTS, XTT, WST-1) and resazurin-based assays.[4][8]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This is the classic assay. Viable cells reduce the yellow MTT to a purple formazan product that is insoluble in water.[9][10] A key drawback is the mandatory solubilization step, which requires an organic solvent (like DMSO or isopropanol) to dissolve the formazan crystals before reading the absorbance.[11] This adds a step, increases the chance of error, and can be problematic for certain experimental setups.
-
Resazurin (alamarBlue®): This blue, cell-permeable dye is reduced by viable cells to the red, highly fluorescent resorufin.[12][13] While often more sensitive than colorimetric assays, it is susceptible to interference from compounds that are inherently fluorescent or that can alter the cellular redox environment through non-metabolic means.
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): This second-generation tetrazolium salt offers a significant advantage. It is reduced by metabolically active cells to a formazan product that is directly soluble in cell culture media. This eliminates the need for a solubilization step, streamlining the protocol and reducing variability.[14] The assay is a simple "add-mix-measure" procedure, making it ideal for high-throughput screening.[15]
Principle of the MTS Assay
The core of the MTS assay relies on NAD(P)H-dependent dehydrogenase enzymes, which are primarily located in the mitochondria of metabolically active cells. These enzymes reduce the MTS tetrazolium compound, in the presence of an electron coupling reagent (like PES, phenazine ethosulfate), into a colored, aqueous-soluble formazan product.[16] The amount of formazan produced is directly proportional to the number of viable cells in the culture.[15] This relationship is quantified by measuring the absorbance of the solution, typically at 490-500 nm.[10]
Caption: The MTS assay principle.
Validated Protocol: MTS Cell Viability Assay
This protocol is designed for a 96-well plate format but can be scaled as needed.
Materials and Reagents
-
Cell Line: A well-characterized cell line appropriate for the research question (e.g., A549, MCF-7, HepG2).
-
Complete Culture Medium: Base medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compound: (Ylidene)methyl)phenoxy)ethan-1-amine, dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).
-
Vehicle Control: The solvent used to dissolve the test compound (e.g., sterile DMSO).
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Staurosporine).
-
MTS Reagent: A commercially available, ready-to-use solution containing MTS and an electron coupling reagent (e.g., Promega CellTiter 96® AQueous One Solution, Abcam ab197010). Store protected from light.
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Equipment:
-
Sterile 96-well flat-bottom tissue culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Multichannel pipette.
-
Microplate reader capable of measuring absorbance at 490 nm.
-
Experimental Workflow
Caption: High-level experimental workflow.
Step-by-Step Procedure
Day 1: Cell Seeding
-
Cell Preparation: Harvest and count cells. Resuspend the cells in complete culture medium to a concentration that will result in 70-80% confluency at the end of the experiment. This optimal seeding density must be determined empirically for each cell line (typically 5,000-20,000 cells/well).
-
Seeding: Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Edge Effect Mitigation: To avoid "edge effects," do not use the outermost wells. Instead, fill them with 100 µL of sterile PBS or media to maintain humidity across the plate.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume exponential growth.
Day 2: Compound Treatment
-
Compound Dilution: Prepare serial dilutions of the test compound in complete culture medium. It is common to prepare these at 2x the final desired concentration in a separate "working" plate. A typical concentration range for a new compound might be 0.1 µM to 100 µM.
-
Controls Setup: Prepare the following controls in the same medium:
-
Vehicle Control: Contains the highest concentration of solvent (e.g., DMSO) used in the compound dilutions. This represents 100% cell viability.
-
Positive Control: A known cytotoxic agent at a concentration expected to cause significant cell death.
-
Media Blank: Wells containing 100 µL of complete medium but no cells. This is for background absorbance subtraction.
-
-
Treatment: Carefully remove the medium from the cells and add 100 µL of the appropriate compound dilutions or controls to the designated wells. Perform all treatments in triplicate.
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
Day 4: Assay and Measurement
-
Reagent Preparation: Thaw the MTS reagent and bring it to room temperature, protected from light.
-
Add MTS Reagent: Add 20 µL of the MTS reagent directly to each well (including the media blank controls).[10][16] The final volume will be 120 µL. Gently tap the plate to mix.
-
Incubation: Return the plate to the incubator for 1 to 4 hours.[8][10] The optimal time depends on the cell type and density and should be determined during assay optimization. The color in the vehicle control wells should change to a distinct orange/brown, but not be overly dark.
-
Absorbance Reading: Briefly shake the plate on an orbital shaker to ensure homogeneity. Measure the absorbance at 490 nm using a microplate reader.
Data Analysis and Interpretation
-
Background Subtraction: Average the absorbance readings from the triplicate media blank wells. Subtract this average from all other absorbance readings.
-
Calculate Percent Viability: Use the background-corrected values to calculate the percentage of cell viability for each compound concentration using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Dose-Response Curve: Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis).
-
IC₅₀ Determination: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R) to calculate the IC₅₀ value. The IC₅₀ is the concentration of the compound that inhibits cell viability by 50%.
Example Data Presentation
| Compound Conc. (µM) | Mean Absorbance (490nm) | Corrected Absorbance | % Viability (Mean ± SD) |
| 0 (Media Blank) | 0.095 | N/A | N/A |
| 0 (Vehicle Control) | 1.255 | 1.160 | 100 ± 5.2 |
| 0.1 | 1.210 | 1.115 | 96.1 ± 4.8 |
| 1 | 1.050 | 0.955 | 82.3 ± 3.9 |
| 10 | 0.680 | 0.585 | 50.4 ± 2.5 |
| 50 | 0.245 | 0.150 | 12.9 ± 1.8 |
| 100 | 0.130 | 0.035 | 3.0 ± 1.1 |
Essential Validation: Ensuring Trustworthiness
To ensure the integrity of your results, certain validation steps are non-negotiable.
-
Compound Interference Control: This is the most critical control for a novel compound. Incubate the highest concentration of the compound with the MTS reagent in cell-free medium. If a color change occurs, it indicates the compound is directly reducing the MTS reagent, which will produce a false-positive signal (appearing as higher viability). If interference is observed, an alternative assay that does not rely on redox potential (e.g., an ATP-based assay like CellTiter-Glo®) should be considered.[6]
-
Linearity of Cell Number: Before conducting compound screening, you must confirm that the absorbance signal is linear with the number of cells seeded. Plate a serial dilution of cells (e.g., from 1,000 to 40,000 cells/well), perform the MTS assay, and plot absorbance vs. cell number. The seeding density used for your experiments must fall within this linear range.[17]
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| High background in blank wells | Contaminated medium; Phenol red in media can contribute to background. | Use fresh, sterile medium. Ensure the blank-subtraction step is performed correctly.[11] |
| Low signal in vehicle control wells | Insufficient cell number; Low metabolic activity of cells; Insufficient incubation time. | Optimize cell seeding density. Ensure cells are healthy and in the log growth phase. Increase incubation time with MTS reagent (up to 4 hours). |
| High variability between replicates | Inconsistent cell seeding; Pipetting errors; Edge effects on the plate. | Use a multichannel pipette for consistency. Ensure thorough cell suspension mixing before seeding. Avoid using outer wells of the plate. |
| % Viability > 100% at low doses | Compound may be promoting proliferation; Experimental error; Compound interference. | This may be a real biological effect. If consistent, it warrants further investigation. Re-check calculations. Run the compound interference control (Section 5). |
References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Tip Biosystems. (n.d.). MEASURING CELL-VIABILITY BY RESAZURIN (ALAMARBLUE®) ASSAY USING PHOTOPETTE® CELL. Retrieved from [Link]
-
Cold Spring Harbor Protocols. (n.d.). Analysis of Cell Viability by the alamarBlue Assay. Retrieved from [Link]
-
Broad Institute. (2016, September 15). Protocol: Relative Viral Titering with a Resazurin [alamarBlue] Cell Viability Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]
-
Allevi. (2022, July 13). AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols. Retrieved from [Link]
-
BioVision. (n.d.). MTS Cell Proliferation Colorimetric Assay Kit. Retrieved from [Link]
-
PubMed. (1996). Schiff base forming drugs: mechanisms of immune potentiation and therapeutic potential. Retrieved from [Link]
-
ResearchGate. (2020, April 22). Synthesis, computational study and cytotoxicity of 4-hydroxycoumarin-derived imines/enamines | Request PDF. Retrieved from [Link]
-
MDPI. (2022, July 23). Cytotoxic and Antioxidant Activities of Imine Analogs of Trans-Resveratrol towards Murine Neuronal N2a Cells. Retrieved from [Link]
-
Visikol. (2019, September 25). Are You Choosing the Right Cell Viability Assay?. Retrieved from [Link]
-
PubMed. (2020, April 22). Synthesis, computational study and cytotoxicity of 4-hydroxycoumarin-derived imines/enamines. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Structure and Cytotoxicity Testing of Novel 7-(4,5-Dihydro-1H-imidazol-2-yl). Retrieved from [Link]
-
Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. Retrieved from [Link]
-
ResearchGate. (2025, October 15). Synthesis, Structure and Cytotoxicity Testing of Novel 7-(4,5-Dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][9][10][11]triazol-3(5H)-Imine Derivatives. Retrieved from [Link]
-
IJFMR. (2024, August 14). Overview of Biological Activities and Synthesis of Schiff Base. Retrieved from [Link]
-
PMC. (2022, April 7). Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. Retrieved from [Link]
-
SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]
-
Scientific Research Publishing. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. Retrieved from [Link]
-
Wikipedia. (n.d.). Schiff base. Retrieved from [Link]
Sources
- 1. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works [scirp.org]
- 2. Schiff base - Wikipedia [en.wikipedia.org]
- 3. Overview of Biological Activities and Synthesis of Schiff Base - IJFMR [ijfmr.com]
- 4. Cell viability assay selection guide | Abcam [abcam.com]
- 5. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 6. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 7. Are You Choosing the Right Cell Viability Assay? | Visikol [visikol.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. broadpharm.com [broadpharm.com]
- 11. cyrusbio.com.tw [cyrusbio.com.tw]
- 12. tipbiosystems.com [tipbiosystems.com]
- 13. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010) | Abcam [abcam.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. atcc.org [atcc.org]
Application Note: Pharmacological Evaluation and Dose-Response Profiling of the Bax Activator CYD-2-11
Target Compound: 2-(2-((2-nitro-9H-fluoren-9-ylidene)methyl)phenoxy)ethan-1-amine (CYD-2-11) Primary Application: Selective Bax Agonism in Oncology Models Audience: Drug Development Professionals, Pharmacologists, and Cell Biologists
Executive Summary & Mechanistic Rationale
In the landscape of targeted cancer therapeutics, evading apoptosis is a hallmark of malignancy. The compound 2-(2-((2-nitro-9H-fluoren-9-ylidene)methyl)phenoxy)ethan-1-amine , universally designated in literature as CYD-2-11 , represents a breakthrough class of small-molecule Bax activators[1].
Unlike BH3 mimetics (e.g., Venetoclax) that inhibit anti-apoptotic proteins (Bcl-2/Bcl-xL), CYD-2-11 directly activates the pro-apoptotic executioner protein Bax[2]. It achieves this by binding selectively to a structural pocket proximal to the Serine 184 (S184) phosphorylation site in the C-terminal region of Bax, exhibiting a binding affinity (
The Causality of Activation: In many cancers, hyperactive AKT phosphorylates Bax at S184, locking it in an inactive cytosolic state. CYD-2-11 binding induces a critical conformational shift that exposes the N-terminal 6A7 epitope[2]. This structural rearrangement is the causal trigger for Bax translocation to the mitochondrial outer membrane (MOM), where it homo-oligomerizes to form pores, releasing cytochrome c and committing the cell to apoptosis[4].
Fig 1. CYD-2-11 mechanism: targeting Bax S184 to induce oligomerization and apoptosis.
Quantitative Baselines: Efficacy Across Cell Lines
Before initiating in-house dose-response workflows, it is vital to benchmark against established literature values. CYD-2-11 has demonstrated potent anti-proliferative activity across various solid tumor models, particularly in breast and lung cancers[3],[4].
Table 1: Reference Values for CYD-2-11 (48h Exposure)
| Cell Line | Cancer Type / Receptor Status | Mechanistic Note | |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 3.22 | Highly aggressive; lacks ER/PR/HER2[3],[5]. |
| MCF-7 | ER-Positive Breast Cancer | 3.81 | Demonstrates efficacy independent of ER status[3],[5]. |
| T47D | ER-Positive / PR-Positive Breast Cancer | 4.37 | Validates broad spectrum activity in luminal subtypes[3]. |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | < 5.00 | Synergizes strongly with mTOR inhibitors (e.g., RAD001)[2]. |
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that generating a dose-response curve via cell viability assays is only the first step. A robust, trustworthy protocol must be self-validating —meaning the phenotypic observation (cell death) must be orthogonally proven to result from the intended on-target mechanism (Bax oligomerization).
Below is the integrated, two-phase workflow designed to establish causality.
Fig 2. Self-validating workflow for evaluating CYD-2-11 dose-response and Bax activation.
Phase 1: High-Fidelity Dose-Response Curve Generation
Objective: Determine the precise
Step-by-Step Methodology:
-
Cell Seeding: Harvest MDA-MB-231 or MCF-7 cells in the logarithmic growth phase. Seed at a density of 5,000 cells/well in 90
L of complete medium into a 96-well opaque white plate.-
Expert Insight: Opaque plates eliminate luminescent crosstalk between wells. The 5,000 cell density ensures cells do not reach over-confluence during the 72-hour total assay window, preventing spontaneous apoptosis.
-
-
Incubation: Incubate overnight at 37°C, 5%
to allow for cellular adherence and recovery. -
Compound Preparation: Prepare a 10 mM stock of CYD-2-11 in anhydrous DMSO. Create a 10-point, 3-fold serial dilution series in culture media (Concentration range: 50
M down to 0.002 M). -
Treatment: Add 10
L of the 10X drug dilutions to the respective wells. Ensure the final DMSO concentration is normalized across all wells and does not exceed 0.5% (v/v) to prevent solvent-induced toxicity. -
Incubation: Incubate for 48 hours. Causality: Apoptotic execution via Bax oligomerization, cytochrome c release, and caspase cleavage requires a 24-48 hour window to manifest completely as metabolic arrest[3].
-
Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100
L of ATP-luminescence reagent per well. Shake on an orbital shaker for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the signal. -
Analysis: Read luminescence. Normalize data to the vehicle control (100% viability). Use a 4-parameter logistic (4PL) non-linear regression model to calculate the
.
Phase 2: Orthogonal Mechanistic Validation (Bax Oligomerization)
Objective: Prove that the calculated
Step-by-Step Methodology:
-
Treatment: Treat 1x
MDA-MB-231 cells with CYD-2-11 at the calculated concentration (e.g., ~3.2 M) for 24 hours. Include a DMSO vehicle control. -
Subcellular Fractionation: Harvest cells, wash with ice-cold PBS, and resuspend in mitochondrial isolation buffer (250 mM sucrose, 20 mM HEPES pH 7.5, 10 mM KCl, 1.5 mM
, 1 mM EDTA) supplemented with protease inhibitors. -
Homogenization: Lyse cells using a Dounce homogenizer (30-40 strokes). Centrifuge at 800 x g for 10 min to remove unbroken cells and nuclei. Centrifuge the supernatant at 10,000 x g for 20 min at 4°C to pellet the heavy membrane fraction (enriched for mitochondria).
-
BMH Cross-linking: Resuspend the mitochondrial pellet in PBS. Add BMH to a final concentration of 1 mM. Incubate at room temperature for 30 minutes.
-
Expert Insight: BMH is a homobifunctional crosslinker that reacts specifically with sulfhydryl groups (cysteines). Active Bax undergoes a conformational change that aligns cysteines between adjacent monomers, allowing BMH to covalently bridge them.
-
-
Quenching & Denaturation: Quench the reaction by adding DTT (final concentration 50 mM) for 15 minutes. Add standard Laemmli sample buffer and boil for 5 minutes.
-
Immunoblotting: Run the samples on a 12% SDS-PAGE gel. Probe with an anti-Bax primary antibody.
-
Validation Check: The vehicle control should show a single band at ~21 kDa (Bax monomer). The CYD-2-11 treated sample must show higher molecular weight bands at ~42 kDa (dimer) and ~84 kDa (tetramer), confirming on-target engagement and activation[4].
-
References
-
[1] Structure-activity relationship studies on Bax activator SMBA1 for the treatment of ER-positive and triple-negative breast cancer. European Journal of Medicinal Chemistry. URL:[Link]
-
[2] Modulation of Bax and mTOR for cancer therapeutics. National Institutes of Health (PMC). URL:[Link]
-
[4] Modulation of Bax and mTOR for Cancer Therapeutics. Cancer Research (AACR Journals). URL:[Link]
-
[5] Synthesis and evaluation of novel thiosemicarbazone and semicarbazone analogs... ResearchGate (Referencing Eur J Med Chem 2019 findings on CYD-2-11/CYD-4-61). URL:[Link]
Sources
- 1. 2-[2-(2-nitro-fluoren-9-ylidenemethyl)-phenoxy]-ethylamine - CAS号 1425944-22-4 - 摩熵化学 [molaid.com]
- 2. Modulation of Bax and mTOR for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
Characterizing Novel Ligands: A Comprehensive Guide to Receptor Binding Assays for (Ylidene)methyl)phenoxy)ethan-1-amine and Its Analogs
An Application Guide and Protocol for the Characterization of Novel Bioactive Amines
Abstract: The phenoxy)ethan-1-amine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds targeting a diverse range of receptors, including histamine, serotonin, and adrenergic receptors[1][2][3]. When a novel derivative such as (Ylidene)methyl)phenoxy)ethan-1-amine is synthesized, its molecular target is often unknown. A receptor binding assay is the gold-standard method to identify and quantify the interaction between this new chemical entity and its putative receptor(s)[2][4]. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the principles, design, and execution of radioligand binding assays to determine the affinity and selectivity of novel compounds. We present detailed protocols for saturation and competition binding experiments, comprehensive data analysis, and troubleshooting, ensuring a robust and self-validating approach to ligand characterization.
Section 1: Foundational Principles & Strategic Assay Design
The core principle of a receptor binding assay is to measure the direct interaction of a ligand with its receptor protein[5][6]. This interaction is governed by the law of mass action and is characterized by several key parameters that we aim to quantify.
-
Affinity (Kd): The equilibrium dissociation constant, Kd, represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity[7].
-
Receptor Density (Bmax): This is the maximum concentration of receptor binding sites in a given tissue or cell preparation, typically expressed in fmol/mg of protein or sites/cell [2][7].
-
Inhibition Constant (Ki): For an unlabeled test compound (like our novel amine), the Ki represents its binding affinity. It is determined indirectly in a competition assay by measuring the compound's ability to displace a labeled ligand from the receptor[8][9]. The Ki is a more absolute measure of affinity compared to the IC50[10][11].
-
IC50: The half-maximal inhibitory concentration is the concentration of a test compound that displaces 50% of the specifically bound labeled ligand in a competition assay. It is an experimental value that depends on assay conditions and is used to calculate the Ki.
Causality in Assay Choice: Radioligand vs. Fluorescence
The choice of assay technology is a critical first step. While various methods exist, the decision often comes down to a trade-off between sensitivity, safety, and the specifics of the interaction being studied.
| Feature | Radioligand Binding Assay (RBA) | Fluorescence-Based Assays (e.g., FP) |
| Principle | Uses a radioactive isotope (e.g., ³H, ¹²⁵I) labeled ligand. Binding is quantified by measuring radioactivity. | Uses a fluorescently labeled ligand (tracer). Binding is measured by changes in a fluorescence property (e.g., polarization). |
| Sensitivity | Extremely high. Considered the "gold standard" for precise quantification of binding parameters[2]. | High, but can be susceptible to interference from fluorescent test compounds or sample autofluorescence. |
| Safety | Requires licensed handling of radioactive materials, specialized disposal, and dedicated facilities. | Non-radioactive, significantly lower safety and regulatory overhead. |
| Universality | The small size of an isotope minimally alters the ligand's structure, preserving its native binding properties. | Attaching a bulky fluorophore can sometimes alter the ligand's binding affinity or pharmacology. |
| Cost | High cost associated with radioligands, scintillation fluid, and waste disposal. | Generally lower running costs, though initial investment in a suitable plate reader is required. |
Expert Recommendation: For the initial, definitive characterization of a novel compound like (Ylidene)methyl)phenoxy)ethan-1-amine, a radioligand binding assay is recommended due to its robustness and unparalleled sensitivity[2][8]. This guide will focus on this method.
Section 2: Experimental Workflow & Protocols
The overall workflow involves preparing the source of receptors, validating the system with a known radioligand, and then testing the novel compound.
Caption: Overall workflow for characterizing a novel ligand.
Protocol 1: Preparation of Receptor-Rich Membranes
This protocol describes the preparation of crude cell membranes from cultured cells overexpressing a target receptor (e.g., Histamine H3, Serotonin 5-HT2A).
Rationale: Using isolated membranes rather than whole cells removes confounding factors like cellular uptake and metabolism, allowing for the direct measurement of binding to the receptor of interest[6].
Materials:
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4, ice-cold.
-
Cryoprotectant Buffer: Lysis buffer with 10% (w/v) sucrose.
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich P8340).
-
Dounce homogenizer or equivalent.
-
High-speed refrigerated centrifuge.
Procedure:
-
Cell Harvesting: Grow cells to high confluency. Aspirate media, wash twice with ice-cold PBS, and scrape cells into a centrifuge tube. Pellet cells at 1,000 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in 10-20 volumes of ice-cold Lysis Buffer containing a fresh protease inhibitor cocktail.
-
Homogenization: Incubate on ice for 15 minutes. Homogenize the cell suspension with 20-30 strokes of a Dounce homogenizer until >95% cell lysis is observed under a microscope.
-
Membrane Pelleting: Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Washing: Discard the supernatant. Resuspend the pellet in fresh Lysis Buffer and repeat the centrifugation step. This wash step is crucial for removing cytosolic components that may interfere with the assay.
-
Final Preparation & Storage: Resuspend the final pellet in Cryoprotectant Buffer. Determine the total protein concentration using a BCA assay. Aliquot the membrane preparation (e.g., 1-2 mg/mL) and store at -80°C until use.
Protocol 2: Saturation Binding Assay (Determining Kd and Bmax)
This experiment measures the binding of increasing concentrations of a radioligand to determine the receptor's affinity and density, thereby validating that the membrane preparation and assay conditions are suitable[2].
Materials:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Radioligand: e.g., [³H]-LSD for serotonin receptors, at various concentrations.
-
"Cold" Ligand: A high concentration of an unlabeled, structurally different ligand for the same receptor (e.g., 10 µM Mianserin) to define non-specific binding.
-
96-well plates, filter mats (e.g., GF/C pre-soaked in 0.3% PEI), and a cell harvester.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Plate Setup: Prepare a 96-well plate. The final assay volume will be 250 µL.
-
Pipetting Scheme:
-
Total Binding Wells: Add 50 µL of Assay Buffer, 150 µL of diluted membrane preparation (e.g., 50-100 µg protein), and 50 µL of radioligand at 8-10 different concentrations (e.g., spanning 0.1x to 10x the expected Kd)[1].
-
Non-Specific Binding (NSB) Wells: Add 50 µL of the "cold" ligand (final concentration ~1000x Ki), 150 µL of membranes, and 50 µL of the same varying radioligand concentrations.
-
-
Incubation: Gently agitate the plate and incubate at a set temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand[2].
-
Washing: Quickly wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove any remaining unbound or non-specifically associated radioligand.
-
Counting: Dry the filter mats, add scintillation cocktail, and quantify the radioactivity in a scintillation counter.
Caption: Principle of measuring specific vs. non-specific binding.
Protocol 3: Competition Binding Assay (Determining Ki for the Test Compound)
This is the key experiment to determine the affinity of your unlabeled compound, (Ylidene)methyl)phenoxy)ethan-1-amine. It measures the ability of your compound to compete with a fixed concentration of radioligand for the receptor binding sites[2].
Procedure:
-
Plate Setup: The setup is similar to the saturation assay.
-
Pipetting Scheme:
-
Add 150 µL of diluted membrane preparation to each well.
-
Add 50 µL of your test compound (Ylidene)methyl)phenoxy)ethan-1-amine at 10-12 different concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M). For control wells (100% binding), add 50 µL of Assay Buffer instead.
-
Initiate the binding reaction by adding 50 µL of the radioligand. Crucially, the radioligand concentration should be fixed at or below its Kd value determined in Protocol 2 [1]. This maximizes the assay's sensitivity to competition.
-
Include wells for Non-Specific Binding by adding a saturating concentration of a known "cold" ligand as before.
-
-
Incubation, Harvesting, and Counting: Proceed exactly as described in Protocol 2.
Section 3: Data Analysis & Interpretation
Step 1: Calculate Specific Binding For each concentration, calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)
Step 2: Saturation Data Analysis (Protocol 2)
-
Plot Specific Binding (Y-axis) against the concentration of free radioligand (X-axis).
-
Fit the data using the "One-site specific binding" non-linear regression model: Y = (Bmax * X) / (Kd + X)
-
The software will directly calculate the Kd (in the same units as X, e.g., nM) and Bmax (in the same units as Y, e.g., CPM, which can be converted to fmol/mg protein).
Step 3: Competition Data Analysis (Protocol 3)
-
Plot the percentage of specific binding (Y-axis) against the log concentration of your test compound (X-axis).
-
Fit the data using a "log(inhibitor) vs. response -- Variable slope" model.
-
The software will calculate the IC50 , which is the concentration of your compound that inhibits 50% of specific binding.
-
Convert the IC50 to the Ki using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand determined in Protocol 2.
-
Step 4: Interpreting the Hill Slope (nH) The competition curve fit also provides a Hill slope (or Hill coefficient).
-
nH ≈ 1.0: Indicates the binding follows the law of mass action for a single site (competitive binding).
-
nH > 1.0: Suggests positive cooperativity or multiple binding sites.
-
nH < 1.0: Suggests negative cooperativity or receptor heterogeneity.
Caption: Data analysis pipeline from raw counts to final affinity (Ki).
Section 4: Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (NSB > 50% of Total) | - Radioligand is too "sticky" (hydrophobic).- Insufficient blocking.- Filter binding. | - Add a non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer.- Increase BSA concentration in the assay buffer.- Pre-soak filters in a blocking agent like 0.3% polyethyleneimine (PEI). |
| Low Signal / Low Specific Binding | - Insufficient receptor concentration.- Inactive receptor preparation.- Radioligand degradation. | - Increase the amount of membrane protein per well.- Prepare fresh membranes and ensure proper storage at -80°C.- Check the age and purity of the radioligand stock; purchase new if necessary[1]. |
| Poor Curve Fit / High Scatter | - Pipetting errors.- Assay not at equilibrium.- Compound solubility issues. | - Use calibrated pipettes and careful technique.- Perform a time-course experiment to determine the optimal incubation time.- Check compound solubility in the assay buffer; use a co-solvent like DMSO (typically <1%) if needed, ensuring it doesn't affect binding. |
References
-
Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved from [Link]
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Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]
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Cingolani, A., et al. (2017). The replacement of the 2-methoxy substituent of N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-(2-methoxyphenoxy)ethan-1-amine improves the selectivity for 5-HT 1A receptor over α 1 -adrenoceptor and D 2 -like receptor subtypes. European Journal of Medicinal Chemistry, 125, 233-244. Retrieved from [Link]
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Receptor Binding Assays for HTS and Drug Discovery. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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B max and K D. (2013). TPC. Retrieved from [Link]
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Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (2025). nanomicrospheres. Retrieved from [Link]
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Radioligands vs. Fluorescent Ligands: Binding Assays. (2025). Celtarys. Retrieved from [Link]
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Receptor-Ligand Binding Assay. (n.d.). Mtoz Biolabs. Retrieved from [Link]
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Hill equation (biochemistry). (n.d.). In Wikipedia. Retrieved from [Link]
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Halberstadt, A. L., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Psychiatry, 10, 839. Retrieved from [Link]
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Non-Specific Binding: What You Need to Know. (n.d.). Surmodics. Retrieved from [Link]
-
The Hill plot. (n.d.). Simfit. Retrieved from [Link]
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Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration. (1987). Journal of Receptor Research, 7(1-4), 365-383. Retrieved from [Link]
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Radioligand binding methods: practical guide and tips. (n.d.). Retrieved from [Link]
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Deli, M. A., et al. (2003). N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine increases the permeability of primary mouse cerebral endothelial cell monolayers. Inflammation Research, 52(Suppl 1), S39-S40. Retrieved from [Link]
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Hill Plot Explained. (n.d.). Pearson. Retrieved from [Link]
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Analysis of Receptor–Ligand Interactions. (n.d.). PMC. Retrieved from [Link]
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Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2013). PMC. Retrieved from [Link]
-
Scatchard equation. (n.d.). In Wikipedia. Retrieved from [Link]
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Scatchard Analysis Explained. (2026). Let's Talk Academy. Retrieved from [Link]
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The difference between Ki, Kd, IC50, and EC50 values. (2019). The Science Snail. Retrieved from [Link]
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GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. Retrieved from [Link]
-
Ligand Binding. (n.d.). Retrieved from [Link]
-
Principles and methods in receptor binding. (n.d.). SciSpace. Retrieved from [Link]
-
Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. (2024). Journal of Chemical Information and Modeling. Retrieved from [Link]
-
Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. (n.d.). PMC. Retrieved from [Link]
-
About Ligand Binding Assays. (n.d.). Gifford Bioscience. Retrieved from [Link]
-
Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine. (n.d.). PMC. Retrieved from [Link]
-
Brandes, L. J., et al. (2008). N,N-diethyl-2-[4-(phenylmethyl) phenoxy] ethanamine (DPPE; tesmilifene), a chemopotentiating agent with hormetic effects on DNA synthesis in vitro, may improve survival in patients with metastatic breast cancer. Human & Experimental Toxicology, 27(2), 143-147. Retrieved from [Link]
-
Equation: One site -- Specific binding. (2013). biokamikazi. Retrieved from [Link]
-
Biomolecular Ligand-Receptor Binding Studies: Theory, Practice, and Analysis. (n.d.). Structural Biology @ Vanderbilt. Retrieved from [Link]
-
Radioligands vs. Fluorescent Ligands: Binding Assays. (2025). Dr. GPCR Ecosystem. Retrieved from [Link]
-
IC50. (n.d.). In Wikipedia. Retrieved from [Link]
-
Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. (n.d.). PMC. Retrieved from [Link]
-
Cooperative Ligand Binding. (2013). Retrieved from [Link]
-
Protocol for Fluorescence Polarization Assay Using GI224329. (n.d.). ResearchGate. Retrieved from [Link]
-
Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2025). Fluidic. Retrieved from [Link]
-
Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. Retrieved from [Link]
-
Fluorescence Polarization Detection. (n.d.). BMG LABTECH. Retrieved from [Link]
-
Specific and Non-specific Binding in a ligand binding assay. (2015). YouTube. Retrieved from [Link]
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- 2. N,N-diethyl-2-[4-(phenylmethyl) phenoxy] ethanamine (DPPE; tesmilifene), a chemopotentiating agent with hormetic effects on DNA synthesis in vitro, may improve survival in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The replacement of the 2-methoxy substituent of N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-(2-methoxyphenoxy)ethan-1-amine improves the selectivity for 5-HT1A receptor over α1-adrenoceptor and D2-like receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 7. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N,N-diethyl-2-[4-(phenylmethyl)phenoxy] ethanamine (DPPE), a chemopotentiating and cytoprotective agent in clinical trials: interaction with histamine at cytochrome P450 3A4 and other isozymes that metabolize antineoplastic drugs | springermedicine.com [springermedicine.com]
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animal models for in vivo testing of (Ylidene)methyl)phenoxy)ethan-1-amine
Executive Summary & Mechanistic Rationale
The compound commonly referred to by its partial scaffold name, (Ylidene)methyl)phenoxy)ethan-1-amine, is formally identified as 2-(2-((2-nitro-9H-fluoren-9-ylidene)methyl)phenoxy)ethan-1-amine , or CYD-2-11 (CAS: 1425944-22-4)[1]. In preclinical oncology, CYD-2-11 is utilized as a highly selective, small-molecule Bax agonist[2].
The Causality of Target Selection: In many aggressive cancers (such as KRAS-mutant lung cancers), the hyperactivation of survival pathways like PI3K/AKT or PKCζ leads to the direct phosphorylation of the pro-apoptotic protein Bax at the serine 184 (S184) site. This phosphorylation acts as a functional switch, locking Bax in an inactive monomeric state in the cytosol and preventing apoptosis, which contributes heavily to chemo-, radio-, and rapalog-resistance[3].
CYD-2-11 was rationally designed to physically bind the structural pocket proximal to S184 in the C-terminal region of Bax (K_i = 34.1 nM)[2][3]. By occupying this pocket, CYD-2-11 overrides the inhibitory phosphorylation, forcing a 6A7 conformational change that drives Bax to translocate to the mitochondrial membrane, homooligomerize, and execute apoptosis[3].
Pharmacological Pathway & Intervention Strategy
To design a self-validating in vivo study, researchers must understand the upstream regulators of Bax. For instance, treating tumors with the mTOR inhibitor RAD001 (rapalog) often triggers a feedback loop that hyperphosphorylates Bax at S184, leading to resistance[3]. Co-administering CYD-2-11 creates a synthetic lethality by forcing the hyperphosphorylated Bax into its active oligomeric state[3].
Fig 1: Mechanism of CYD-2-11 bypassing mTOR/AKT-mediated Bax inhibition to induce apoptosis.
Animal Model Selection & Quantitative Efficacy Matrix
Selecting the correct in vivo model is critical. Subcutaneous xenografts are sufficient for baseline efficacy, but Genetically Engineered Mouse Models (GEMMs) are required to evaluate the compound's ability to modulate the immune microenvironment (turning "cold" tumors "hot")[4].
| Animal Model | Cancer Type | Cell Line / Genotype | CYD-2-11 Dosage | Combination Agent | Primary Quantitative Outcome |
| Xenograft (Nude) | Breast Cancer | MDA-MB-231 | 20 mg/kg, i.p., 7 days | None | 57% inhibition of tumor growth in vivo[2]. |
| Xenograft (Nude) | Lung Cancer (NSCLC) | A549 | 20-40 mg/kg, i.p., 10-14 days | RAD001 (1 mg/kg) | Synergistic tumor regression; complete reversal of rapalog resistance[2][3]. |
| GEMM (Syngeneic) | Lung Cancer | LSL-KRAS^G12D LKB1^fl/fl (KL) | 40 mg/kg, i.p. | Anti-PD-L1 Antibody | Enhanced T-cell infiltration; significant prolongation of survival[4]. |
Detailed Experimental Protocols
Protocol A: Formulation and Administration of CYD-2-11
CYD-2-11 is a highly lipophilic molecule (MW: 358.39)[2]. Improper formulation will lead to precipitation in the peritoneal cavity, resulting in erratic pharmacokinetics and false-negative efficacy.
-
Stock Preparation: Dissolve CYD-2-11 powder in 100% DMSO to create a 50 mg/mL master stock. Vortex until completely clear.
-
Working Formulation (Self-Validating Step): To achieve a clear solution for in vivo dosing, formulate immediately before use in the following strict order to prevent crashing out:
-
10% DMSO stock
-
40% PEG300 (Vortex to ensure the compound is trapped in the polymer matrix)
-
5% Tween-80 (Vortex to form micelles)
-
45% sterile Saline (Add dropwise while vortexing)
-
-
Administration: Administer via intraperitoneal (i.p.) injection at 20 mg/kg to 40 mg/kg once daily[2][3].
Protocol B: Subcutaneous Xenograft Efficacy Workflow
-
Inoculation: Harvest MDA-MB-231 or A549 cells in the exponential growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel. Inject
cells subcutaneously into the right flank of 6-week-old female athymic nude mice[2][5]. -
Randomization: Monitor tumor growth via digital calipers. Once tumors reach an average volume of 100–150 mm³, randomize mice into treatment groups (n=8/group) to ensure equal starting burdens.
-
Dosing Phase: Administer CYD-2-11 (20 mg/kg i.p.) daily for 7 to 14 days[2].
-
Data Collection: Measure tumor dimensions every alternate day. Calculate volume using the formula:
.
Protocol C: GEMM Immunotherapy Combination Workflow
Rationale: LKB1-deficient KRAS-mutant tumors are immunologically "cold" and resistant to PD-L1 blockade[4]. CYD-2-11 induces Bax-mediated apoptosis, releasing tumor neoantigens that prime the immune system.
-
Tumor Induction: Utilize the LSL-KRAS^G12D LKB1^fl/fl (KL) mouse model. Administer adenoviral Cre recombinase intranasally to induce autochthonous lung tumors[4].
-
Confirmation: Confirm tumor burden via micro-CT imaging at 8 weeks post-induction.
-
Combination Dosing: Administer CYD-2-11 (40 mg/kg i.p., daily) concurrently with an anti-PD-L1 antibody (10 mg/kg, i.p., twice weekly)[4].
-
Endpoint Analysis: Excise lung tissues for flow cytometry to quantify CD8+ T-cell infiltration, which serves as the primary pharmacodynamic marker of immune priming[4].
Pharmacodynamic Validation: In Vivo Bax Oligomerization Assay
Expert Insight: Measuring tumor shrinkage alone does not prove that CYD-2-11 worked on-target. To establish strict causality and trustworthiness, you must prove that Bax oligomerized within the treated tumor tissue[3][5].
-
Mitochondrial Isolation: Excise the tumor 4 hours post-final dose. Homogenize the tissue in cold isolation buffer (250 mM sucrose, 20 mM HEPES, 1 mM EDTA) using a Dounce homogenizer. Centrifuge at 10,000 × g for 15 minutes to pellet the mitochondria.
-
BMH Cross-linking: Resuspend the mitochondrial pellet in PBS. Add the sulfhydryl-reactive cross-linker Bismaleimidohexane (BMH) to a final concentration of 1 mM. Incubate at room temperature for 30 minutes.
-
Quenching: Quench the cross-linking reaction by adding DTT (Dithiothreitol) to a final concentration of 50 mM.
-
Western Blotting: Lyse the mitochondria and run the proteins on a 10% SDS-PAGE gel. Probe with an anti-Bax primary antibody.
-
Interpretation: Vehicle-treated tumors will show a single band at ~21 kDa (Bax monomer). CYD-2-11 treated tumors will display distinct higher molecular weight bands at ~42 kDa (dimers) and ~84 kDa (tetramers), definitively proving in vivo target engagement and mechanism of action[5].
References
-
WINSHIP LUNG CANCER SPORE P50CA217691 - Emory University.[Link]
-
Modulation of Bax and mTOR for Cancer Therapeutics - AACR Journals.[Link]
-
Modulation of Bax and mTOR for cancer therapeutics - PMC / NIH.[Link]
-
Abstract 5089: Small molecule Bax activator enhances immunotherapy against lung cancer - AACR Journals.[Link]
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Application Note: A Validated Stability-Indicating HPLC-UV and LC-MS/MS Method for the Quantification of ((Ylidene)methyl)phenoxy)ethan-1-amine
Abstract
This document provides a comprehensive guide for the development and validation of analytical methods for the quantification of (((Ylidene)methyl)phenoxy)ethan-1-amine. Due to the potential for structural variation in the "Ylidene" moiety, this guide establishes a robust framework applicable to a class of related imine-containing compounds. We present detailed protocols for a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quantification and a secondary, high-sensitivity Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis and structural confirmation. The methodologies are developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring accuracy, precision, and reliability.[1][2][3][4]
Introduction: The Analytical Challenge
The compound class (((Ylidene)methyl)phenoxy)ethan-1-amine represents a group of Schiff bases (imines). These structures are of interest in pharmaceutical and chemical synthesis, but their central imine (C=N) linkage presents a specific analytical challenge: susceptibility to hydrolysis, particularly under acidic or basic conditions. Therefore, a well-developed, stability-indicating analytical method is crucial for accurate quantification and for monitoring the purity and stability of drug substances and products.[5][6]
A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[5][7] This application note details the systematic approach to developing such a method, from initial physicochemical assessment to full validation as per regulatory standards.
For the purpose of this guide, we will use (N-(benzylidene)-2-(phenoxymethyl)ethan-1-amine) as a representative model compound to establish and validate the analytical protocols. The principles and workflows described are readily adaptable to other analogues in this chemical class.
Part 1: Strategic Method Development
A successful analytical method is built on a logical, science-driven development process. Our strategy involves understanding the analyte's properties, selecting the appropriate technology, and systematically optimizing the experimental parameters.
2.1. Physicochemical Property Assessment
Before initiating experimental work, key physicochemical properties of the target analyte were estimated using computational models (e.g., ACD/Labs, ChemDraw):
-
pKa (Predicted): The amine function imparts a basic character (pKa ~9.5-10.5), making the molecule's ionization state highly dependent on pH. The imine nitrogen is weakly basic.
-
LogP (Predicted): ~3.5-4.5, indicating significant hydrophobicity. This suggests strong retention on reversed-phase chromatographic columns.
-
UV Absorbance: The presence of multiple aromatic rings suggests strong UV absorbance between 220-280 nm, making HPLC-UV a suitable primary detection technique.
This initial assessment dictates that a reversed-phase HPLC method with pH control of the mobile phase will be the most effective strategy. To ensure the analyte is in a consistent, non-ionized state for stable retention, a high pH mobile phase (pH > 9) is recommended.[8][9]
2.2. Selection of Analytical Techniques
-
HPLC-UV: Chosen as the primary technique for routine quality control and assay. It is robust, widely available, and provides sufficient sensitivity for quantifying the main component.
-
LC-MS/MS: Selected as a secondary, orthogonal technique. It offers superior sensitivity and selectivity, making it ideal for impurity profiling, trace-level quantification (e.g., in biological matrices), and definitive structural confirmation of the analyte and its degradation products.[10]
2.3. Chromatographic Method Optimization
The optimization process is a systematic evaluation of critical parameters to achieve optimal separation, peak shape, and run time.
Caption: Systematic workflow for HPLC method optimization.
-
Column Selection: A C18 column is the standard choice for hydrophobic molecules. A modern, solid-core particle column (e.g., 2.7 µm) provides high efficiency at moderate backpressures.
-
Mobile Phase pH Control: This is the most critical parameter for amine-containing compounds.[9] By using a mobile phase buffered at a pH at least 2 units above the analyte's pKa (e.g., pH 10 with ammonium bicarbonate), the amine remains in its neutral, unprotonated form. This minimizes interactions with residual silanols on the silica support, leading to symmetrical peak shapes and stable retention times.[8]
-
Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and different selectivity.[9] It can disrupt pi-pi interactions more effectively, which may be beneficial for aromatic compounds.[8]
2.4. Sample Preparation
The goal of sample preparation is to extract the analyte from its matrix into a solvent compatible with the mobile phase, while minimizing interferences.
-
For Drug Substance: Simple dissolution in a diluent (e.g., 50:50 Acetonitrile:Water) is typically sufficient.
-
For Biological Matrices (e.g., Plasma): More complex procedures are required.
-
Protein Precipitation: Addition of a cold organic solvent (e.g., acetonitrile or methanol) to denature and precipitate plasma proteins.[11]
-
Liquid-Liquid Extraction (LLE): Separates compounds based on their differential solubility in two immiscible liquids (e.g., ethyl acetate and a basified aqueous sample).[11]
-
Solid-Phase Extraction (SPE): A highly selective technique using a solid sorbent (e.g., C18 cartridge) to retain the analyte while interferences are washed away.[11][12][13]
-
Part 2: Detailed Analytical Protocols
Protocol 1: Stability-Indicating HPLC-UV Method
This method is designed for the assay and purity determination of the drug substance.
Instrumentation and Columns:
-
HPLC or UHPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18, 2.7-5 µm particle size, 100-150 mm length x 4.6 mm I.D.
Reagents and Solvents:
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 10.0 with ammonium hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C |
| Detection λ | 254 nm |
| Injection Vol. | 5 µL |
| Gradient | 40% B to 90% B over 8 min, hold for 2 min, return to 40% B and equilibrate for 3 min. |
Sample Preparation (Standard):
-
Accurately weigh and dissolve the reference standard in the diluent to a final concentration of 0.5 mg/mL.
-
Further dilute to create calibration standards ranging from 0.05 to 0.75 mg/mL.
Sample Preparation (Assay):
-
Accurately weigh and dissolve the sample in the diluent to a target concentration of 0.5 mg/mL.
-
Filter through a 0.45 µm PTFE syringe filter before injection.
Protocol 2: High-Sensitivity LC-MS/MS Method
This method is suitable for trace-level quantification, such as in pharmacokinetic studies.
Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Reagents and Solvents:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Extraction Solvent: Methanol with 1% Formic Acid.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, <2 µm, 50 mm x 2.1 mm |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Gradient | 10% B to 95% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min. |
Mass Spectrometer Conditions:
| Parameter | Condition |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | Determine experimentally (e.g., [M+H]+ → major fragment ion) |
| Collision Energy | Optimize for specific transition |
| Source Temp. | 500 °C |
Sample Preparation (Plasma):
-
To 50 µL of plasma sample, add 150 µL of cold extraction solvent containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
Part 3: Method Validation Protocol (ICH Q2(R1))
Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[3][4] The following parameters must be assessed for a quantitative impurity test and an assay.
Validation Workflow
Caption: ICH Q2(R1) validation workflow overview.
4.1. Specificity (Stability-Indicating Nature)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] Forced degradation studies are the cornerstone of establishing specificity.[5][6][7]
Protocol: Forced Degradation Study
-
Prepare solutions of the analyte (~0.5 mg/mL) and subject them to the stress conditions below.
-
Analyze stressed samples by HPLC-DAD. Use peak purity analysis to confirm that the analyte peak is spectrally pure and there is no co-elution with degradation products.
| Stress Condition | Typical Parameters | Purpose |
| Acid Hydrolysis | 0.1 M HCl, 60 °C, 4 hours | To test stability in acidic environments.[7] |
| Base Hydrolysis | 0.1 M NaOH, 60 °C, 2 hours | To test stability in alkaline conditions.[7] |
| Oxidation | 3% H₂O₂, RT, 24 hours | To assess susceptibility to oxidative damage.[7] |
| Thermal | 80 °C (solid state), 48 hours | To evaluate thermal degradation pathways.[5] |
| Photolytic | ICH Q1B conditions (~1.2 million lux hours) | To assess sensitivity to light exposure.[6] |
4.2. Linearity, Range, Accuracy, and Precision
These parameters establish the quantitative performance of the method.
Summary of Validation Parameters and Acceptance Criteria:
| Parameter | Methodology | Acceptance Criteria |
|---|---|---|
| Linearity | Analyze 5-6 concentrations across the range. | Correlation Coefficient (r²) ≥ 0.999 |
| Range | 80-120% of the test concentration for assay. LOQ to 120% for impurity. | As defined by linearity, accuracy, and precision. |
| Accuracy | Spike analyte into placebo at 3 levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery of 98.0% - 102.0%. |
| Precision | Repeatability: 6 replicate injections of a 100% standard. Intermediate: Repeat on a different day with a different analyst. | RSD ≤ 1.0% for assay. RSD ≤ 5.0% for impurity. |
| LOQ | Signal-to-Noise ratio of ~10:1. | Precision (RSD) at this concentration should be ≤ 10%. |
Hypothetical Validation Data (Assay Method):
Linearity:
| Concentration (mg/mL) | Peak Area (mAU*s) |
|---|---|
| 0.40 | 1205 |
| 0.45 | 1352 |
| 0.50 | 1501 |
| 0.55 | 1648 |
| 0.60 | 1803 |
| Result | r² = 0.9998 |
Accuracy & Precision:
| Level | Recovery (%) | Repeatability (RSD, n=6) | Intermediate Precision (RSD, n=12) |
|---|---|---|---|
| 80% | 99.5% | 0.6% | 0.8% |
| 100% | 100.2% | 0.4% | 0.6% |
| 120% | 100.8% | 0.5% | 0.7% |
4.3. Robustness
Robustness is evaluated by making small, deliberate changes to the method parameters to assess its reliability during normal use.
Parameters to Vary:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase pH (± 0.2 units)
-
Mobile Phase Composition (± 2% organic)
The system suitability results (e.g., peak tailing, resolution) should remain within acceptable limits for all varied conditions.
Conclusion
This application note provides a detailed framework for the development and validation of robust analytical methods for the quantification of (((Ylidene)methyl)phenoxy)ethan-1-amine and related compounds. The presented HPLC-UV method is demonstrated to be stability-indicating and suitable for routine quality control, while the LC-MS/MS method provides a highly sensitive alternative for specialized applications. By following the systematic approach and validation protocols outlined herein, researchers and drug development professionals can ensure the generation of accurate, reliable, and regulatory-compliant analytical data.
References
-
ICH Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
Forced Degradation Testing - SGS. SGS Life Science Services. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]
-
ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. PubMed. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
Separation, detection, and quantification of imine-linked opines by high-performance liquid chromatography. ResearchGate. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. YouTube. [Link]
-
Forced Degradation Studies. Tepnel Pharma Services Limited. [Link]
-
Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphtylisothiocyanate) derivatives. ResearchGate. [Link]
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters Corporation. [Link]
-
High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization. ACS Publications. [Link]
-
A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat. MDPI. [Link]
-
Drug Analysis of Plasma Samples. Chemistry LibreTexts. [Link]
-
Sample Preparation Techniques for Precision in Analysis. Phenomenex. [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]
-
New Techniques for Sample Preparation in Analytical Chemistry. Diva-Portal.org. [Link]
-
HT-Sample Preparation Techniques for Bioanalysis. Wiley Analytical Science. [Link]
-
Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]
-
Validation parameters for imine derivative analyzed by HPLC method. ResearchGate. [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. [Link]
-
Hydroxypyridyl Imines: Enhancing Chromatographic Separation and Stereochemical Analysis of Chiral Amines via Circular Dichroism. ResearchGate. [Link]
-
Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. Forced Degradation Testing | SGS [sgs.com]
- 6. onyxipca.com [onyxipca.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. diva-portal.org [diva-portal.org]
- 14. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Phenoxyethanamine Derivatives
Welcome to the technical support center for the synthesis and optimization of phenoxyethanamine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this important structural motif. Phenoxyethanamine derivatives are key building blocks in medicinal chemistry, notable for their presence in pharmaceuticals targeting adrenergic receptors and other biological targets.
The synthesis, while conceptually straightforward, is often plagued by challenges such as low yields, competing side reactions, and purification difficulties. This document provides in-depth, field-proven insights to troubleshoot these issues, structured in a practical question-and-answer format. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.
Core Synthetic Strategies: An Overview
The formation of the phenoxyethanamine scaffold primarily involves the creation of an ether linkage and a carbon-nitrogen bond. The sequence and method of these bond formations define the synthetic strategy. The three most common approaches are:
-
Williamson-like Ether Synthesis: A classic approach involving the reaction of a phenoxide with a 2-halo-ethylamine or a protected precursor. This method is often straightforward but can be limited by the availability and stability of the halo-amine.
-
Ullmann Condensation / Ullmann-type Reactions: A copper-catalyzed cross-coupling reaction to form the C-O ether bond or the C-N bond.[1] Traditional Ullmann conditions are often harsh, requiring high temperatures, but modern ligand-accelerated systems have significantly broadened their applicability under milder conditions.[2][3]
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for forming the C-N bond.[4] This method is highly versatile and tolerant of a wide range of functional groups but requires careful control of the catalytic system and reaction conditions to avoid side reactions.[5]
The choice of strategy depends heavily on the specific substitution patterns of the aryl ring and the amine, as well as the presence of other functional groups.
Troubleshooting Guide: Common Issues & Solutions
Navigating the synthesis of phenoxyethanamine derivatives often involves overcoming common hurdles. This section addresses specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Issue 1: Low or No Product Yield | 1. Inactive Catalyst System (for Cross-Coupling): Oxygen can irreversibly oxidize the active Pd(0) or Cu(I) catalyst. Water can deactivate the catalyst and hydrolyze the base.[5] | Solution: Ensure a strictly inert atmosphere (Argon or Nitrogen). Use anhydrous, degassed solvents. Employ modern, air-stable pre-catalysts (e.g., Buchwald G3/G4 precatalysts) for more reliable generation of the active species.[4][5] |
| 2. Suboptimal Base: The base may be too weak to deprotonate the phenol/amine or too strong, leading to substrate degradation. Base choice is critical and can be substrate-dependent. | Solution: For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu are common.[4] For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ are preferable, though they may require higher temperatures.[4] For Ullmann reactions, K₂CO₃ or K₃PO₄ are often effective. | |
| 3. Poor Substrate Reactivity: Aryl chlorides are less reactive than aryl bromides or iodides in cross-coupling reactions.[6] Sterically hindered substrates can also slow the reaction. | Solution: For aryl chlorides, use highly active, specialized phosphine ligands (e.g., bulky biarylphosphine ligands like XPhos or RuPhos).[5] If possible, switch to the corresponding aryl bromide or iodide. Increase reaction temperature and time, monitoring carefully for degradation. | |
| Issue 2: Significant Side Product Formation | 1. Hydrodehalogenation (in Cross-Coupling): The aryl halide is reduced to the corresponding arene instead of coupling. This occurs via competing β-hydride elimination from the palladium-amide intermediate.[4] | Solution: The choice of ligand is critical. Use bulky, electron-rich ligands that promote rapid C-N reductive elimination, which outcompetes the β-hydride elimination pathway.[4] Lowering the reaction temperature can also disfavor this side reaction. |
| 2. Over-alkylation/arylation: The desired primary or secondary amine product reacts further to form tertiary amines or bis-arylated products. The product amine is often more nucleophilic than the starting amine.[7] | Solution: Use a large excess (5-10 equivalents) of the amine starting material to statistically favor mono-functionalization.[7] Alternatively, a highly effective strategy is to use a mono-protected amine (e.g., N-Boc-ethanolamine), followed by a deprotection step.[5][8] | |
| 3. Competing O- vs. N-Arylation: When synthesizing derivatives from precursors like aminophenols, selectivity can be a major issue. | Solution: Selectivity can be controlled by the catalyst system and base. For example, in some Cu-catalyzed systems, using a strong base like NaOt-Bu can favor O-arylation of primary alcohols, while a milder base like NaOTMS can selectively promote N-arylation.[9] Orthogonal Pd- and Cu-based systems can also be employed to target either functionality selectively.[10] | |
| Issue 3: Difficult Product Purification | 1. Co-elution of Basic Product with Impurities: The basic nature of the amine can cause peak tailing and poor separation on standard silica gel chromatography.[11] | Solution: Use amine-modified silica gel or treat standard silica with a small percentage of triethylamine or ammonia in the eluent to mask acidic silanol groups.[11] An alternative is an acidic workup to extract the basic product into the aqueous layer, leaving neutral impurities behind. The product can then be liberated by basifying the aqueous layer and re-extracting. |
| 2. Formation of Regioisomers: Reactions with unsymmetrically substituted aryl halides or phenols can lead to mixtures of isomers that are difficult to separate. | Solution: The choice of catalyst and reaction conditions can influence regioselectivity.[12] It is often necessary to screen different ligands and conditions to optimize for the desired isomer. If separation is intractable, consider a different synthetic route that offers better regiochemical control. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic strategy—Williamson, Ullmann, or Buchwald-Hartwig—should I choose for my target molecule?
A1: The optimal strategy depends on your specific substrates and available resources.
-
Williamson-like Synthesis: This is a good first choice for simple, unhindered phenols and when the corresponding 2-halo-ethylamine is readily available and stable. It is often the most cost-effective method.
-
Ullmann Condensation: This is particularly useful for forming the C-O bond, especially when the aryl halide is electron-deficient. Modern ligand systems have made this reaction more reliable and milder.[1][2] It is a robust alternative if the Williamson synthesis fails.
-
Buchwald-Hartwig Amination: This is the most versatile and generally highest-yielding method for constructing the C-N bond, especially with complex or sterically hindered substrates.[4] It tolerates a wide array of functional groups but is the most expensive option due to the cost of palladium catalysts and specialized ligands.
Q2: How do I select the optimal catalyst and ligand for a Buchwald-Hartwig or Ullmann coupling?
A2: Catalyst and ligand selection is crucial and often requires empirical screening.
-
For Buchwald-Hartwig (Pd-catalyzed): The choice is dictated by the aryl halide. For less reactive aryl chlorides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are required to promote the difficult oxidative addition step.[5][13] For aryl bromides and iodides, a wider range of ligands may be effective. Using pre-formed catalysts (precatalysts) ensures a more reliable generation of the active Pd(0) species.[4]
-
For Ullmann Condensation (Cu-catalyzed): Traditional copper powder or copper salts often require harsh conditions. The addition of a chelating ligand like 1,10-phenanthroline or an N,N'-disubstituted ethylenediamine can dramatically accelerate the reaction, allowing for lower temperatures (50-100 °C lower) and cleaner conversions.[2][3]
Q3: My reaction is very sensitive to air and water. What are the best practices for ensuring anhydrous and anaerobic conditions?
A3: Meticulous setup is key for reproducible cross-coupling reactions.
-
Glassware: Oven-dry all glassware overnight at >120 °C and allow it to cool in a desiccator or under a stream of inert gas.
-
Solvents: Use commercially available anhydrous solvents packaged under an inert atmosphere. If using a solvent still, ensure it is properly maintained. Before use, sparge the solvent with argon or nitrogen for 15-30 minutes to remove dissolved oxygen.[5]
-
Reagents: Handle solid reagents, especially bases like NaOtBu and phosphine ligands, in a glovebox or under a positive pressure of inert gas.
-
Reaction Setup: Assemble the reaction vessel under a positive flow of inert gas. Use septa and needles for liquid transfers. Once assembled, perform several cycles of evacuating the vessel under vacuum and refilling with inert gas.
Q4: What are the most effective methods for purifying the final phenoxyethanamine product?
A4: Purification strategies must account for the basicity of the amine.
-
Column Chromatography: As mentioned in the troubleshooting table, using silica gel treated with ~1-2% triethylamine or ammonia in your eluent (e.g., Hexane/Ethyl Acetate) is highly effective at preventing peak tailing.[11]
-
Acid/Base Extraction: During workup, wash the organic layer with dilute acid (e.g., 1M HCl). The protonated amine salt will move to the aqueous layer, while non-basic impurities remain in the organic phase. Separate the layers, then basify the aqueous layer (e.g., with 2M NaOH) to a pH > 12 and extract the free amine product back into an organic solvent like ethyl acetate or dichloromethane.[14]
-
Crystallization/Salt Formation: The final product can often be purified by crystallization of the free base or by forming a crystalline salt (e.g., a hydrochloride salt), which can be isolated by filtration.[14][15]
Visualized Workflows and Logic
General Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of phenoxyethanamine derivatives via a cross-coupling strategy.
Caption: General workflow for phenoxyethanamine synthesis.
Troubleshooting Decision Tree for Low Yield
This diagram provides a logical path for diagnosing and solving low-yield issues in cross-coupling reactions.
Caption: Troubleshooting logic for low reaction yield.
Experimental Protocols
Protocol 1: Palladium-Catalyzed N-Arylation of 2-Phenoxyethan-1-amine (Buchwald-Hartwig)
This protocol describes a general procedure for the coupling of an aryl bromide with 2-phenoxyethan-1-amine. Note: This is a representative method; optimization of catalyst, ligand, base, and temperature is often required for specific substrates.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
2-Phenoxyethan-1-amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed Toluene (5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere (e.g., in a glovebox).
-
Reagent Addition: Remove the flask from the glovebox. Add the aryl bromide, followed by the 2-phenoxyethan-1-amine and toluene via syringe.
-
Inerting: Seal the flask and perform three cycles of evacuation and backfilling with argon.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
Workup: Cool the reaction to room temperature. Quench by slowly adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, often with 1% triethylamine added to the eluent) to afford the desired product.[4][5]
Protocol 2: Copper-Catalyzed O-Arylation of Ethanolamine (Ullmann-type Reaction)
This protocol outlines the synthesis of 2-phenoxyethanol, a precursor to the target amine, using a modern ligand-accelerated Ullmann condensation.
Materials:
-
Iodobenzene (1.0 mmol, 1.0 equiv)
-
Ethylene Glycol (Used as both reactant and solvent, large excess)
-
Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (0.2 mmol, 20 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
Procedure:
-
Reaction Setup: To an oven-dried reaction vial with a magnetic stir bar, add CuI, 1,10-phenanthroline, and K₃PO₄.
-
Reagent Addition: Add ethylene glycol, followed by the iodobenzene.
-
Reaction: Seal the vial tightly and heat the mixture to 110 °C with stirring. Monitor the reaction progress by GC-MS or TLC.
-
Workup: After completion (typically 12-24 hours), cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield 2-phenoxyethanol.[1][2] This intermediate can then be converted to the corresponding amine via standard methods (e.g., mesylation followed by azide displacement and reduction).
References
- BenchChem. (2025). Common side reactions in the synthesis of substituted phenylethylamines. BenchChem Tech Support.
- BenchChem. (n.d.). 2-Phenoxyethanamine Hydrochloride. BenchChem.
- Google Patents. (2017). US10941097B2 - Methods for manufacturing phenoxyethanol.
- ResearchGate. (n.d.).
- Google Patents. (2003).
- Goodbrand, H. B., & Hu, N.-X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. J. Org. Chem., 64, 670-674.
- ECHEMI. (n.d.). 1758-46-9, Phenoxyethylamine Formula.
- ResearchGate. (n.d.). Ullmann condensation using copper or copper oxide as the reactant.
- BenchChem. (2025). Common side reactions in the synthesis of Aniline, 5-tert-pentyl-2-phenoxy-. BenchChem Tech Support.
- Google Patents. (2010).
- Wikipedia. (n.d.).
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in N-Arylpiperazine Synthesis. BenchChem Tech Support.
- SciSpace. (1999).
- BenchChem. (2025). Technical Support Center: N-Arylation of Pyrrolidine. BenchChem Tech Support.
- NIH. (n.d.).
- DSpace@MIT. (n.d.).
- BenchChem. (2025). Troubleshooting common issues in quinoxaline synthesis protocols. BenchChem Tech Support.
- Google Patents. (2005).
- ChemRxiv. (n.d.).
- Smolecule. (2026). Chroman-3-amine derivative purification techniques. Smolecule Tech Support.
- NIH. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. J Am Chem Soc.
- BenchChem. (2025). troubleshooting common problems in quinoxaline synthesis. BenchChem Tech Support.
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
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- 9. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. 2-Phenoxyethanamine Hydrochloride [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of (Ylidene)methyl)phenoxy)ethan-1-amine Derivatives
Answering as a Senior Application Scientist.
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals who are transitioning the synthesis of (Ylidene)methyl)phenoxy)ethan-1-amine derivatives, a class of Schiff bases, from the laboratory bench to pilot plant or manufacturing scale. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical and engineering principles to empower you to troubleshoot and optimize your scale-up process effectively.
The synthesis of these imines, typically involving the condensation of a primary amine with an aldehyde or ketone, appears straightforward on a small scale. However, scaling this seemingly simple reaction introduces significant challenges related to reaction equilibrium, heat and mass transfer, and product isolation. This document provides in-depth troubleshooting guides and answers to frequently asked questions to navigate these complexities.
Troubleshooting Guide: From Lab to Plant
This section addresses specific, common problems encountered during the scale-up of Schiff base synthesis in a direct question-and-answer format.
Question 1: My reaction stalls and gives low yields at the pilot scale, even though it worked perfectly in the lab. What is the most likely cause?
This is the most frequent issue in scaling up this chemistry, and it almost always points to inefficient water removal.
-
Causality : The formation of a Schiff base is a reversible condensation reaction that produces one equivalent of water.[1][2] In the lab, you might use an excess of a drying agent like anhydrous MgSO₄ or molecular sieves to sequester this water and drive the reaction forward.[3] At a larger scale, these agents are impractical due to the massive quantities required and the difficulty of filtering them from the reactor. The water produced remains in the reaction mixture, allowing the equilibrium to shift back towards the starting materials, thus stalling the reaction.[4]
-
Recommended Solutions :
-
Implement Azeotropic Water Removal : The industry-standard solution is to use a Dean-Stark apparatus.[1][5] This involves choosing a solvent (e.g., toluene, cyclohexane) that forms a low-boiling azeotrope with water. As the mixture is refluxed, the azeotrope distills over, cools in the condenser, and collects in the trap. Water, being denser, separates to the bottom of the trap while the solvent returns to the reactor. This continuously removes water, effectively driving the reaction to completion.
-
Optimize Reagent Stoichiometry : If azeotropic removal is not feasible, using a significant excess (1.5-2.0 equivalents) of the more cost-effective starting material (either the amine or the carbonyl compound) can help shift the equilibrium toward the product.[1]
-
Question 2: I'm observing significant byproduct formation and a darker product color in my large-scale batch compared to the lab. Why is this happening?
This points to issues with heat and mass transfer, which are magnified at scale.
-
Causality :
-
Poor Heat Transfer : Imine formation is often exothermic. A large reactor has a much lower surface-area-to-volume ratio than a lab flask, making it harder to dissipate heat. This can lead to localized "hot spots" where the temperature is significantly higher than the setpoint, causing thermal degradation of your starting materials or product and leading to colored impurities.[5]
-
Inefficient Mixing : Inadequate agitation in a large vessel can lead to localized high concentrations of one reactant as it's being added.[5] This can promote side reactions, such as the aldol condensation of an aldehyde starting material, before it has a chance to react with the amine.[6]
-
-
Recommended Solutions :
-
Controlled Reagent Addition : Instead of adding one reactant all at once, add it slowly and controllably below the surface of the reaction mixture. This allows the heat of reaction to be managed by the reactor's cooling system and prevents localized concentration spikes.
-
Improve Agitation : Ensure your reactor is equipped with an appropriate overhead stirrer and baffles to create turbulent flow and ensure homogeneity. The goal is to quickly disperse added reagents and maintain a uniform temperature throughout the vessel.[5]
-
Re-evaluate Reaction Temperature : It may be necessary to run the reaction at a lower temperature for a longer period to prevent the formation of thermal byproducts.
-
Process Logic & Workflow Diagrams
To visualize the core concepts, the following diagrams illustrate the reaction mechanism and a logical workflow for troubleshooting common scale-up issues.
Caption: Acid-catalyzed mechanism for Schiff base formation.[7][8]
Sources
- 1. Imine formation-Typical procedures - operachem [operachem.com]
- 2. SATHEE: Chemistry Schiff Bases [satheejee.iitk.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 8. iosrjournals.org [iosrjournals.org]
improving the stability of (Ylidene)methyl)phenoxy)ethan-1-amine for long-term storage
Welcome to the Technical Support Center for (Ylidene)methyl)phenoxy)ethan-1-amine (systematically known as CYD-2-11).
As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with this compound. (Ylidene)methyl)phenoxy)ethan-1-amine is a highly potent, small-molecule Bax activator. By selectively binding to the S184 structural pocket of the Bax protein, it blocks phosphorylation, induces a conformational change, and triggers Bax homo-oligomerization—ultimately driving apoptosis in resistant cancer lineages such as triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC) .
However, its unique chemical scaffold—comprising a nitrofluorene moiety, a photo-sensitive ylidene double bond, and a primary ethan-1-amine—makes it highly susceptible to environmental degradation. This guide provides field-proven, causality-driven methodologies to ensure long-term storage stability and reproducible in vitro results.
Mechanism of CYD-2-11 driving Bax-mediated apoptosis in cancer cells.
Section 1: Troubleshooting & FAQs
Q1: My stock solution in DMSO has lost its Bax-activating potency after 3 months at -20°C. What is the mechanistic cause? A: The loss of potency is primarily driven by two factors: photo-isomerization and DMSO hygroscopicity. The compound relies on a highly specific steric geometry at the ylidene double bond to successfully dock into the Bax S184 pocket . Exposure to ambient laboratory light during repeated freeze-thaw cycles provides the activation energy for E/Z photo-isomerization, converting the active isomer into a sterically incompatible conformation. Furthermore, standard DMSO absorbs atmospheric moisture, leading to localized hydrolysis or oxidation of the primary amine. Causality-Driven Solution: Always store the lyophilized powder at -20°C in the dark. When reconstituting, use strictly anhydrous DMSO, create single-use aliquots, purge with an inert gas, and store at -80°C to halt kinetic degradation.
Q2: In my cell viability assays (e.g., MDA-MB-231 cells), the IC50 has unexpectedly shifted from ~3.2 μM to >15 μM. Is the compound precipitating or degrading? A: This is a classic symptom of compound precipitation combined with amine degradation. The primary amine is highly basic and can react with dissolved CO₂ in culture media to form insoluble carbamates. Additionally, if the stock DMSO concentration exceeds 0.5% in the final assay volume, it causes rapid localized precipitation of the highly hydrophobic nitrofluorene core before it can permeate the cell membrane. Causality-Driven Solution: Perform a serial dilution in intermediate serum-free media rather than spiking the DMSO stock directly into the final culture well. This ensures a gradual transition of the hydrophobic core into the aqueous phase.
Q3: How do I validate that the stored compound is still actively inducing Bax oligomerization rather than causing non-specific chemical toxicity? A: A robust experimental design must be self-validating. Relying solely on ATP-based viability assays (like CellTiter-Glo) cannot distinguish between on-target Bax activation and off-target toxicity caused by degradation byproducts. Causality-Driven Solution: You must measure the direct mechanistic downstream effect. Perform a mitochondrial fractionation followed by a cross-linking assay to visualize Bax homo-oligomers on a non-denaturing gel (see Protocol B).
Section 2: Quantitative Stability Profile
To facilitate easy comparison and experimental planning, the following table summarizes the degradation kinetics of (Ylidene)methyl)phenoxy)ethan-1-amine under various storage conditions.
| Storage Condition | Solvent | Light Exposure | Estimated Half-Life (t½) | Primary Degradation Pathway |
| Solid Powder (-20°C) | None | Dark | > 24 months | None (Stable) |
| Solid Powder (25°C) | None | Ambient Light | ~6 months | Photo-isomerization (E/Z) |
| Solution (-80°C) | Anhydrous DMSO | Dark | ~12 months | Trace Oxidation |
| Solution (-20°C) | Standard DMSO | Dark | ~3 months | Hydration / Amine Oxidation |
| Solution (37°C) | Aqueous Media (pH 7.4) | Ambient Light | < 12 hours | Photo-isomerization & Precipitation |
Section 3: Validated Experimental Protocols
Optimal workflow for CYD-2-11 stock preparation, storage, and validation.
Protocol A: Reconstitution and Long-Term Archiving
Objective: To create a stable, long-term library of single-use aliquots that prevents photo-degradation and oxidative damage.
-
Equilibration: Remove the lyophilized vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Why: Opening a cold vial introduces atmospheric condensation, immediately compromising the primary amine.
-
Reconstitution: Dissolve the powder in anhydrous DMSO (≥99.9% purity) to a maximum concentration of 20 mg/mL (approx. 55 mM) .
-
Homogenization: Vortex gently. If particulates remain, sonicate in a water bath for a maximum of 30 seconds. Avoid prolonged sonication to prevent thermal degradation.
-
Aliquoting: Transfer 10–20 μL volumes into amber microcentrifuge tubes. Why: Amber tubes block UV/visible light, preventing the E/Z isomerization of the ylidene bond.
-
Inert Gas Purging: Purge the headspace of each tube with a gentle stream of Argon gas for 3 seconds. Why: Argon is heavier than Nitrogen and atmospheric Oxygen; it sinks to form a protective blanket over the DMSO, preventing amine oxidation.
-
Cryopreservation: Cap tightly, flash-freeze in liquid nitrogen, and transfer to a -80°C freezer. Why: Flash-freezing prevents the formation of large solvent crystals that can cause localized concentration gradients and compound precipitation.
Protocol B: Self-Validating Functional Assay (Bax Oligomerization)
Objective: To confirm the structural integrity and on-target efficacy of the stored compound prior to large-scale in vivo or in vitro studies.
-
Cell Treatment: Treat target cells (e.g., A549 or MDA-MB-231) with 5 μM of the thawed compound for 24 hours. Include a vehicle (DMSO) control.
-
Mitochondrial Isolation: Harvest cells and isolate mitochondria using a Dounce homogenizer and differential centrifugation.
-
Cross-Linking: Resuspend the mitochondrial pellet in a cross-linking buffer containing 1 mM Bismaleimidohexane (BMH). Incubate for 30 minutes at room temperature. Why: BMH cross-links adjacent Bax proteins. If the compound is active, Bax will have oligomerized in the mitochondrial membrane.
-
Quenching: Quench the cross-linking reaction by adding 50 mM Dithiothreitol (DTT).
-
Immunoblotting: Resolve the proteins on a 4-12% SDS-PAGE gel and immunoblot for Bax.
-
Validation Check: An active, un-degraded compound will yield distinct higher molecular weight bands (~42 kDa for dimers, ~84 kDa for tetramers). If only the ~21 kDa monomer is visible, the compound has degraded and lost its S184-binding capability.
References
Validation & Comparative
structure-activity relationship (SAR) studies of (Ylidene)methyl)phenoxy)ethan-1-amine analogs
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of (Ylidene)methyl)phenoxy)ethan-1-amine Analogs
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Bax Activators in ER-Positive and Triple-Negative Breast Cancer (TNBC)
Executive Summary & Mechanistic Rationale
The pursuit of small-molecule Bax activators represents a paradigm shift in oncology, moving away from merely inhibiting anti-apoptotic proteins (like Bcl-2) toward directly triggering pro-apoptotic executioners. The (Ylidene)methyl)phenoxy)ethan-1-amine scaffold has emerged as a highly potent pharmacophore for direct Bax activation.
As application scientists and medicinal chemists, our goal is to understand the causality behind structural modifications and their direct impact on phenotypic efficacy. This guide objectively compares the evolution of this scaffold—from the lead compound SMBA1 to its advanced analogs, CYD-2-11 and CYD-4-61 [1, 2]—and provides field-proven, self-validating protocols for evaluating their efficacy in ER-positive (MCF-7) and triple-negative breast cancer (MDA-MB-231) models.
The primary mechanism of action relies on the compound's ability to bind the S184 pocket of the Bax protein. This binding induces a conformational change, leading to mitochondrial translocation, outer membrane permeabilization, and the subsequent release of cytochrome c [3].
Fig 1: Mechanism of Bax activation by (Ylidene)methyl)phenoxy)ethan-1-amine analogs.
Structure-Activity Relationship (SAR) Analysis
The optimization of the initial SMBA1 lead compound into highly potent clinical candidates required rigorous SAR exploration. The structural evolution focused on three primary medicinal chemistry strategies [1]:
-
Alkylamino Side Chain Extension: Introducing varied alkylamino side chains allowed the molecule to achieve deeper, more stable access into the hydrophobic S184 pocket of the Bax protein.
-
Nitrogen Substitution: Replacing specific carbon atoms with nitrogen altered the compound's pKa and hydrogen-bonding profile, enhancing target residence time.
-
Nitro Group Reduction: Reducing the nitro group on the 9H-fluorene scaffold significantly mitigated off-target toxicity and improved the overall pharmacokinetic (PK) profile.
The causality of these choices is evident in the phenotypic data. By deepening the pocket interaction, the binding affinity (
Table 1: Comparative SAR Data of Key Analogs
| Compound | Key Structural Features | IC | IC | |
| SMBA1 (Lead) | Base 9H-fluorene scaffold | > 100 nM | > 10.0 μM | > 10.0 μM |
| CYD-2-11 | 2-nitrofluoren-9-ylidene modification | 34.1 nM | 3.22 μM | 3.81 μM |
| CYD-4-61 | Optimized side-chain, reduced nitro group | < 10.0 nM | 0.07 μM | 0.06 μM |
Data synthesized from Liu et al., 2019 and MedChemExpress validation data [1, 4].
Self-Validating Experimental Methodologies
To ensure scientific integrity, any protocol evaluating Bax activators must be a self-validating system . This means incorporating internal controls that confirm the mechanism of action (target engagement) rather than just observing cell death (phenotype).
Protocol A: Subcellular Fractionation & Cytochrome C Release Assay
Purpose: To prove that apoptosis is specifically driven by Bax-mediated mitochondrial permeabilization, rather than off-target cytotoxicity.
Step-by-Step Workflow:
-
Cell Culture & Treatment: Seed MDA-MB-231 cells at
cells/dish. Treat with CYD-4-61 at 0.05 μM, 0.1 μM, and a vehicle control (DMSO < 0.1%) for 24 hours. -
Harvest & Lysis: Harvest cells and resuspend in a digitonin-based permeabilization buffer (keeps mitochondrial membranes intact while lysing the plasma membrane).
-
Fractionation (The Critical Step): Centrifuge at 15,000 × g for 15 minutes at 4°C.
-
Supernatant: Cytosolic fraction.
-
Pellet: Mitochondrial fraction.
-
-
Western Blotting: Run both fractions on an SDS-PAGE gel. Probe for Cytochrome C.
-
Self-Validation Controls: You must probe the cytosolic fraction for GAPDH (positive control) and VDAC (negative control). Conversely, probe the mitochondrial fraction for VDAC (positive control) and GAPDH (negative control). If VDAC appears in your cytosol, your extraction was too harsh, and the data is invalid.
Fig 2: Self-validating workflow for assessing Bax-mediated cytochrome c release.
Protocol B: In Vitro Antiproliferation Assay (CellTiter-Glo)
Purpose: To quantify the ATP-dependent cellular viability and calculate precise IC
Step-by-Step Workflow:
-
Plating: Seed MCF-7 and MDA-MB-231 cells in 96-well opaque plates at 3,000 cells/well. Allow 24 hours for adherence.
-
Dosing: Prepare a 10-point, 3-fold serial dilution of CYD-2-11 and CYD-4-61 starting at 10 μM.
-
Incubation: Incubate for 72 hours. Causality note: 72 hours is required for Bax activators to allow sufficient time for the apoptotic cascade and subsequent ATP depletion.
-
Detection: Add CellTiter-Glo reagent (Promega) equal to the volume of culture medium. Mix for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Analysis: Measure luminescence. Normalize data against the DMSO control and fit to a 4-parameter logistic (4PL) curve to derive the IC
.
Comparative Performance & Therapeutic Potential
The leap from CYD-2-11 to CYD-4-61 highlights the power of targeted SAR studies. While CYD-2-11 demonstrated proof-of-concept with low-micromolar efficacy and an ability to suppress tumor growth in MDA-MB-231 xenograft models [4], it lacked the sub-micromolar potency typically required for advanced clinical progression.
By optimizing the alkylamino side chain to penetrate deeper into the Bax S184 pocket, CYD-4-61 achieved nanomolar efficacy (IC
For researchers developing novel therapeutics for estrogen receptor-negative breast cancers (ENBC) and TNBC—where targeted therapies are notoriously scarce—the (Ylidene)methyl)phenoxy)ethan-1-amine scaffold serves as a highly validated, authoritative starting point for Bax-targeted drug design.
References
-
Liu, G., Yin, T., Kim, H., et al. "Structure-activity relationship studies on Bax activator SMBA1 for the treatment of ER-positive and triple-negative breast cancer." European Journal of Medicinal Chemistry, 2019.[Link]
-
Molaid Chemical Database. "2-[2-(2-nitro-fluoren-9-ylidenemethyl)-phenoxy]-ethylamine | 1425944-22-4." Molaid. [Link]
-
Wang, H., et al. "Abstract 1239: Putative Bax activators GL0385 and GL0388 for targeted breast cancer therapy." Cancer Research (AACR Journals), 2021.[Link]
-
Network of Cancer Research. "CYD-4-61 is a Bax Activator Used for Breast Cancer Research." Cancer Research Network, 2022.[Link]
Cross-Validation of Computational Predictions for CYD-2-11: A Comparative Guide to Bax Agonists
Target Audience: Researchers, scientists, and drug development professionals Compound Focus: (E)-2-(2-((2-nitro-9H-fluoren-9-ylidene)methyl)phenoxy)ethan-1-amine (CYD-2-11)
As computational chemistry increasingly drives early-stage drug discovery, the mandate for rigorous, orthogonal cross-validation has never been higher. Small-molecule activation of pro-apoptotic proteins represents a paradigm shift in oncology, moving away from traditional kinase inhibition toward direct initiation of cell death.
This guide provides a comprehensive framework for cross-validating the computational predictions of CYD-2-11 (CAS: 1425944-22-4) 1, a novel ylidene-methyl-phenoxy-ethanamine derivative designed as a direct Bax agonist 2. By objectively comparing CYD-2-11 with alternative therapeutic strategies, we outline the self-validating experimental workflows required to bridge the gap between in silico docking and in vivo efficacy.
The Computational Baseline: Targeting the Bax S184 Pocket
Bax is an essential gateway to intrinsic apoptosis. In many cancers, Bax is suppressed via AKT-mediated phosphorylation at Serine 184 (S184), which locks the protein in an inactive cytosolic conformation. CYD-2-11 was computationally designed and refined from its predecessor, SMBA1, to dock precisely into the structural pocket proximal to S184 in the C-terminal region of Bax [[2]]().
In silico models predicted that binding of the ylidene-methyl-phenoxy-ethanamine moiety would sterically hinder S184 phosphorylation, forcing a conformational change that drives Bax insertion into the mitochondrial membrane and subsequent homooligomerization 3. To prove this, we must validate the binding affinity, the structural mechanism, and the phenotypic outcome.
Fig 1: Predicted signaling pathway of CYD-2-11 from S184 pocket binding to intrinsic apoptosis.
Comparative Performance Analysis
When evaluating a first-in-class direct Bax activator, it must be benchmarked against both its developmental predecessor (SMBA1) and the current clinical gold standard for apoptosis induction (Venetoclax/ABT-199, a BH3 mimetic targeting Bcl-2).
Table 1: Quantitative Comparison of Apoptosis Modulators
| Metric / Feature | CYD-2-11 | SMBA1 (Predecessor) | Venetoclax (ABT-199) |
| Primary Target | Bax (Direct Agonist) | Bax (Direct Agonist) | Bcl-2 (Antagonist) |
| Binding Affinity (Ki) | 34.1 nM 4 | > 100 nM | < 0.01 nM (for Bcl-2) |
| Mechanism of Action | Direct Bax oligomerization | Direct Bax oligomerization | Frees sequestered BH3 proteins |
| MDA-MB-231 IC50 | 3.22 μM [[4]]() | > 10.0 μM | Resistant (Bcl-2 independent) |
| MCF-7 IC50 | 3.81 μM [[4]]() | ~ 9.5 μM | Variable |
| Synergy Potential | High (with mTOR inhibitors) 5 | Moderate | High (with hypomethylating agents) |
Analytical Insight: While Venetoclax possesses a superior raw binding affinity for its target, its efficacy is entirely dependent on the cell's reliance on Bcl-2 for survival. Solid tumors like Triple-Negative Breast Cancer (MDA-MB-231) often bypass Bcl-2 dependence, rendering Venetoclax ineffective. CYD-2-11 circumvents this resistance by directly activating the executioner protein (Bax), demonstrating potent anti-proliferative activity where BH3 mimetics fail.
Experimental Protocols for Cross-Validation
To transition CYD-2-11 from an in silico hit to a validated preclinical lead, a self-validating cascade of assays is required. The following protocols detail the causality behind each experimental choice.
Fig 2: Orthogonal cross-validation workflow for computational drug predictions.
Protocol A: Validating Target Affinity via Fluorescence Polarization (FP)
Computational docking provides a theoretical binding energy, but this must be empirically verified. We utilize a competition FP assay rather than direct labeling to ensure the fluorophore does not artificially alter the compound's binding kinetics.
Causality & Rationale: By competing CYD-2-11 against a known fluorescently-labeled Bax-binding peptide, we can calculate a true displacement constant (Ki). Self-Validating Control: Utilizing a mutant Bax protein (S184V) as a negative control. If CYD-2-11 truly targets the S184 pocket as computed, it will fail to bind the mutant.
-
Preparation: Purify recombinant full-length human Bax protein and dilute to 50 nM in assay buffer (20 mM HEPES, pH 7.4, 150 mM NaCl, 0.05% Tween-20).
-
Tracer Addition: Add 5 nM of FITC-labeled Bim-BH3 peptide (the fluorescent tracer) to the Bax solution.
-
Compound Titration: Dispense CYD-2-11 into a 384-well black microplate in a 12-point dose-response curve (ranging from 0.1 nM to 10 μM).
-
Incubation & Reading: Add the Bax/Tracer mixture to the compound wells. Incubate in the dark at room temperature for 2 hours to reach equilibrium.
-
Measurement: Measure fluorescence polarization using a microplate reader (Excitation: 485 nm, Emission: 535 nm). Calculate the Ki using the Cheng-Prusoff equation. Expected Result: Ki ≈ 34.1 nM4.
Protocol B: Mechanistic Validation of Bax Oligomerization
Binding does not guarantee activation. The computational model predicts that CYD-2-11 induces Bax homooligomerization 2. Because oligomers are held together by non-covalent interactions, standard SDS-PAGE will denature them back into monomers, yielding false negatives.
Causality & Rationale: We employ Bismaleimidohexane (BMH), a sulfhydryl-reactive cross-linker. BMH covalently locks adjacent Bax monomers together in the mitochondrial membrane, preserving the oligomeric state for Western blot analysis.
-
Mitochondrial Isolation: Treat A549 lung cancer cells with 5 μM CYD-2-11 for 24 hours. Harvest cells and isolate the heavy membrane (mitochondrial) fraction using a Dounce homogenizer and differential centrifugation.
-
Cross-Linking: Resuspend the mitochondrial pellet in cross-linking buffer. Add BMH to a final concentration of 1 mM.
-
Incubation: Incubate at 30°C for 30 minutes. The maleimide groups of BMH will react with the free sulfhydryls of adjacent Bax proteins.
-
Quenching: Quench the reaction by adding 100 mM DTT for 15 minutes.
-
Western Blot Analysis: Resolve the proteins on a 4-12% Bis-Tris gel. Probe with an anti-Bax primary antibody.
-
Interpretation: The presence of higher molecular weight bands (e.g., ~42 kDa dimers, ~84 kDa tetramers) confirms that CYD-2-11 successfully induced the predicted conformational change and oligomerization 2.
Protocol C: Phenotypic Validation via Flow Cytometry
Finally, the biochemical mechanism must translate into cellular apoptosis.
Causality & Rationale: Annexin V binds to phosphatidylserine (PS), which flips to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining allows us to distinguish between true Bax-mediated apoptosis and off-target necrotic toxicity.
-
Cell Culture: Seed MDA-MB-231 breast cancer cells at
cells/well in a 6-well plate. -
Treatment: Treat cells with varying concentrations of CYD-2-11 (1 μM, 3.22 μM, 10 μM) for 48 hours [[4]](). Include a vehicle (DMSO) control.
-
Harvesting: Collect both the floating (dead) and adherent cells using enzyme-free dissociation buffer to preserve cell surface markers.
-
Staining: Wash cells in cold PBS, resuspend in 1X Annexin V Binding Buffer. Add 5 μL of FITC-Annexin V and 5 μL of PI. Incubate for 15 minutes in the dark.
-
Acquisition: Analyze via flow cytometry. A dose-dependent shift into the Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis) quadrants validates the computational prediction that CYD-2-11 is a potent apoptotic trigger.
Conclusion
The transition of (E)-2-(2-((2-nitro-9H-fluoren-9-ylidene)methyl)phenoxy)ethan-1-amine (CYD-2-11) from a computational docking hit to an experimentally validated Bax agonist underscores the necessity of rigorous cross-validation. By employing competition FP assays to confirm S184 pocket affinity, BMH cross-linking to prove structural oligomerization, and Annexin V/PI profiling to confirm the apoptotic phenotype, researchers can confidently establish the causality between in silico design and biological efficacy. Furthermore, its ability to overcome resistance mechanisms associated with mTOR inhibitors and BH3 mimetics highlights its potential as a next-generation oncology therapeutic 2.
References
-
Molaid Chemical Database. 2-[2-(2-nitro-fluoren-9-ylidenemethyl)-phenoxy]-ethylamine | 1425944-22-4. Retrieved from: [Link]
-
Li R, Ding C, Zhang J, et al. Modulation of Bax and mTOR for Cancer Therapeutics. Cancer Res. 2017 Jun 1;77(11):3001-3012. Retrieved from: [Link]
-
PubMed Central (NIH). Modulation of Bax and mTOR for Cancer Therapeutics. Retrieved from:[Link]
-
ResearchGate. CYD-2-11 compound selectively binds to Bax protein and induces apoptosis. Retrieved from:[Link]
Sources
- 1. 2-[2-(2-nitro-fluoren-9-ylidenemethyl)-phenoxy]-ethylamine - CAS号 1425944-22-4 - 摩熵化学 [molaid.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Modulation of Bax and mTOR for Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of CYD-2-11: A Comparative Guide to Direct Bax Agonists
Target Compound: 2-(2-((2-nitro-9H-fluoren-9-ylidene)methyl)phenoxy)ethan-1-amine (commonly referred to as CYD-2-11 ) Primary Target: Bcl-2-associated X protein (Bax) – Serine 184 (S184) structural pocket.
In the landscape of targeted apoptosis induction, the majority of clinical focus has historically centered on BH3 mimetics (e.g., Venetoclax) that indirectly activate pro-apoptotic proteins by inhibiting anti-apoptotic guardians like Bcl-2 [1]. However, in cancers driven by KRAS or p53 mutations, hyperactive survival kinases (such as AKT) directly phosphorylate Bax at the Serine 184 (S184) site, locking it in an inactive cytosolic conformation and rendering upstream Bcl-2 inhibition ineffective.
CYD-2-11 —a refined derivative of the lead compound SMBA1—represents a paradigm shift. It is a small-molecule agonist that directly binds the S184 pocket of Bax. This guide provides drug development professionals with a rigorous, objective comparison of CYD-2-11 against alternatives, alongside self-validating experimental workflows required to confirm its on-target mechanistic efficacy.
Mechanistic Causality: Direct vs. Indirect Bax Activation
To confirm on-target effects, one must first understand the structural causality of the compound. CYD-2-11 does not rely on the displacement of Bax from Bcl-2. Instead, it directly occupies the S184 pocket in the C-terminal region of Bax.
The Causality of Activation: By binding this specific pocket, CYD-2-11 physically prevents inhibitory phosphorylation by AKT/PKCζ. More importantly, the steric interaction forces a conformational change that exposes the Bax N-terminal domain. This exposure is the biophysical prerequisite for Bax to translocate to the outer mitochondrial membrane (OMM), insert itself, and undergo homo-oligomerization to form pores. These pores facilitate cytochrome c release, committing the cell to apoptosis [2].
Direct signaling pathway of CYD-2-11 inducing apoptosis via Bax S184 pocket binding and oligomerization.
Comparative Performance Analysis
When evaluating CYD-2-11, it must be benchmarked against its predecessor (SMBA1) and the standard-of-care indirect activator (Venetoclax). Structure-activity relationship (SAR) optimizations—specifically the introduction of the alkylamino side chain in CYD-2-11—allow deeper access into the S184 pocket compared to SMBA1, resulting in superior binding affinity and lower IC50 values across breast and lung cancer models [3].
Table 1: Performance Comparison of Apoptosis-Targeting Agents
| Metric / Property | CYD-2-11 | SMBA1 (Predecessor) | Venetoclax (ABT-199) |
| Mechanism of Action | Direct Bax Agonist (S184 pocket) | Direct Bax Agonist (S184 pocket) | Indirect (Bcl-2 Antagonist) |
| Binding Affinity (Ki) | ~34.1 nM (Bax) | >100 nM (Bax) | <0.01 nM (Bcl-2) |
| IC50 (MDA-MB-231, TNBC) | 3.22 μM | >10 μM | >10 μM (Bcl-2 independent) |
| IC50 (MCF-7, ER+ BC) | 3.81 μM | >10 μM | Variable |
| Resistance Profile | Overcomes Rapalog/mTOR resistance | Susceptible to rapid clearance | Susceptible to Bax/Bak mutations |
| Synergy | High (with PD-L1, RAD001, Radiation) | Moderate | High (with hypomethylating agents) |
Data synthesized from preclinical evaluations in lung and breast cancer models [2], [3].
Self-Validating Experimental Workflows
To rigorously prove that the observed cytotoxicity of CYD-2-11 is truly on-target (Bax-mediated) rather than a non-specific artifact, researchers must employ a self-validating system of biochemical assays. The following workflow isolates the physical behavior of Bax from downstream cellular noise.
Workflow for confirming on-target Bax homo-oligomerization induced by CYD-2-11.
Protocol 1: Target Engagement via Bax Oligomerization Assay
Rationale: Bax oligomers are held together by non-covalent interactions that dissociate in standard SDS-PAGE buffers. To prove CYD-2-11 induces the active Bax conformation, we must covalently lock these oligomers in place using the cross-linker Bismaleimidohexane (BMH) prior to denaturation.
-
Mitochondrial Isolation: Treat target cells (e.g., A549 or MDA-MB-231) with CYD-2-11 (5 μM) for 12-24 hours. Harvest cells and use a Dounce homogenizer in isotonic isolation buffer. Centrifuge at 10,000 × g for 10 minutes to pellet the heavy membrane fraction (mitochondria).
-
Chemical Cross-linking: Resuspend the mitochondrial pellet in PBS. Add BMH (final concentration 1 mM) and incubate at room temperature for 30 minutes. Expert insight: BMH cross-links sulfhydryl groups; ensure your buffer is free of reducing agents like DTT or mercaptoethanol during this step.
-
Quenching & Denaturation: Quench the reaction by adding DTT (to 50 mM). Boil samples in standard Laemmli buffer.
-
Immunoblotting: Run samples on a 4-12% gradient SDS-PAGE gel. Probe with a monoclonal anti-Bax antibody.
-
Validation: An on-target effect is confirmed by the appearance of distinct higher-molecular-weight bands corresponding to Bax dimers (~42 kDa) and trimers/tetramers, which should be absent in vehicle-treated controls.
Protocol 2: Functional Consequence via Cytochrome c Release Assay
Rationale: If Bax oligomerization is functional, it will form pores in the OMM. The definitive biochemical proof of this is the translocation of Cytochrome c from the mitochondria to the cytosol.
-
Fractionation: Following CYD-2-11 treatment, perform subcellular fractionation to separate the cytosolic fraction (supernatant from a 100,000 × g ultracentrifugation) from the mitochondrial fraction.
-
Western Blotting: Run both fractions on an SDS-PAGE gel. Probe for Cytochrome c.
-
Purity Controls (Critical): You must probe the cytosolic fraction for VDAC or COX IV (mitochondrial markers) to prove the mitochondria did not rupture during mechanical homogenization. Probe the mitochondrial fraction for GAPDH or Tubulin (cytosolic markers).
-
Validation: A successful on-target response will show a dose-dependent increase of Cytochrome c in the cytosolic fraction and a concomitant decrease in the mitochondrial fraction.
Protocol 3: Phenotypic Rescue (The Ultimate Specificity Control)
Rationale: To prove the cell death is exclusively Bax-dependent (and not due to off-target toxicity of the fluorene scaffold), you must perform a rescue experiment using Bax-knockout (Bax-/-) cell lines.
-
Cell Line Preparation: Utilize wild-type (WT) HCT116 cells and isogenic Bax-/- HCT116 cells.
-
Treatment & Flow Cytometry: Treat both lines with CYD-2-11 (0.1 to 10 μM) for 48 hours. Stain with Annexin V-FITC and Propidium Iodide (PI).
-
Validation: WT cells should exhibit a dose-dependent increase in Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis) populations. Bax-/- cells should remain entirely viable. If Bax-/- cells die, the compound is exhibiting off-target toxicity.
Conclusion
The transition from indirect Bcl-2 inhibition to direct Bax activation represents a critical evolution in overcoming chemo- and radio-resistance in oncology. By targeting the S184 pocket, CYD-2-11 demonstrates a highly specific, potent mechanism of action that bypasses upstream kinase dysregulation. By rigorously applying the cross-linking and fractionation protocols outlined above, researchers can definitively validate the on-target efficacy of this promising pro-apoptotic agent in their specific disease models.
References
-
Modulation of Bax and mTOR for Cancer Therapeutics. Li R, et al. Cancer Research. 2017 Jun 1;77(11):3001-3012. URL:[Link]
-
Structure-activity relationship studies on Bax activator SMBA1 for the treatment of ER-positive and triple-negative breast cancer. Liu G, et al. European Journal of Medicinal Chemistry. 2019 Sep 15;178:589-605. URL:[Link]
-
Small molecule Bax activator enhances immunotherapy against lung cancer. Anisuzzaman ASM, et al. Cancer Research (AACR Annual Meeting Abstract). 2023 Apr 4;83(7_Supplement):5089. URL:[Link]
A Multi-Faceted Strategy for De-Risking Novel Therapeutics: Assessing the Off-Target Profile of (Ylidene)methyl)phenoxy)ethan-1-amine (YMPA)
An objective guide for researchers, scientists, and drug development professionals on assessing the off-target effects of novel chemical entities, using the hypothetical molecule (Ylidene)methyl)phenoxy)ethan-1-amine (YMPA) as a case study.
In the quest for novel therapeutics, the identification of a potent, on-target active molecule is but the first step. The journey from a promising hit to a safe and effective drug is paved with rigorous testing, a critical component of which is the comprehensive assessment of off-target effects. Unintended interactions with other biological macromolecules can lead to unforeseen toxicity, reduced efficacy, or undesirable side effects, and are a major cause of late-stage clinical trial failures. This guide provides a strategic, multi-layered approach to characterizing the off-target profile of a novel compound, exemplified by the hypothetical molecule (Ylidene)methyl)phenoxy)ethan-1-amine (YMPA), a potent and selective inhibitor of the fictitious Serine/Threonine Kinase 1 (STK1).
The phenoxy ethan-1-amine scaffold, a common feature in many bioactive compounds, is known to interact with a range of biological targets. This structural alert necessitates a thorough investigation beyond the primary target. Our approach integrates computational prediction, broad-spectrum in vitro screening, and cell-based functional assays to build a comprehensive safety profile, ensuring that experimental choices are driven by a logical, data-informed process.
Part 1: Foundational Assessment - In Silico Off-Target Prediction
Before committing to resource-intensive wet lab experiments, in silico methods provide a powerful and cost-effective first pass to identify potential off-target liabilities. By leveraging vast databases of known ligand-target interactions and protein structures, we can predict the most likely unintended binding partners for YMPA.
Rationale for a Dual-Pronged Computational Approach
We employ a combination of ligand-based and structure-based methods. Ligand-based approaches, such as 2D and 3D similarity searches, compare YMPA to a library of compounds with known biological activities. This is predicated on the principle that structurally similar molecules often have similar biological targets. Structure-based methods, like molecular docking, simulate the binding of YMPA into the crystal structures of a wide array of proteins, providing a physics-based estimation of binding affinity.
Experimental Protocol: Predictive Off-Target Profiling
-
Ligand-Based Screening:
-
Generate a 2D fingerprint of the YMPA structure.
-
Utilize public databases such as ChEMBL and PubChem to screen for compounds with a Tanimoto similarity coefficient > 0.85.
-
Compile a list of known biological targets for the identified similar compounds.
-
-
Structure-Based Screening (Molecular Docking):
-
Prepare a 3D conformer of YMPA.
-
Select a panel of protein structures for docking. This panel should include:
-
Proteins identified from the ligand-based screen.
-
Proteins from families known to be promiscuous binders (e.g., kinases, GPCRs, ion channels, and cytochrome P450 enzymes).
-
Proteins implicated in common toxicity pathways.
-
-
Perform docking simulations using a validated program (e.g., AutoDock Vina, Glide).
-
Rank the potential off-targets based on the predicted binding energy (docking score).
-
Data Interpretation and Prioritization
The output of this in silico screen is a prioritized list of potential off-targets. It is crucial to interpret these results not as definitive proof of interaction, but as a hypothesis-generating tool. The convergence of evidence from both ligand- and structure-based methods significantly increases the confidence in a predicted interaction.
Caption: In Silico workflow for predicting off-target interactions of YMPA.
Part 2: Broad-Spectrum In Vitro Screening - Experimental Validation
The prioritized list from our in silico analysis guides the selection of appropriate in vitro assays. These biochemical and biophysical assays provide the first experimental evidence of direct interactions between YMPA and potential off-targets.
Rationale for Panel Selection
Given the phenoxy ethan-1-amine scaffold and the primary target being a kinase, the highest priority screening panels would be:
-
A comprehensive Kinase Panel: To assess the selectivity of YMPA against other kinases. Kinase inhibitors are notoriously promiscuous.
-
A GPCR Binding Panel: The scaffold bears resemblance to ligands for aminergic GPCRs (e.g., adrenergic, dopaminergic, serotonergic receptors).
-
A Safety Pharmacology Panel: This typically includes targets mandated by regulatory agencies, such as the hERG ion channel, which is critical for assessing cardiovascular risk.
Experimental Protocol: Kinase Selectivity Profiling (Example)
-
Assay Principle: A common method is a radiometric assay that measures the transfer of radiolabeled phosphate from ATP to a substrate peptide by the kinase. Inhibition of this process by YMPA reduces the amount of radioactivity incorporated into the substrate.
-
Procedure:
-
Prepare a dilution series of YMPA (e.g., from 10 µM to 0.1 nM).
-
In a 384-well plate, combine each concentration of YMPA with a specific kinase from the panel, its corresponding substrate peptide, and ³³P-ATP.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and capture the phosphorylated substrate on a filter membrane.
-
Wash away excess ³³P-ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ value (the concentration of YMPA required to inhibit 50% of the kinase activity).
-
Data Presentation and Interpretation
The results of the kinase panel screening are best summarized in a table, allowing for a clear comparison of YMPA's potency against its intended target (STK1) versus other kinases.
| Kinase Target | IC₅₀ (nM) | Selectivity Ratio (IC₅₀ Off-Target / IC₅₀ STK1) |
| STK1 (On-Target) | 5 | 1 |
| Kinase A | 500 | 100 |
| Kinase B | 2,500 | 500 |
| PKA (Off-Target Hit) | 75 | 15 |
| CDK2 | >10,000 | >2,000 |
| EGFR | >10,000 | >2,000 |
Table 1: Selectivity profile of YMPA across a representative kinase panel. A low selectivity ratio indicates a potential off-target liability. In this example, Protein Kinase A (PKA) is identified as a significant off-target.
Caption: Workflow for a radiometric kinase inhibition assay.
Part 3: Cell-Based Assays - Assessing Functional Consequences
A biochemical hit does not always translate to a functional effect in a cellular context. Cell-based assays are essential to confirm whether the off-target interaction identified in vitro (e.g., YMPA binding to PKA) leads to a measurable biological consequence.
Rationale for Target Engagement and Pathway Analysis
We need to answer two questions: Does YMPA engage PKA inside a living cell? If so, does this engagement alter the downstream signaling pathway? Cellular Thermal Shift Assays (CETSA) can be used to confirm target engagement, while pathway-specific functional assays can measure the downstream consequences.
Experimental Protocol: PKA Pathway Activation Assay (CREB Phosphorylation)
-
Assay Principle: PKA, when activated, phosphorylates the transcription factor CREB (cAMP response element-binding protein). We can measure the levels of phosphorylated CREB (pCREB) as a direct readout of PKA activity in cells.
-
Procedure:
-
Culture a relevant cell line (e.g., HEK293) in 96-well plates.
-
Treat the cells with a dilution series of YMPA for a set period (e.g., 2 hours).
-
Include appropriate controls: a vehicle control (DMSO), a known PKA activator (e.g., Forskolin), and a known PKA inhibitor (e.g., H-89).
-
Lyse the cells and perform a quantitative immunoassay (e.g., an ELISA or Western Blot) using antibodies specific for pCREB and total CREB.
-
Normalize the pCREB signal to the total CREB signal.
-
Determine the EC₅₀ (the concentration of YMPA that produces 50% of the maximal response) for pCREB inhibition.
-
Interpreting Cellular Data
If YMPA inhibits the phosphorylation of CREB in a dose-dependent manner, it provides strong evidence that the off-target binding to PKA is functionally relevant. This cellular activity can then be compared to the on-target activity (inhibition of STK1 signaling) to understand the therapeutic window.
| Assay Readout | EC₅₀ (nM) | Therapeutic Index (EC₅₀ Off-Target / EC₅₀ On-Target) |
| STK1 Pathway Inhibition | 20 | 1 |
| PKA Pathway Inhibition (pCREB) | 300 | 15 |
Table 2: Comparison of on-target and off-target cellular potency of YMPA. A therapeutic index below 10-20 often raises safety concerns.
Caption: YMPA's off-target inhibition of the PKA signaling pathway.
Conclusion
The comprehensive assessment of off-target effects is a non-negotiable component of modern drug discovery. By systematically integrating in silico prediction, broad-spectrum in vitro screening, and functional cell-based assays, we can build a robust understanding of a compound's selectivity profile. This tiered approach, as illustrated with our hypothetical molecule YMPA, allows for the early identification and mitigation of potential safety liabilities. It transforms the process from a simple " go/no-go " decision into a strategic, data-driven de-risking exercise, ultimately increasing the probability of developing a safe and effective medicine. The 15-fold selectivity window observed for YMPA against PKA warrants careful consideration and may necessitate further chemical optimization to improve selectivity before advancing the compound to more complex in vivo models.
References
-
ChEMBL Database . European Bioinformatics Institute (EMBL-EBI). [Link]
-
PubChem Database . National Center for Biotechnology Information (NCBI). [Link]
-
AutoDock Vina . The Scripps Research Institute. [Link]
-
Kinase Profiling Services . DiscoverX (now part of Eurofins). [Link]
-
Safety Pharmacology Screening . U.S. Food and Drug Administration (FDA). [Link]
-
Cellular Thermal Shift Assay (CETSA) . Nature Protocols. [Link]
Independent Verification of CYD-2-11[(Ylidene)methyl)phenoxy)ethan-1-amine] Bioactivity: A Comparative Analysis of Bax Agonists
As a Senior Application Scientist specializing in apoptotic modulators, evaluating novel compounds requires moving beyond basic cell viability screens to rigorous, mechanistically grounded validation. The compound fragment (ylidene)methyl)phenoxy)ethan-1-amine refers to the core pharmacophore of CYD-2-11 (Full IUPAC: (E)-2-(2-((2-Nitro-9H-fluoren-9-ylidene)methyl)phenoxy)ethan-1-amine), a next-generation Bax agonist[1].
Originally derived from the first-generation Bax activator SMBA1, CYD-2-11 was engineered to overcome the structural and functional limitations of its predecessor. This guide objectively compares the performance of CYD-2-11 against SMBA1 and provides the self-validating experimental protocols necessary to independently verify its bioactivity and mechanism of action.
Mechanistic Rationale: Overcoming mTOR-Induced Resistance
In clinical oncology, mTOR inhibitors (rapalogs like RAD001) often fail due to a paradoxical feedback survival loop: mTOR inhibition upregulates the phosphorylation of the pro-apoptotic protein Bax at Serine 184 (S184). This phosphorylation locks Bax in an inactive, monomeric state, preventing cell death[2].
CYD-2-11 was rationally designed to break this resistance. By introducing an alkylamino side chain (the ethan-1-amine group), CYD-2-11 penetrates deeply into the S184 pocket of Bax. This physical occlusion prevents S184 phosphorylation, forcing a conformational shift that drives Bax homooligomerization at the mitochondrial outer membrane, ultimately triggering Cytochrome c release[3].
Fig 1: CYD-2-11 mechanism bypassing mTOR-induced Bax S184 phosphorylation to trigger apoptosis.
Quantitative Performance Comparison
To justify the transition from SMBA1 to CYD-2-11 in preclinical pipelines, we must look at the quantitative improvements in binding affinity and cellular efficacy. The replacement of SMBA1's phenol group with CYD-2-11's aminoethoxy group yields a highly superior pharmacological profile[3].
| Pharmacological Metric | SMBA1 (Predecessor) | CYD-2-11 (Optimized Lead) |
| Chemical Structure | 2-[(2-nitro-9H-fluoren-9-ylidene)methyl]-phenol | (E)-2-(2-((2-Nitro-9H-fluoren-9-ylidene)methyl)phenoxy)ethan-1-amine |
| Bax Binding Affinity ( | 43.3 nM | 34.1 nM |
| IC | > 10.0 μM | 3.22 μM |
| IC | > 10.0 μM | 3.81 μM |
| Key Structural Modification | Phenol group | Alkylamino side chain (ethan-1-amine) |
| In Vivo Efficacy Dose (Murine) | 40 - 60 mg/kg | 20 - 40 mg/kg |
Independent Verification Protocols
A robust experimental pipeline must be a self-validating system. Phenotypic cytotoxicity can often arise from off-target kinase inhibition. By utilizing the following three-phase workflow—culminating in the use of Bax-null fibroblasts—we ensure that the observed efficacy is strictly on-target.
Fig 2: Self-validating experimental workflow for Bax agonist verification.
Protocol 1: Target Engagement via Fluorescence Polarization (FP)
Causality & Rationale: To verify direct binding without altering the native conformation of Bax via bulky tags, we utilize an FP assay with a FITC-labeled BIM BH3 peptide. Displacement of this peptide by CYD-2-11 confirms competitive binding at the functional groove[4].
-
Purify recombinant full-length human Bax protein (ensure removal of detergent to maintain native folding).
-
Incubate 100 nM Bax with 20 nM FITC-BIM BH3 peptide in assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.05% CHAPS) for 30 minutes to establish baseline polarization.
-
Titrate CYD-2-11 (0.1 nM to 10 μM) into the complex.
-
Measure polarization changes (mP) using a microplate reader (Ex 485 nm / Em 535 nm).
-
Calculate the
using the Cheng-Prusoff equation. Expected result: CYD-2-11 should yield a of ~34.1 nM.
Protocol 2: On-Target Validation & Cytochrome c Release
Causality & Rationale: Binding to Bax must translate to functional mitochondrial outer membrane permeabilization (MOMP). Running parallel viability assays in Bax-null (Bax-/-) Mouse Embryonic Fibroblasts (MEFs) creates an internal negative control. If CYD-2-11 kills Wild-Type (WT) cells but spares Bax-/- cells, the mechanism is definitively on-target[4].
-
Culture WT MEFs, Bax-/- MEFs, and MDA-MB-231 breast cancer cells in standard DMEM.
-
Treat cells with 5 μM CYD-2-11 for 24 hours.
-
Subcellular Fractionation: Isolate mitochondrial and cytosolic fractions using differential centrifugation (10,000 x g for mitochondria; collect supernatant for cytosol).
-
Immunoblotting: Probe cytosolic fractions for Cytochrome c to confirm MOMP. Probe mitochondrial fractions with the cross-linking agent Bismaleimidohexane (BMH) to detect Bax homooligomers.
-
Viability Assessment: Assess cell death via Annexin V/PI flow cytometry. Expected result: Apoptosis in WT MEFs and MDA-MB-231, but near 100% viability retention in Bax-/- MEFs.
Protocol 3: In Vivo Efficacy and Rapalog Synergy Model
Causality & Rationale: To prove that CYD-2-11 overcomes rapalog resistance, it must be tested in combination with an mTOR inhibitor in a live tumor microenvironment where feedback phosphorylation loops are active[2].
-
Establish MDA-MB-231 xenografts in athymic nude mice.
-
Once tumors reach ~100 mm
, randomize into four cohorts: Vehicle, RAD001 (1 mg/kg), CYD-2-11 (20 mg/kg i.p.), and Combination (RAD001 + CYD-2-11). -
Administer treatments once daily for 21 days.
-
Monitor tumor volume via caliper measurements (
). -
Harvest tumors post-treatment for IHC staining of cleaved caspase-3 and p-S184 Bax. Expected result: The combination cohort should show profound synergistic tumor regression compared to RAD001 alone, with IHC confirming the suppression of p-S184 Bax.
Conclusion
For drug development professionals targeting apoptotic evasion, CYD-2-11 represents a highly optimized, target-specific tool. By replacing the phenol group of SMBA1 with an ethan-1-amine moiety, researchers successfully engineered a molecule capable of reaching the S184 phosphorylation site of Bax. This structural upgrade translates directly to improved binding kinetics, superior in vitro cytotoxicity, and the unique ability to synergize with mTOR inhibitors in vivo.
References
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Modulation of Bax and mTOR for Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies on Bax activator SMBA1 for the treatment of ER-positive and triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Safety Operating Guide
Ylidene)methyl)phenoxy)ethan-1-amine proper disposal procedures
Title: Comprehensive Safety and Disposal Protocol for CYD-2-11 (Ylidene-methyl-phenoxy-ethan-1-amine)
Introduction (E)-2-(2-((2-Nitro-9H-fluoren-9-ylidene)methyl)phenoxy)ethan-1-amine, universally identified in oncology research as CYD-2-11 (CAS: 1425944-22-4)[1], is a potent, small-molecule Bax activator[2]. Designed to overcome rapalog and chemotherapeutic resistance in non-small cell lung cancer (NSCLC) and triple-negative breast cancer[3], this compound directly triggers intrinsic apoptosis[4].
Because CYD-2-11 is an experimental antineoplastic agent that induces rapid cell death, it poses severe cytotoxic risks to laboratory personnel[3]. This guide provides researchers, safety officers, and drug development professionals with authoritative, self-validating operational and disposal protocols to ensure regulatory compliance and uncompromising laboratory safety.
Physicochemical Profile and Mechanistic Hazards
Understanding the exact mechanism of a chemical dictates its handling requirements. CYD-2-11 selectively targets the structural binding pocket proximal to the Serine 184 (S184) site in the C-terminal region of the Bax protein[3].
Causality of Hazard: The binding of CYD-2-11 (Ki = 34.1 nM)[2] induces a 6A7 conformational change[3]. This forces Bax homo-oligomerization within the mitochondrial membrane, forming pores that facilitate massive cytochrome c release and subsequent caspase-3-mediated apoptosis [3]. Accidental exposure via inhalation of aerosolized powder, ingestion, or percutaneous absorption directly threatens healthy human cells by artificially triggering this exact apoptotic cascade[4].
Mechanistic workflow of CYD-2-11 inducing Bax-mediated intrinsic apoptosis.
Quantitative Efficacy and Toxicity Data
To contextualize the exposure risk, the following table summarizes the in vitro antiproliferative activity of CYD-2-11 across various cell lines[2]. The low micromolar IC50 values underscore the necessity for stringent engineering controls.
| Cell Line | Tissue / Cancer Type | IC50 (μM) | Binding Affinity (Ki) |
| MDA-MB-468 | Triple-Negative Breast Cancer | 3.22 | - |
| MDA-MB-231 | Triple-Negative Breast Cancer | 3.81 | - |
| T47D | ER-Positive Breast Cancer | 4.37 | - |
| MCF-10A | Normal Mammary Epithelial | 8.73 | - |
| MCF-7 | ER-Positive Breast Cancer | 9.47 | - |
| Bax Protein | Cell-free binding assay | - | 34.1 nM |
Data sourced from MedChemExpress[2] and [3].
Operational Safety and Handling Protocol
Every safety protocol must be a self-validating system where the protective measure directly addresses the chemical's physical properties.
-
Engineering Controls: Always handle CYD-2-11 powder or concentrated DMSO stock solutions within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood.
-
Causality: Type B2 cabinets provide 100% exhaust to the outside environment. Because CYD-2-11 is a stable small molecule, recirculating air (even through HEPA filters, which do not catch chemical vapors) risks aerosolized cytotoxic exposure to the operator.
-
-
Personal Protective Equipment (PPE):
-
Gloves: Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 compliant).
-
Causality: CYD-2-11 is highly lipophilic (LogP ~ 4.0)[5], meaning it can readily penetrate standard latex gloves and the phospholipid bilayer of human skin.
-
Body & Face: Disposable, low-permeability isolation gown and safety goggles. Use a face shield if splashing of high-concentration DMSO stocks is a risk.
-
Step-by-Step Disposal Procedures
CYD-2-11 must be classified and disposed of as hazardous antineoplastic chemical waste , adhering to EPA Resource Conservation and Recovery Act (RCRA) guidelines (or local equivalent) for trace and bulk cytotoxic waste.
Protocol A: Solid Waste Disposal (Powders, Vials, and Consumables)
-
Segregation: Place all empty CYD-2-11 vials, heavily contaminated pipette tips, and solid chemical residue into a rigid, puncture-resistant hazardous waste container lined with a 6-mil polyethylene bag.
-
Labeling: Clearly label the primary container as "Hazardous Waste - Toxic/Antineoplastic (CYD-2-11 / CAS 1425944-22-4)".
-
Containment: Seal the primary container and place it into a secondary containment bin to prevent accidental spills during transit to the waste facility.
-
Final Disposition: Solid waste must be sent for high-temperature incineration (>1000°C) at an EPA-permitted hazardous waste treatment facility.
-
Causality: Do not autoclave. Autoclaving applies heat without combustion, which will aerosolize the stable fluoren-9-ylidene organic structure, contaminating the autoclave and exposing future users.
-
Protocol B: Liquid Waste Disposal (DMSO Stocks and Cell Culture Media)
-
Collection: Collect all liquid waste containing CYD-2-11 (e.g., DMSO stock solutions, spent cell culture media) in a chemically compatible, shatter-proof container (e.g., High-Density Polyethylene, HDPE).
-
Solvent Compatibility: Ensure the waste container is compatible with the primary solvent (DMSO). Do not mix this waste stream with strong oxidizers or acids.
-
Labeling: Label as "Hazardous Liquid Waste - Contains DMSO and Trace Antineoplastic Agents".
-
Disposal: Submit to your institution's Environmental Health and Safety (EHS) department for chemical waste pickup. NEVER pour CYD-2-11 solutions down the laboratory sink, as it is highly toxic to aquatic life and resists standard wastewater treatment.
Protocol C: Spill Cleanup Procedure
-
Isolation: Immediately restrict access to the spill area.
-
PPE Upgrade: Don a NIOSH-approved N95 or P100 particulate respirator if dry powder is spilled outside of a fume hood.
-
Containment:
-
For liquids: Cover the spill with absorbent pads specifically designed for hazardous organic chemicals.
-
For powders: Gently cover the powder with wet paper towels (dampened with water or 70% ethanol) to prevent aerosolization. Do not sweep.
-
-
Decontamination: Wipe the area with a 10% sodium hypochlorite (bleach) solution, followed by a water rinse, and finally a 70% ethanol wipe.
-
Causality: Oxidizing agents like sodium hypochlorite aggressively attack and degrade the organic structure of the fluoren-9-ylidene moiety, neutralizing its biological binding affinity for the Bax protein.
-
-
Waste Disposal: Treat all spill cleanup materials (pads, towels, and outer gloves) as bulk hazardous waste and dispose of them following Protocol A.
References
-
Li, R., et al. "Modulation of Bax and mTOR for Cancer Therapeutics." Cancer Research, 77(11), 3001–3012. (2017). Available at:[Link]
-
Liu, G., et al. "Structure-activity relationship studies on Bax activator SMBA1 for the treatment of ER-positive and triple-negative breast cancer." European Journal of Medicinal Chemistry, 178, 589-605. (2019). Available at:[Link]
Sources
- 1. CYD-2-11CAS号1425944-22-4-化工百科 – 960化工网 [m.chem960.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Modulation of Bax and mTOR for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming acquired resistance to third generation EGFR inhibitors by targeting activation of intrinsic apoptotic pathway through Mcl-1 inhibition, Bax activation, or both - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-[2-(2-nitro-fluoren-9-ylidenemethyl)-phenoxy]-ethylamine - CAS号 1425944-22-4 - 摩熵化学 [molaid.com]
Personal protective equipment for handling Ylidene)methyl)phenoxy)ethan-1-amine
As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical extension of a molecule's pharmacodynamics and physicochemical properties.
Ylidene)methyl)phenoxy)ethan-1-amine , more precisely identified as 2-(2-((2-nitro-9H-fluoren-9-ylidene)methyl)phenoxy)ethan-1-amine and widely known in translational oncology as CYD-2-11 , is a highly potent, selective Bax agonist. It is engineered to directly trigger apoptosis in cancer cells by targeting the S184 phosphorylation pocket of the Bax protein [1].
Because this compound is designed to bypass upstream signaling and directly execute cell death, accidental exposure poses a severe cytotoxic risk to healthy tissue. The following guide provides a causality-driven framework for the safe handling, operational workflow, and disposal of this compound.
Causality-Driven Hazard Assessment
To understand why specific Personal Protective Equipment (PPE) is required, we must first look at the quantitative data driving the molecule's efficacy. CYD-2-11 binds to Bax with nanomolar affinity and induces apoptosis in the low micromolar range [2].
Table 1: Quantitative Efficacy Data for CYD-2-11
| Target / Cell Line | Assay Type | Value | Operational Significance |
|---|
| Bax Protein | Binding Affinity (
Mechanism of Action & Safety Implications
CYD-2-11 directly activates Bax by inducing a 6A7 conformational change, leading to Bax homo-oligomerization in the mitochondrial outer membrane and subsequent cytochrome c release [1]. Because it is typically reconstituted in Dimethyl Sulfoxide (DMSO)—a potent penetration enhancer—any dermal exposure to the solution can rapidly transport the apoptotic agent across the skin barrier and into the bloodstream.
Figure 1: Mechanism of CYD-2-11 inducing apoptosis via Bax S184 binding and oligomerization.
Personal Protective Equipment (PPE) Matrix
Do not treat PPE as a checklist; treat it as a layered defense system designed specifically against nanomolar-affinity apoptotic triggers and DMSO-mediated transport.
| PPE Category | Required Equipment | Scientific Rationale (Causality) |
| Dermal / Hand | Double Nitrile Gloves (Extended Cuff) | Critical: CYD-2-11 is dissolved in DMSO. If a spill occurs, DMSO will degrade a single nitrile layer within minutes. The outer glove acts as a sacrificial layer that can be immediately discarded, protecting the inner glove. |
| Respiratory | N95/P100 Respirator (if outside hood) | In its lyophilized powder form, CYD-2-11 carries a high risk of aerosolization. Inhalation of dust directly exposes highly vascularized pulmonary epithelia to the apoptotic agent. |
| Ocular | Chemical Splash Goggles | Prevents micro-droplet exposure during pipetting/trituration of the DMSO stock solution. |
| Body | Tyvek Suit or Dedicated Lab Coat | Prevents accumulation of microscopic powder on personal clothing, which could lead to chronic, low-dose dermal exposure. |
Operational Workflow & Handling Protocol
To ensure a self-validating system, every step in this protocol includes a verification check before proceeding to the next.
Step 1: Environmental Preparation
-
Ensure the chemical fume hood or Class II Biological Safety Cabinet (BSC) is certified and operational.
-
Validation Check: Verify the airflow monitor reads a minimum face velocity of 100 FPM (feet per minute).
-
Line the working surface with a disposable, plastic-backed absorbent bench pad.
Step 2: Weighing the Lyophilized Powder
-
Don all required PPE (Double gloves, goggles, lab coat).
-
Use an anti-static ionizer gun on the weighing spatula and weigh boat. Rationale: CYD-2-11 powder can hold a static charge, causing it to "jump" and aerosolize when the vial is opened.
-
Weigh the required mass (e.g., 3.58 mg for a 10 mM stock in 1 mL) using an analytical balance enclosed within a draft shield.
Step 3: Reconstitution in DMSO
-
Transfer the powder to a sterile, amber microcentrifuge tube (CYD-2-11 can be light-sensitive over prolonged periods).
-
Add the calculated volume of anhydrous, cell-culture grade DMSO.
-
Pipette up and down gently to avoid creating micro-bubbles, which can burst and aerosolize the compound.
-
Validation Check: Hold the vial to the light. The solution must be completely clear with no visible particulates. If particulates remain, vortex gently or sonicate in a water bath for 30 seconds.
Step 4: Aliquoting and Storage
-
Aliquot the stock solution into single-use volumes (e.g., 20 μL) to avoid freeze-thaw cycles, which degrade the compound and reduce the
reliability. -
Store aliquots at -80°C.
Figure 2: Standard operational workflow for safely handling and disposing of CYD-2-11.
Spill Response and Disposal Plan
A spill involving CYD-2-11 in DMSO is a high-priority event due to the rapid dermal absorption risk.
Immediate Spill Response (Liquid in DMSO):
-
Isolate: Immediately halt work and alert personnel in the vicinity.
-
Protect: If the spill touched your outer gloves, remove them immediately inside the hood and don a fresh outer pair.
-
Absorb: Cover the spill with an absorbent pad. Do not wipe initially, as wiping spreads the DMSO. Let capillary action pull the liquid into the pad.
-
Decontaminate: Once the liquid is absorbed, wash the area with a 10% bleach solution, followed by 70% ethanol or isopropanol to remove residual organic solvent.
-
Dispose: Place all used absorbent pads and contaminated gloves into a clearly labeled, sealable hazardous waste bag.
Waste Disposal Plan:
-
Solid Waste: All pipette tips, tubes, and bench pads that contacted CYD-2-11 must be placed in a rigid, puncture-resistant biohazard/chemical waste container.
-
Liquid Waste: Do not pour CYD-2-11 solutions down the drain. Collect liquid waste in a dedicated, chemically compatible high-density polyethylene (HDPE) carboy labeled "Hazardous Chemical Waste: Cytotoxic Agent / DMSO".
-
Final Destruction: The waste must be routed to your institution's Environmental Health and Safety (EHS) department for high-temperature incineration, which is the only reliable method to completely destroy the fluoren-9-ylidene molecular scaffold.
References
-
Li, R., Ding, C., Zhang, J., Xie, M., Park, D., Ding, Y., ... & Deng, X. (2017). Modulation of Bax and mTOR for cancer therapeutics. Cancer Research, 77(11), 3001-3012. Available at:[Link] [1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
